molecular formula C36H62N4 B1677106 Octenidine CAS No. 71251-02-0

Octenidine

Cat. No.: B1677106
CAS No.: 71251-02-0
M. Wt: 550.9 g/mol
InChI Key: ZVXNYZWXUADSRV-UHFFFAOYSA-N
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Description

Octenidine dihydrochloride is a cationic surfactant and broad-spectrum antimicrobial agent of significant interest in microbiological and biomedical research . Its molecular structure consists of two pyridine groups connected by a hydrocarbon chain, classifying it as a gemini-surfactant . The primary mechanism of action of this compound is the non-specific, physical disruption of microbial cell membranes . Studies indicate it interacts with and integrates into the lipid bilayers, causing a chaotic rearrangement of the membrane structure that leads to loss of integrity, leakage of cellular contents, and ultimately, cell death . This membrane-targeting mechanism is not dependent on specific electrostatic interactions with charged lipid head groups but is influenced by the membrane's mechanical properties, making it highly effective against a wide range of pathogens . Research applications for this compound include its use as a model compound for studying surfactant-membrane interactions and the mechanisms of membrane disruption . It is also widely utilized in antimicrobial efficacy studies, demonstrating potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa ), and fungi (e.g., Candida albicans ) . Furthermore, its effectiveness in combating microbial biofilms, which are communities of bacteria resistant to many antibiotics, is a key area of investigation . Research has shown that formulations ensuring prolonged contact, such as lozenges, can effectively reduce biofilm viability, highlighting its value in studying biofilm-related infections . This compound is also incorporated into advanced drug delivery systems, such as bacterial nanocellulose wound dressings, to explore controlled release and localized antimicrobial action in pre-clinical models . Its value is underscored by studies indicating that microbial resistance is unlikely to develop, as its non-specific mechanism does not target a single protein or pathway . For researchers, this compound dihydrochloride represents a powerful tool for probing bacterial membrane integrity, developing novel anti-biofilm strategies, and engineering new antimicrobial materials and formulations.

Properties

IUPAC Name

N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C36H62N4/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2/h23-26,31-34H,3-22,27-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXNYZWXUADSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70775-75-6 (hydrochloride)
Record name Octenidine [INN:BAN]
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DSSTOX Substance ID

DTXSID70221427
Record name Octenidine
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Molecular Weight

550.9 g/mol
Source PubChem
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CAS No.

71251-02-0
Record name Octenidine
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Record name Octenidine [INN:BAN]
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Record name Octenidine
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Record name 1-Octanamine, N,N'-(1,10-decanediyldi-1(4H)-pyridinyl-4-ylidene)bis
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Octenidine Dihydrochloride on Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octenidine dihydrochloride (OCT) is a cationic antiseptic agent with broad-spectrum antimicrobial activity, including efficacy against multidrug-resistant Gram-negative bacteria. Its primary mechanism of action involves a rapid and non-specific disruption of the bacterial cell envelope, leading to cell death. This technical guide provides a detailed examination of the molecular interactions and cellular consequences of OCT exposure in Gram-negative bacteria. It consolidates quantitative data on its efficacy, outlines detailed experimental protocols for mechanism-of-action studies, and presents visual representations of the key processes involved.

Core Mechanism of Action

The bactericidal effect of this compound dihydrochloride against Gram-negative bacteria is a multi-step process initiated by electrostatic interactions and culminating in the complete loss of cellular integrity.

Initial Binding and Outer Membrane Disruption

As a dicationic molecule, OCT is electrostatically attracted to the negatively charged components of the Gram-negative outer membrane, primarily the lipopolysaccharide (LPS) layer.[1][2] This initial binding neutralizes the surface charge of the bacterium.[3] Following this electrostatic interaction, the long hydrophobic hydrocarbon chains of the OCT molecule penetrate the outer membrane.[1] This insertion disrupts the highly ordered structure of the lipid A and fatty acyl chains of the LPS, leading to a chaotic lipid arrangement and increased membrane permeability.[1][4]

Inner Membrane Permeabilization and Depolarization

After traversing the disorganized outer membrane and the periplasmic space, OCT interacts with the inner cytoplasmic membrane.[1] Similar to its effect on the outer membrane, OCT inserts into the phospholipid bilayer of the inner membrane, causing significant disruption.[4] This leads to a rapid and substantial permeabilization of the inner membrane, resulting in the leakage of essential intracellular components such as ions, ATP, and other metabolites.[2] Concurrently, the disruption of the inner membrane leads to a dissipation of the membrane potential, a critical component of bacterial energy metabolism.[1] The application of OCT has been shown to induce a rapid increase in fluorescence in membrane potential-sensitive dyes, indicating effective depolarization of the inner membrane.[1]

Intracellular Consequences and Cell Lysis

The leakage of vital cellular contents and the collapse of the membrane potential severely compromise essential cellular functions, including ATP synthesis and nutrient transport.[2] The extensive damage to both the outer and inner membranes ultimately leads to the complete loss of cellular integrity and subsequent cell lysis.[1] Electron microscopy studies have visualized these morphological changes, showing cell wall degradation and the release of cytoplasmic contents upon OCT treatment.[1][5]

Quantitative Efficacy Data

The in vitro efficacy of this compound dihydrochloride against various Gram-negative bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Gram-Negative BacteriaMIC (µg/mL)MBC (µg/mL)Reference(s)
Escherichia coli1 - 22 - 4[6]
Pseudomonas aeruginosa2 - 84 - 32[6][7]
Klebsiella pneumoniae1 - 42 - 8[6][8]
Acinetobacter baumannii0.5 - 21 - 4[6]
Enterobacter cloacae1 - 42 - 8[6]

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and presence of interfering substances.

Experimental Protocols for Mechanism of Action Studies

Membrane Potential Measurement Assay

This protocol assesses the effect of this compound dihydrochloride on the cytoplasmic membrane potential of Gram-negative bacteria using a membrane potential-sensitive fluorescent dye, such as DiSC3(5).[9][10]

Materials:

  • Gram-negative bacterial culture in mid-logarithmic phase

  • Phosphate-buffered saline (PBS)

  • DiSC3(5) stock solution (in DMSO)

  • This compound dihydrochloride solutions of varying concentrations

  • Valinomycin (positive control for depolarization)

  • Fluorometer or fluorescence microscope

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with PBS.

  • Resuspend the bacterial pellet in PBS to a final optical density (OD600) of 0.1.

  • Add DiSC3(5) to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15-30 minutes to allow for dye uptake and fluorescence quenching.

  • Transfer the bacterial suspension to a cuvette or a multi-well plate.

  • Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

  • Add this compound dihydrochloride to the desired final concentration and immediately begin recording the fluorescence intensity over time.

  • As a positive control, add valinomycin to a separate sample to induce complete depolarization.

  • An increase in fluorescence intensity indicates membrane depolarization.

ATP Leakage Assay

This protocol quantifies the release of intracellular ATP from Gram-negative bacteria upon treatment with this compound dihydrochloride, indicating membrane permeabilization.[11]

Materials:

  • Gram-negative bacterial culture in mid-logarithmic phase

  • HEPES buffer or other suitable buffer

  • This compound dihydrochloride solutions of varying concentrations

  • ATP assay kit (e.g., luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with the assay buffer.

  • Resuspend the cells in the buffer to a defined cell density.

  • Add this compound dihydrochloride to the bacterial suspension at various concentrations.

  • At specific time intervals, take aliquots of the suspension and centrifuge to pellet the bacteria.

  • Collect the supernatant, which contains the extracellular ATP.

  • Measure the ATP concentration in the supernatant using a luciferin/luciferase-based assay according to the manufacturer's instructions.

  • An increase in extracellular ATP concentration compared to untreated controls indicates membrane damage and leakage.

Transmission Electron Microscopy (TEM)

This protocol visualizes the morphological changes in Gram-negative bacteria induced by this compound dihydrochloride treatment.[12][13][14]

Materials:

  • Gram-negative bacterial culture in mid-logarithmic phase

  • This compound dihydrochloride solution

  • Primary fixative (e.g., glutaraldehyde in cacodylate buffer)

  • Secondary fixative (e.g., osmium tetroxide)

  • Ethanol series (for dehydration)

  • Resin for embedding (e.g., Epon)

  • Uranyl acetate and lead citrate (for staining)

  • Transmission Electron Microscope

Procedure:

  • Treat the bacterial culture with a specific concentration of this compound dihydrochloride for a defined period.

  • Harvest the cells by centrifugation.

  • Fix the cells with the primary fixative for at least 1 hour.

  • Wash the cells with buffer and then post-fix with the secondary fixative.

  • Dehydrate the samples through a graded series of ethanol concentrations.

  • Infiltrate the samples with resin and embed them.

  • Prepare ultrathin sections using an ultramicrotome.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the sections under a transmission electron microscope, looking for changes in cell morphology, membrane integrity, and cytoplasmic content.

Visualization of Pathways and Workflows

G cluster_action Mechanism of Action of this compound Dihydrochloride OCT This compound (Dicationic) OuterMembrane Gram-Negative Outer Membrane (LPS) OCT->OuterMembrane Electrostatic Attraction Periplasm Periplasmic Space OuterMembrane->Periplasm Hydrophobic Penetration & Disruption InnerMembrane Inner Cytoplasmic Membrane Periplasm->InnerMembrane Interaction Cytoplasm Cytoplasm (Ions, ATP, etc.) InnerMembrane->Cytoplasm Permeabilization & Depolarization Lysis Cell Lysis Cytoplasm->Lysis Leakage of Contents

Caption: Sequential mechanism of action of this compound dihydrochloride on Gram-negative bacteria.

G cluster_workflow Experimental Workflow for Mechanism of Action Studies Culture Bacterial Culture (Gram-Negative) Treatment Treatment with This compound Dihydrochloride Culture->Treatment MembranePotential Membrane Potential Assay (DiSC3(5)) Treatment->MembranePotential ATPLeakage ATP Leakage Assay Treatment->ATPLeakage TEM Transmission Electron Microscopy (TEM) Treatment->TEM DataAnalysis Data Analysis and Interpretation MembranePotential->DataAnalysis ATPLeakage->DataAnalysis TEM->DataAnalysis

Caption: Experimental workflow for investigating the mechanism of action of this compound.

Resistance Mechanisms

While the non-specific, membrane-disrupting mechanism of this compound dihydrochloride makes the development of resistance less likely compared to antibiotics with specific targets, some Gram-negative bacteria, particularly Pseudomonas aeruginosa, have demonstrated an ability to adapt to OCT exposure.[15][16] The primary mechanisms of reduced susceptibility involve:

  • Efflux Pumps: Overexpression of efflux pumps, such as SmvA, a member of the Major Facilitator Superfamily (MFS), can actively extrude OCT from the bacterial cell, thereby reducing its intracellular concentration.[15][17] Mutations in the regulatory genes of these pumps, like smvR, have been linked to increased OCT tolerance.[15][18]

  • Membrane Remodeling: Alterations in the composition of the bacterial membrane, such as changes in phospholipid content, can decrease the affinity of OCT for the cell envelope or reduce the disruptive effects of its insertion.[15][19] Mutations in genes involved in phospholipid biosynthesis, such as pssA and pgsA, have been associated with higher levels of OCT tolerance in P. aeruginosa.[15]

It is important to note that these adaptations often result in a modest increase in MICs and may not confer complete resistance at clinically relevant concentrations.

G cluster_resistance This compound Resistance Mechanisms in Gram-Negative Bacteria OCT This compound Dihydrochloride EffluxPump Efflux Pump (e.g., SmvA) OCT->EffluxPump Extrusion Membrane Bacterial Membrane OCT->Membrane Altered Interaction ReducedSusceptibility Reduced Susceptibility EffluxPump->ReducedSusceptibility Membrane->ReducedSusceptibility Remodeling

Caption: Overview of resistance mechanisms to this compound in Gram-negative bacteria.

Conclusion

This compound dihydrochloride exerts its potent bactericidal activity against Gram-negative bacteria through a rapid, multi-step process of membrane disruption. Its cationic and hydrophobic properties facilitate its interaction with and subsequent damage to both the outer and inner bacterial membranes, leading to cellular leakage, metabolic collapse, and ultimately, cell lysis. While the non-specific nature of this mechanism limits the development of high-level resistance, adaptive responses involving efflux pumps and membrane remodeling have been observed. A thorough understanding of this mechanism of action is crucial for the continued effective use of this compound dihydrochloride in clinical settings and for the development of future antimicrobial strategies.

References

The Core Molecular Mechanism of Octenidine's Antimicrobial Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octenidine dihydrochloride (this compound) is a cationic antiseptic agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][2] Its efficacy and favorable safety profile have led to its widespread use in wound care, skin and mucous membrane antisepsis, and patient decolonization.[2][3] Unlike many antibiotics that target specific metabolic pathways, this compound's primary mechanism of action is the rapid and non-specific disruption of microbial cell membranes, making the development of resistance less likely.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antimicrobial activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Primary Mechanism: Disruption of Microbial Cell Membranes

The core of this compound's antimicrobial efficacy lies in its ability to compromise the structural and functional integrity of microbial cell membranes.[1][6] This process can be broken down into a series of sequential events, primarily driven by the physicochemical properties of the this compound molecule and its interaction with the microbial cell envelope.

Electrostatic Attraction and Surface Charge Neutralization

This compound is a dicationic molecule, carrying a positive charge at physiological pH.[1] In contrast, microbial cell surfaces typically possess a net negative charge due to the presence of components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][5] This charge difference facilitates the initial electrostatic attraction of this compound to the microbial surface.

Upon binding, this compound neutralizes the negative surface charge of the bacteria.[4][5] This neutralization is a critical first step that disrupts the local ionic environment and is thought to facilitate the subsequent insertion of the molecule into the cell membrane.[4][7]

Insertion into the Lipid Bilayer and Membrane Disorganization

Following surface binding, the lipophilic components of the this compound molecule, specifically its long hydrocarbon chain, insert into the hydrophobic core of the microbial cell membrane.[4][7] This insertion disrupts the highly ordered structure of the lipid bilayer.[4][6] Studies using model membranes have shown that this compound induces a significant loss in the packing order of the phospholipid fatty acyl chains, leading to a more fluid and disordered membrane state.[4][7] This disruption of the membrane's physical structure is a key element of its killing mechanism.[7]

Membrane Permeabilization and Leakage of Intracellular Contents

The disorganization of the lipid bilayer leads to increased membrane permeability.[1] This results in the leakage of essential intracellular components, such as potassium ions, nucleotides, and metabolites, from the cytoplasm into the extracellular environment.[1] The loss of these vital molecules disrupts cellular homeostasis and metabolic functions, ultimately leading to cell death.[1][8]

Membrane Depolarization

The influx and efflux of ions across the compromised membrane lead to the dissipation of the membrane potential, a critical component of cellular energy metabolism and transport processes.[4] This membrane depolarization further cripples the microorganism's ability to perform essential functions.

The following diagram illustrates the proposed sequential mechanism of this compound's action on a bacterial cell.

Octenidine_Mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane (Negatively Charged) cluster_cytoplasm Cytoplasm This compound This compound (Cationic) Membrane This compound->Membrane 1. Electrostatic Attraction Membrane_Bound This compound Bound to Membrane Phospholipids Phospholipids Contents Intracellular Contents (Ions, Metabolites) Disruption Membrane Disruption & Permeabilization Membrane_Bound->Disruption 3. Insertion into Lipid Bilayer Leakage Cell Death Disruption->Leakage Depolarization Depolarization Disruption->Depolarization Membrane Depolarization Depolarization->Leakage

Caption: Proposed mechanism of this compound's antimicrobial action.

Activity Against Different Microbial Groups

While the core mechanism of membrane disruption is conserved, there are nuances in this compound's interaction with different types of microorganisms.

  • Gram-Negative Bacteria: this compound's action on Gram-negative bacteria involves the disruption of both the outer membrane and the inner cytoplasmic membrane.[4] The initial interaction with the negatively charged lipopolysaccharides (LPS) in the outer membrane is a key step.[4]

  • Gram-Positive Bacteria: In Gram-positive bacteria, which lack an outer membrane but have a thick peptidoglycan layer and negatively charged teichoic acids, this compound still effectively targets the cytoplasmic membrane.[5][6] The teichoic acids likely play a role in the initial electrostatic attraction.[5]

  • Fungi: this compound also exhibits potent antifungal activity.[9] In Candida albicans, it has been shown to inhibit filamentation and biofilm formation by disrupting the cell membrane and impairing ergosterol biosynthesis.[9][10]

Secondary Mechanisms and Other Effects

While membrane disruption is the primary mode of action, some evidence suggests that this compound may also have secondary effects that contribute to its antimicrobial activity.

  • Enzyme Inhibition: It has been proposed that this compound can interfere with the activity of essential microbial enzymes, further compromising cellular metabolism.[1][8]

  • Inhibition of Biofilm Formation: this compound has demonstrated efficacy in preventing the formation of and disrupting established biofilms of various pathogens, including those found in dental plaque and on medical devices.[11][12][13]

Quantitative Data on this compound's Antimicrobial Activity

The following tables summarize key quantitative data on the efficacy of this compound against a range of microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

MicroorganismStrain TypeMIC (mg/L)Reference
Escherichia coliWildtype1[3]
Staphylococcus aureusReference Strain1[14]
Pseudomonas aeruginosaReference Strain7.812[11]
Candida albicansReference Strain1.803[11]
Enterococcus hiraeWildtype1[14]
Bacillus subtilisWildtype1-4[14]

Table 2: this compound Concentration and Effect on Bacterial Viability

MicroorganismThis compound ConcentrationEffectTimeReference
Various Bacteria and C. albicans< 1.5 µM (< 0.94 mg/L)>99% reduction in population15 min[7]
Multidrug-resistant Gram-negatives0.01% and 0.05%>5 log10 reduction1 min[15]

Key Experimental Protocols

The investigation of this compound's mechanism of action has employed a variety of biophysical and microbiological techniques. Below are detailed methodologies for some of the key experiments.

Zeta Potential Measurement
  • Objective: To determine the effect of this compound on the surface charge of microbial cells.

  • Methodology:

    • Prepare a suspension of microbial cells (e.g., E. coli or S. aureus) in a low ionic strength buffer to a defined concentration (e.g., 1 x 10⁷ CFU/mL).

    • Add increasing concentrations of this compound to the cell suspensions.

    • Incubate the samples for a short period (e.g., 5 minutes) to allow for binding.

    • Measure the zeta potential of the cell suspension using a Zetasizer or similar instrument.

    • The change in zeta potential from negative towards neutral or positive indicates the binding of cationic this compound and neutralization of the surface charge.[4][7]

Membrane Permeabilization Assay (Carboxyfluorescein Leakage)
  • Objective: To assess the ability of this compound to induce leakage from lipid vesicles, mimicking the cell membrane.

  • Methodology:

    • Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye, such as carboxyfluorescein, at a self-quenching concentration.

    • Remove any unencapsulated dye by size-exclusion chromatography.

    • Add the LUV suspension to a fluorometer cuvette.

    • Inject a solution of this compound into the cuvette while monitoring the fluorescence intensity.

    • An increase in fluorescence indicates that this compound has permeabilized the vesicles, causing the dye to leak out and become de-quenched.[7]

Electron Microscopy (Transmission and Scanning)
  • Objective: To visualize the morphological changes in microbial cells upon treatment with this compound.

  • Methodology:

    • Treat microbial cells with a lethal concentration of this compound for a specified time.

    • Prepare the cells for either transmission electron microscopy (TEM) or scanning electron microscopy (SEM) using standard fixation, dehydration, and embedding/coating protocols.

    • For TEM, ultrathin sections of the cells are imaged to observe internal structural damage, such as membrane disruption and leakage of cytoplasmic content.

    • For SEM, the surface of the cells is imaged to observe changes in cell shape and surface integrity.[4][6]

The following diagram illustrates a typical experimental workflow for investigating this compound's effect on bacterial membranes.

Experimental_Workflow cluster_preparation Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_biophysical Biophysical Assays cluster_microscopy Microscopy cluster_viability Viability/Growth Bacteria Bacterial Culture (e.g., E. coli) Incubation Incubate Bacteria with this compound Bacteria->Incubation OCT_Sol This compound Solution (Varying Concentrations) OCT_Sol->Incubation Zeta Zeta Potential Measurement Incubation->Zeta Surface Charge Fluorescence Fluorescence Microscopy (e.g., with PI stain) Incubation->Fluorescence Membrane Permeability Leakage Carboxyfluorescein Leakage Assay (Model Membranes) Incubation->Leakage Membrane Disruption TEM Transmission Electron Microscopy (TEM) Incubation->TEM Internal Morphology SEM Scanning Electron Microscopy (SEM) Incubation->SEM Surface Morphology MIC MIC Determination Incubation->MIC Antimicrobial Susceptibility Growth_Curves Growth Curve Analysis Incubation->Growth_Curves Inhibition of Growth

Caption: Experimental workflow for studying this compound's mechanism.

Resistance Mechanisms

A key advantage of this compound is the low potential for microbial resistance development, attributed to its rapid and non-specific mode of action.[4] However, some studies have reported increased tolerance in certain bacteria, particularly with prolonged exposure to sub-lethal concentrations.[7][16] The observed mechanisms of reduced susceptibility are often related to the upregulation of efflux pumps, which can actively transport this compound out of the cell.[3][16] It is important to note that clinically significant resistance to this compound has not been widely observed.[3]

Conclusion

The antimicrobial activity of this compound is primarily driven by a rapid and potent disruption of microbial cell membranes. Its cationic nature facilitates an initial electrostatic attraction to the negatively charged microbial surface, followed by insertion into the lipid bilayer. This leads to membrane disorganization, increased permeability, leakage of essential intracellular contents, and ultimately, cell death. This non-specific, physical mechanism of action underlies its broad-spectrum efficacy and low propensity for inducing resistance. A thorough understanding of this molecular mechanism is crucial for the continued development and application of this important antiseptic in clinical and research settings.

References

The Broad-Spectrum Antimicrobial Activity of Octenidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octenidine dihydrochloride (OCT) is a cationic antiseptic agent that has garnered significant attention for its potent, broad-spectrum antimicrobial activity and favorable safety profile.[1][2] Developed in the 1980s, this bispyridinamine compound is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][3][4] Its utility extends to the prevention and treatment of wound infections, oral hygiene, and decolonization of multidrug-resistant organisms.[3][5] This technical guide provides an in-depth overview of the antimicrobial properties of this compound, including its mechanism of action, spectrum of activity with quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound's primary mode of action involves the disruption of microbial cell membranes, a process driven by both electrostatic and hydrophobic interactions.[4][6] As a cationic surfactant, this compound carries a positive charge that facilitates its binding to the negatively charged components of microbial cell surfaces, such as phospholipids and lipopolysaccharides.[1][7]

Upon binding, this compound inserts itself into the lipid bilayer, leading to a cascade of disruptive events:

  • Membrane Destabilization: The insertion of this compound into the cell membrane disrupts its structural integrity, causing increased permeability.[1]

  • Leakage of Intracellular Contents: This disruption results in the leakage of essential cellular components, including ions, nucleotides, and metabolites.[1]

  • Inhibition of Cellular Metabolism: this compound can also interfere with critical metabolic enzymes, further compromising the microorganism's ability to survive and replicate.[1]

  • Cell Death: The culmination of membrane disruption and metabolic inhibition leads to rapid microbial cell death.[1]

This non-specific, physical mode of action is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific molecular pathways.[4][8]

Signaling Pathway and Cellular Interaction

The interaction of this compound with a bacterial cell can be visualized as a multi-step process targeting the cell envelope. The following diagram illustrates this proposed mechanism.

Octenidine_Mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound (OCT) Outer_Membrane Outer Membrane (Gram-negative) This compound->Outer_Membrane Electrostatic attraction Cell_Wall Cell Wall (Peptidoglycan) Outer_Membrane->Cell_Wall Disruption & Penetration Inner_Membrane Inner (Cytoplasmic) Membrane Cell_Wall->Inner_Membrane Penetration Leakage Leakage of Intracellular Contents Inner_Membrane->Leakage Permeabilization Metabolic_Inhibition Metabolic Enzyme Inhibition Inner_Membrane->Metabolic_Inhibition Disruption Cell_Death Cell Death Leakage->Cell_Death Metabolic_Inhibition->Cell_Death

Caption: Proposed mechanism of this compound's antimicrobial action.

Spectrum of Antimicrobial Activity

This compound exhibits a broad spectrum of activity against a diverse range of microorganisms.[3]

Antibacterial Activity

This compound is highly effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[7][8]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria

Bacterial SpeciesMIC Range (mg/L)Reference(s)
Staphylococcus aureus0.25 - 9.3[7][8]
Staphylococcus epidermidis< 1.5[8]
Enterococcus faecalis4 - 16[7][8]
Streptococcus pneumoniae8 - 32[7][8]
Escherichia coli0.25 - 8[7][8]
Pseudomonas aeruginosa1 - 8[7][9]
Proteus mirabilis< 16[8][10]
Klebsiella spp.1.95 - 7.8[9][11]

Table 2: Minimum Bactericidal Concentrations (MBC) of this compound

Bacterial SpeciesMBC Range (mg/L)Reference(s)
Escherichia coli200 - 800[9]
Pseudomonas aeruginosa200 - 800[9]
Proteus mirabilis200 - 800[9]
Oropharyngeal Pathogens4[12][13]
Antifungal Activity

This compound also demonstrates significant efficacy against various fungal species, including Candida albicans.[7][10] Its antifungal mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, and the induction of reactive oxygen species (ROS), leading to compromised membrane integrity.[14][15]

Table 3: Antifungal Activity of this compound

Fungal SpeciesActivity MetricConcentrationReference(s)
Candida albicansMIC1 mg/L[8]
Candida albicansHyphal Growth Inhibition≤ 3.125 µM[14]
Candida aurisEffective Concentration0.00005 - 0.0004%[16]
Foodborne FungiMIC0.0002 - 0.0004 mg/mL[17]
Antiviral Activity

The antiviral activity of this compound is primarily directed against enveloped viruses.[7] The cationic nature of this compound allows it to interact with and disrupt the viral envelope, thereby inactivating the virus.

Anti-biofilm Activity

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. This compound has demonstrated potent activity in both preventing biofilm formation and eradicating established biofilms.[3][18][19][20] It has been shown to be effective against biofilms of Staphylococcus aureus, MRSA, VRSA, and Listeria monocytogenes on various surfaces.[18][19][20][21]

Experimental Protocols

Standardized methods are crucial for the accurate evaluation of an antimicrobial agent's efficacy. The following are detailed methodologies for key experiments cited in the literature on this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound dihydrochloride in a suitable solvent, such as sterile deionized water.

  • Preparation of Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible turbidity is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: Follow the MIC protocol as described above.

  • Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines a typical workflow for assessing the antimicrobial susceptibility of a compound like this compound.

AST_Workflow Start Start Prep_Inoculum Prepare Microbial Inoculum (e.g., 0.5 McFarland) Start->Prep_Inoculum Prep_Antimicrobial Prepare this compound Serial Dilutions Start->Prep_Antimicrobial Inoculation Inoculate Microtiter Plate Prep_Inoculum->Inoculation Prep_Antimicrobial->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Read_MIC Determine MIC (Visual Inspection) Incubation->Read_MIC Plate_for_MBC Subculture from Clear Wells onto Agar Plates Read_MIC->Plate_for_MBC Incubate_Plates Incubate Plates (37°C, 24-48h) Plate_for_MBC->Incubate_Plates Read_MBC Determine MBC (Colony Counting) Incubate_Plates->Read_MBC End End Read_MBC->End

Caption: A generalized workflow for MIC and MBC determination.

Resistance

While the non-specific mechanism of action of this compound makes the development of resistance less likely, some studies have investigated the potential for microbial adaptation.[22][23] Prolonged, low-level exposure in laboratory settings has been shown to select for isolates with increased tolerance, particularly in Pseudomonas aeruginosa.[22][23][24] These adaptations are often linked to mutations affecting efflux pumps and membrane composition.[23][24][25] However, clinically significant resistance to this compound has not been widely reported.[5]

Conclusion

This compound is a potent, broad-spectrum antimicrobial agent with a well-established mechanism of action centered on the rapid disruption of microbial cell membranes. Its effectiveness against a wide array of bacteria and fungi, including drug-resistant strains and biofilms, underscores its importance in clinical and research settings. The quantitative data and standardized protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals working with this versatile antiseptic. Further research into its full range of applications and the potential for microbial adaptation will continue to be of great interest to the scientific community.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Octenidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octenidine dihydrochloride is a cationic antiseptic agent that has become a significant compound in modern medicine, particularly for skin, mucous membrane, and wound antisepsis.[1] Developed in the 1980s, it serves as a potent alternative to traditional antiseptics like chlorhexidine and povidone-iodine.[1] Its broad spectrum of antimicrobial activity, favorable safety profile, and low potential for inducing resistance make it a subject of ongoing research and a valuable tool in clinical practice. This guide provides a comprehensive overview of the chemical and physical properties of this compound dihydrochloride, its mechanism of action, antimicrobial spectrum, and the experimental methodologies used for its evaluation.

Chemical and Physical Properties

This compound dihydrochloride is a bispyridine compound with a symmetrical, gemini-surfactant-like structure.[2] It is characterized by two cationic pyridinium rings linked by a central decane chain, with each pyridinium ring substituted with an octylamino group.[2] This amphipathic nature is crucial for its antimicrobial activity.

Below is a summary of its key chemical and physical properties:

PropertyValueReference(s)
Chemical Name N,N'-(1,10-Decanediyldi-1(4H)-pyridinyl-4-ylidene)bis(1-octanamine) dihydrochloride[2]
CAS Number 70775-75-6[2]
Molecular Formula C₃₆H₆₄Cl₂N₄[2]
Molecular Weight 623.84 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 215-217 °C[3]
pKa (Strongest Basic) 10.89[4][5]
logP 8.23[4][5]
Stability Stable in a pH range of 1.6-12.2; Hygroscopic[3][6][7]

Chemical Structure of this compound Dihydrochloride

Caption: Chemical structure of this compound dihydrochloride.

Solubility Profile

The solubility of this compound dihydrochloride is a critical factor in its formulation and application. It is sparingly soluble in aqueous solutions but shows good solubility in certain organic solvents.

SolventSolubilityReference(s)
Water 14.2 g/L at 20 °C[3]
Dimethyl Sulfoxide (DMSO) Soluble[3]
Methanol Soluble[3]
Ethanol ~1 mg/mL

Mechanism of Action

The primary mechanism of action of this compound dihydrochloride is the disruption of microbial cell membranes.[8] This process is driven by the molecule's cationic and amphipathic properties.

  • Electrostatic Attraction: The positively charged pyridinium rings of this compound are electrostatically attracted to the negatively charged components of microbial cell walls and membranes, such as phospholipids and teichoic acids.[8]

  • Membrane Insertion and Disruption: Following initial binding, the hydrophobic octyl chains and the decane bridge of the molecule insert into the lipid bilayer of the cell membrane.[8] This insertion disrupts the structural integrity of the membrane, leading to increased permeability.[8]

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately leading to cell death.[8]

  • Inhibition of Cellular Enzymes: There is also evidence to suggest that this compound can interfere with essential cellular enzymes, further contributing to its antimicrobial effect.[8]

This non-specific, multi-target mechanism of action is believed to be the reason for the low incidence of microbial resistance to this compound.

Proposed Mechanism of Action on Bacterial Cells

G cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell PL Phospholipids Disruption Membrane Disruption & Increased Permeability PL->Disruption Hydrophobic Interaction TA Teichoic Acids OCT This compound Dihydrochloride OCT->PL Electrostatic Attraction OCT->TA Electrostatic Attraction Enz Cellular Enzymes OCT->Enz Inhibition IC Intracellular Components (Ions, ATP, etc.) Leakage Leakage of Intracellular Components IC->Leakage CellDeath Cell Death Enz->CellDeath Disruption->Leakage Leakage->CellDeath

Caption: Proposed mechanism of action of this compound dihydrochloride on bacterial cells.

Antimicrobial Spectrum

This compound dihydrochloride exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as fungi.[9][10]

MicroorganismMIC Range (mg/L)Reference(s)
Gram-Positive Bacteria
Staphylococcus aureus1 - 32
Methicillin-resistant S. aureus (MRSA)1 - 32
Enterococcus faecalis1 - 32
Vancomycin-resistant Enterococcus (VRE)1 - 32
Streptococcus pneumoniae1 - 32
Gram-Negative Bacteria
Escherichia coli1 - 32
Pseudomonas aeruginosa1 - 32
Proteus mirabilis1 - 32
Fungi
Candida albicans1

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics: As a topical antiseptic, the systemic absorption of this compound dihydrochloride is minimal. In vitro studies using animal skin models have shown that with intact skin, there is no detectable permeation of this compound into the receptor chamber after 28 hours.[6][11][12][13][14] However, when the skin barrier is compromised, a small amount (2.7% of the applied dose) can permeate.[6][11][12][13][14] The majority of the applied this compound remains in the stratum corneum and dermis.[6][11][12][13]

Pharmacodynamics: this compound dihydrochloride exhibits rapid, concentration-dependent bactericidal activity.[15] Studies have shown that at concentrations as low as 0.01% to 0.05%, it can achieve a >5 log₁₀ reduction in various Gram-negative pathogens within one minute.[16][17] Time-kill assays demonstrate a progressive reduction in bacterial counts over time, with maximum efficacy often observed within 60 minutes.[18]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound dihydrochloride against various microorganisms is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Inoculum: a. A pure culture of the test microorganism is grown on an appropriate agar medium. b. Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dihydrochloride Dilutions: a. A stock solution of this compound dihydrochloride is prepared in an appropriate solvent (e.g., water or DMSO). b. A series of twofold dilutions are prepared in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

3. Inoculation and Incubation: a. Each well of the microtiter plate is inoculated with the prepared microbial suspension. b. The plate is incubated at 35-37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound dihydrochloride that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing (MIC Determination)

G start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_oct Prepare Serial Dilutions of this compound Dihydrochloride start->prep_oct inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_oct->inoculate incubate Incubate Plate (35-37°C, 18-24h) inoculate->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and purity assessment of this compound dihydrochloride.

1. Instrumentation: a. A liquid chromatograph equipped with a UV detector, autosampler, and a C18 reversed-phase column.

2. Chromatographic Conditions: a. Mobile Phase: A mixture of methanol and an acidic buffer (e.g., McIlvaine buffer, pH 2.2) is commonly used. The exact ratio may vary depending on the specific method. b. Flow Rate: Typically around 1.0-1.5 mL/min. c. Detection Wavelength: 280 nm. d. Column Temperature: Maintained at a constant temperature, for example, 40 °C.

3. Sample Preparation: a. A standard solution of this compound dihydrochloride of known concentration is prepared in the mobile phase or a suitable solvent. b. The test sample is dissolved in the same solvent and filtered through a 0.45 µm filter before injection.

4. Analysis: a. The sample is injected into the HPLC system. b. The retention time and peak area of this compound dihydrochloride are recorded. c. Quantification is performed by comparing the peak area of the sample to that of the standard solution.

In Vitro Cytotoxicity Assay

The potential cytotoxicity of this compound dihydrochloride on mammalian cells is often assessed using a colorimetric assay such as the WST-1 assay.

1. Cell Culture: a. A suitable cell line (e.g., human fibroblasts or keratinocytes) is cultured in an appropriate medium until a confluent monolayer is formed. b. The cells are then seeded into 96-well plates at a specific density and allowed to adhere overnight.

2. Treatment: a. The culture medium is replaced with fresh medium containing various concentrations of this compound dihydrochloride. b. The cells are incubated with the test substance for a defined period (e.g., 24 or 48 hours).

3. WST-1 Assay: a. After the incubation period, the WST-1 reagent is added to each well. b. The plate is incubated for an additional 1-4 hours, during which viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt WST-1 to formazan. c. The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

4. Data Analysis: a. The cell viability is calculated as a percentage relative to the untreated control cells. b. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Synthesis

This compound dihydrochloride is synthesized through a multi-step process. A common method involves the reaction of N-octyl-4-aminopyridine with 1,10-dichlorodecane.

1. Formation of N-octyl-4-aminopyridine: a. 4-Bromopyridine is reacted with octan-1-amine to form the secondary amine, N-octyl-4-aminopyridine.[2]

2. Quaternization: a. The N-octyl-4-aminopyridine is then reacted with 1,10-dichlorodecane.[2] This step involves the quaternization of the pyridine nitrogen atoms at both ends of the decane chain, forming the final this compound dihydrochloride salt.[2][19]

3. Purification: a. The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of acetone, dimethyl sulfoxide, and water, to yield a high-purity product.[19]

Safety and Toxicology

This compound dihydrochloride is generally well-tolerated when used topically as directed. Its low percutaneous absorption contributes to its favorable safety profile.[6][11][12][13][14] However, like all antiseptics, it has the potential to cause skin irritation in sensitive individuals. Cytotoxicity studies have shown that it can be toxic to mammalian cells in vitro at high concentrations, but these concentrations are typically much higher than those used in clinical practice.[20][21][22][23]

Conclusion

This compound dihydrochloride is a well-established and effective antiseptic with a broad spectrum of antimicrobial activity and a low propensity for inducing resistance. Its chemical and physical properties, particularly its cationic and amphipathic nature, are key to its mechanism of action, which involves the rapid disruption of microbial cell membranes. The information and experimental protocols provided in this guide offer a comprehensive technical overview for researchers, scientists, and drug development professionals working with this important antimicrobial agent.

References

exploring the fungicidal properties of octenidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Fungicidal Properties of Octenidine

Introduction

This compound dihydrochloride (OCT) is a cationic antiseptic agent belonging to the bipyridine class, recognized for its broad-spectrum antimicrobial efficacy.[1][2][3] Its molecular structure, characterized by two cationic pyridinium rings linked by a long hydrocarbon chain, facilitates strong interactions with microbial cell surfaces.[1][2] While extensively utilized for its antibacterial properties in skin, mucous membrane, and wound antisepsis, there is a growing body of evidence highlighting its potent fungicidal activity.[4][5] This is particularly significant in the current landscape of increasing antifungal drug resistance, where alternative or adjunctive therapeutic strategies are urgently needed.[6][7] This guide provides a comprehensive technical overview of the fungicidal properties of this compound, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used for its evaluation.

Mechanism of Fungicidal Action

This compound exerts its fungicidal effects through a multi-targeted mechanism that culminates in the loss of cell viability. The primary modes of action include disruption of cell membrane integrity, inhibition of ergosterol biosynthesis, and induction of oxidative stress.[1][8]

  • Cell Membrane Disruption: As a cationic surfactant, this compound is electrostatically attracted to the negatively charged components of the fungal cell membrane.[2] This interaction disrupts the lipid bilayer's structural integrity, leading to increased membrane permeability and the subsequent leakage of essential intracellular contents, which fatally compromises cellular functions.[1][2]

  • Inhibition of Ergosterol Biosynthesis: A key aspect of OCT's antifungal action is its ability to interfere with the synthesis of ergosterol, the principal sterol in the fungal cell membrane that is crucial for maintaining its fluidity, integrity, and function.[1][9][10] Studies suggest that OCT inhibits 14-α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[11] The resulting depletion of ergosterol, coupled with the accumulation of toxic sterol intermediates, severely compromises the cell membrane.[1][12]

  • Induction of Reactive Oxygen Species (ROS): Treatment with this compound has been shown to induce the generation and accumulation of intracellular Reactive Oxygen Species (ROS) in fungi.[1][8][10] This leads to a state of severe oxidative stress, causing widespread damage to cellular components, including proteins, lipids, and nucleic acids, and ultimately contributing to programmed cell death.[1][13][14]

The following diagram illustrates the proposed fungicidal mechanism of this compound.

Fungicidal_Mechanism_of_this compound OCT This compound (OCT) Membrane Fungal Cell Membrane (Negatively Charged) OCT->Membrane Binds to Ergosterol_Pathway Ergosterol Biosynthesis Pathway (14-α-demethylase) OCT->Ergosterol_Pathway Inhibits ROS Reactive Oxygen Species (ROS) Generation OCT->ROS Induces Membrane_Disruption Membrane Integrity Disruption Membrane->Membrane_Disruption Ergosterol_Depletion Ergosterol Depletion Ergosterol_Pathway->Ergosterol_Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leakage Leakage of Cytoplasmic Contents Membrane_Disruption->Leakage Ergosterol_Depletion->ROS Induces Ergosterol_Depletion->Membrane_Disruption Contributes to Damage Oxidative Damage to Cellular Components Oxidative_Stress->Damage Cell_Death FUNGAL CELL DEATH Leakage->Cell_Death Damage->Cell_Death

Fungicidal Mechanism of this compound.

Spectrum of Antifungal Activity & Data Presentation

This compound demonstrates a broad spectrum of activity against clinically relevant fungi, particularly yeast species. Its efficacy extends to both reference strains and clinical isolates, including those exhibiting resistance to conventional antifungal agents.[1][6] Furthermore, OCT effectively inhibits the formation of fungal biofilms and disrupts pre-formed, mature biofilms, which are notoriously resistant to antimicrobial treatments.[1][10][15]

Data Tables

The following tables summarize the quantitative data on this compound's antifungal and anti-biofilm activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Candida Species

Fungal SpeciesNumber of StrainsMIC Range (µM)Reference
Candida albicans19 (ATCC & clinical)1 - 2[1][10]
Candida auris40.5 - 1[1][10]
Candida glabrata81 - 2[1][10]
Candida tropicalis121 - 4[1][10]
Candida parapsilosis110.5 - 1[1][10]
Candida krusei81 - 2[1][10]
Candida guilliermondii41 - 2[1][10]

Note: MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.

Table 2: Minimum Fungicidal Concentration (MFC) and Time-Kill Kinetics for this compound Against Candida albicans

ParameterConcentration (µM)ResultTimeReference
MFC 1Fungicidal (≥99.9% killing)24 h[1]
Time-Kill 13.22 log₁₀ CFU/mL reduction4 h[1]
25.32 log₁₀ CFU/mL reduction4 h[1]
4Complete eradication4 h[1]

Note: MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Table 3: Anti-biofilm Activity of this compound Against Candida albicans

ActivityIC₅₀ (µM)Concentration for >90% effect (µM)Reference
Biofilm Formation Inhibition 2.63 ± 0.334[1]
Mature Biofilm Eradication 3.16 ± 0.068[1]

Note: IC₅₀ is the concentration required to inhibit 50% of the metabolic activity of the biofilm.

Experimental Protocols

The evaluation of this compound's fungicidal properties involves a series of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.

Protocol: Determination of Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC)

This protocol, based on the broth microdilution method, determines the lowest concentration of OCT that inhibits fungal growth (MIC) and the lowest concentration that kills the fungi (MFC).[16][17]

Materials:

  • This compound dihydrochloride (OCT) stock solution

  • RPMI 1640 medium, buffered with MOPS to pH 7.0

  • Sterile 96-well microtiter plates

  • Fungal inoculum, adjusted to 1-5 x 10⁶ CFU/mL and then diluted to a final concentration of 0.5-2.5 x 10³ CFU/mL in the well.

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator (35-37°C)

  • Spectrophotometer or plate reader (optional, for OD measurement)

Methodology:

  • Serial Dilution: Prepare two-fold serial dilutions of OCT in RPMI 1640 medium directly in the 96-well plate. A typical concentration range to test is 0.125 µM to 64 µM.

  • Inoculation: Add 100 µL of the standardized fungal suspension to each well containing 100 µL of the OCT dilution, bringing the final volume to 200 µL. Include a positive control well (fungi, no OCT) and a negative control well (medium, no fungi).

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest OCT concentration in which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

  • MFC Determination: Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto an SDA plate.

  • Incubation: Incubate the SDA plates at 37°C for 24-48 hours, or until colonies are visible in the control plating.

  • MFC Reading: The MFC is the lowest concentration of OCT that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

MIC_MFC_Workflow cluster_0 MIC Determination cluster_1 MFC Determination A 1. Prepare 2-fold serial dilutions of this compound in a 96-well plate B 2. Add standardized fungal inoculum to each well A->B C 3. Incubate at 37°C for 24-48 hours B->C D 4. Read MIC: Lowest concentration with no visible growth C->D E 5. Aliquot from clear wells (at and above MIC) D->E Proceed with clear wells F 6. Spread aliquots onto SDA plates E->F G 7. Incubate plates at 37°C for 24-48 hours F->G H 8. Read MFC: Lowest concentration that kills ≥99.9% of inoculum G->H

Workflow for MIC and MFC Determination.
Protocol: Fungal Biofilm Susceptibility Assay

This protocol uses the XTT reduction assay to quantify the metabolic activity of C. albicans biofilms after treatment with OCT, assessing both inhibition of formation and disruption of mature biofilms.[1][15]

Materials:

  • Materials listed in Protocol 4.1

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Phosphate-buffered saline (PBS)

Methodology for Biofilm Formation Inhibition:

  • Adhesion Step: Add 100 µL of a standardized fungal suspension (1 x 10⁷ cells/mL in RPMI) to wells of a 96-well plate. Incubate at 37°C for 90 minutes to allow cells to adhere.

  • Wash: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Treatment: Add 200 µL of fresh RPMI containing serial dilutions of OCT to the wells. Include a no-drug control.

  • Incubation: Incubate for 24 hours at 37°C to allow biofilm formation.

  • Wash: Wash the wells again twice with PBS.

  • XTT Assay: Add a freshly prepared solution of XTT/menadione to each well. Incubate in the dark for 2-3 hours at 37°C.

  • Quantification: Measure the color change (formazan formation) at 490 nm using a plate reader. The IC₅₀ is calculated based on the reduction in metabolic activity compared to the control.

Methodology for Mature Biofilm Disruption:

  • Biofilm Formation: Follow steps 1-2 above, then add 200 µL of fresh RPMI (without OCT) and incubate for 24 hours to form a mature biofilm.

  • Wash: Wash wells twice with PBS.

  • Treatment: Add 200 µL of RPMI containing serial dilutions of OCT.

  • Incubation: Incubate for another 24 hours at 37°C.

  • Quantification: Follow steps 5-7 from the inhibition protocol.

Biofilm_Assay_Workflow Start Standardized Fungal Suspension (1x10⁷ cells/mL) Adhesion 1. Adhesion Phase (90 min at 37°C) Start->Adhesion Wash1 2. Wash (PBS) Adhesion->Wash1 Inhibit_Treat 3a. Add OCT dilutions + Fresh Medium Wash1->Inhibit_Treat Inhibition Assay Disrupt_Grow 3b. Add Fresh Medium Wash1->Disrupt_Grow Disruption Assay Inhibit_Incubate 4a. Incubate for 24h (Biofilm Formation) Inhibit_Treat->Inhibit_Incubate Wash2 Wash (PBS) Inhibit_Incubate->Wash2 Disrupt_Incubate 4b. Incubate for 24h (Mature Biofilm) Disrupt_Grow->Disrupt_Incubate Disrupt_Wash 5b. Wash (PBS) Disrupt_Incubate->Disrupt_Wash Disrupt_Treat 6b. Add OCT dilutions Disrupt_Wash->Disrupt_Treat Disrupt_Incubate2 7b. Incubate for 24h Disrupt_Treat->Disrupt_Incubate2 Disrupt_Incubate2->Wash2 XTT Add XTT/Menadione Solution Wash2->XTT Incubate_Dark Incubate in Dark (2-3h) XTT->Incubate_Dark Read Measure Absorbance at 490nm Incubate_Dark->Read

Workflow for Biofilm Susceptibility Assays.

Conclusion

This compound exhibits potent, broad-spectrum fungicidal activity, driven by a multi-pronged mechanism that involves cell membrane disruption, inhibition of ergosterol synthesis, and induction of lethal oxidative stress. Its demonstrated efficacy against a range of clinically important Candida species, including drug-resistant isolates and biofilms, underscores its potential as a valuable agent in topical antifungal therapy and infection control. The robust nature of its mechanism, targeting fundamental structures of the fungal cell, suggests a low propensity for the development of resistance. Further research into novel formulations and clinical applications is warranted to fully harness the therapeutic potential of this compound in combating fungal infections.

References

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Octenidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of octenidine, a potent cationic antiseptic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This protocol is essential for assessing the in vitro activity of this compound against a wide range of clinically relevant bacteria and fungi. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.

Data Presentation

The following table summarizes typical MIC ranges of this compound against various microorganisms as reported in the literature. These values can serve as a reference for expected outcomes.

MicroorganismGram StainTypical MIC Range (µg/mL)Reference
Staphylococcus aureusGram-positive0.5 - 4[2]
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive0.5 - 4[2]
Escherichia coliGram-negative1 - 8[3]
Pseudomonas aeruginosaGram-negative4 - >64[4]
Enterococcus faecalisGram-positive1 - 8[5]
Streptococcus mutansGram-positive~60[6]
Lactobacillus acidophilusGram-positive~15-30[6]
Actinomyces viscosusGram-positive~30[6]
Candida albicansYeastEffective at 0.1%[5]

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols

The most common method for determining the MIC of this compound is the broth microdilution method. This method is reliable and suitable for testing a large number of isolates.

Materials and Reagents
  • This compound dihydrochloride powder

  • Sterile distilled water or a suitable solvent as recommended by the manufacturer

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Sterile 96-well microtiter plates (round-bottom)[2]

  • Bacterial or fungal strains to be tested

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)[6]

  • Micropipettes and sterile tips

Preparation of this compound Stock Solution
  • Calculate the required weight of this compound powder. Use the following formula, accounting for the potency of the powder provided by the manufacturer: Weight (mg) = (Volume (mL) x Final Concentration (µg/mL)) / Potency (µg/mg)[1][7]

  • Prepare a high-concentration stock solution (e.g., 10,000 µg/mL). Dissolve the calculated weight of this compound dihydrochloride in a small volume of sterile distilled water.[6] Ensure complete dissolution.

  • Sterilize the stock solution. If the solvent is not sterile, filter-sterilize the stock solution using a 0.22 µm syringe filter.[1] Avoid autoclaving this compound solutions.

  • Store the stock solution appropriately. Store in the dark at 4-8°C.[1] The stability of the stock solution under these conditions should be determined by individual laboratories.

Broth Microdilution Procedure
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1]

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Serial Dilution of this compound:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (or a pre-diluted working solution) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.

  • Inoculation of the Microtiter Plate:

    • Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL (this can vary, the key is the final cell and drug concentration).

  • Controls:

    • Growth Control: A well containing only CAMHB and the inoculum (no this compound).

    • Sterility Control: A well containing only CAMHB (no inoculum or this compound).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.[7][8]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[1] This can be aided by using a reading mirror or a spectrophotometric plate reader.

Mandatory Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate plate Dispense Broth in 96-Well Plate plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the broth microdilution method to determine MIC.

References

Application Note: Methodology for In Vitro Octenidine Biofilm Disruption Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1] These biofilms pose a significant challenge in clinical and industrial settings due to their increased resistance to antimicrobial agents and the host immune system.[2] Octenidine dihydrochloride (OCT) is a broad-spectrum antiseptic agent known for its efficacy against a wide range of pathogens.[3][4] It has demonstrated significant activity in preventing biofilm formation and disrupting pre-existing, mature biofilms, making it a valuable compound for research and development in infection control.[3][5][6] This document provides detailed protocols for assessing the in vitro efficacy of this compound in disrupting bacterial biofilms.

Principle of the Assay The in vitro this compound biofilm disruption assay is designed to quantify the ability of this compound to eradicate or reduce established bacterial biofilms. The general workflow involves several key stages:

  • Biofilm Formation: A bacterial strain of interest is cultured under specific conditions that promote biofilm formation on a suitable surface, typically polystyrene microtiter plates, stainless steel, or catheter materials.[5][7]

  • Treatment: The mature biofilm is exposed to various concentrations of this compound dihydrochloride for defined contact times.

  • Quantification: The effect of the treatment is assessed by measuring the remaining biofilm. This can be done by quantifying the total biomass (e.g., using Crystal Violet stain) or by determining the viability of the remaining bacterial cells (e.g., through Colony Forming Unit enumeration or live/dead microscopic imaging).[5][8][9]

Experimental Workflow & Methodologies

The following diagram illustrates the general workflow for an this compound biofilm disruption assay, from initial culture preparation to final data analysis.

This compound Biofilm Disruption Assay Workflow cluster_prep Phase 1: Preparation cluster_biofilm Phase 2: Biofilm Formation & Treatment cluster_quant Phase 3: Quantification & Analysis prep_culture Prepare Overnight Bacterial Culture adjust_suspension Adjust Bacterial Suspension to 0.5 McFarland (~10^8 CFU/mL) prep_culture->adjust_suspension inoculate Inoculate Microtiter Plate or other surfaces adjust_suspension->inoculate Dilute & Add prep_oct Prepare this compound (OCT) Working Solutions treat_oct Treat Biofilm with OCT Solutions (0-60 min) prep_oct->treat_oct Add to wells incubate_biofilm Incubate (24-48h, 37°C) to form mature biofilm inoculate->incubate_biofilm wash_planktonic Wash to Remove Planktonic Cells incubate_biofilm->wash_planktonic wash_planktonic->treat_oct quant_choice Select Quantification Method treat_oct->quant_choice After incubation & final wash crystal_violet Method A: Crystal Violet Staining (Total Biomass) quant_choice->crystal_violet cfu_count Method B: CFU Enumeration (Viability) quant_choice->cfu_count microscopy Method C: Microscopy (Viability & Structure) quant_choice->microscopy analysis_cv Solubilize & Measure Absorbance (OD550) crystal_violet->analysis_cv analysis_cfu Scrape, Serially Dilute & Plate; Incubate & Count Colonies cfu_count->analysis_cfu analysis_micro Live/Dead Staining (e.g., SYTO/PI); Image with CLSM/SEM microscopy->analysis_micro This compound Mechanism of Action Conceptual Diagram: this compound's Action on Biofilm cluster_biofilm Bacterial Biofilm cluster_effects Disruption Effects matrix Extracellular Polymeric Substance (EPS) Matrix bacteria Bacterial Cells (Negatively Charged Surface) oct This compound (OCT) (Positively Charged Cationic Antiseptic) binding OCT binds to negatively charged cell wall & EPS matrix oct->binding membrane Disruption of Cell Membrane Integrity binding->membrane matrix_disrupt Destabilization of EPS Matrix Structure binding->matrix_disrupt leakage Leakage of Cytoplasmic Contents membrane->leakage death Bacterial Cell Death leakage->death result Biofilm Disruption & Eradication of Viable Cells death->result matrix_disrupt->result

References

Application Notes and Protocols for Conducting Cytotoxicity Assays of Octenidine on Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Octenidine dihydrochloride is a cationic antiseptic agent with a broad spectrum of antimicrobial activity. It is increasingly used in various medical applications, from wound care to oral hygiene. Consequently, a thorough understanding of its cytotoxic potential on human cells is crucial for ensuring its safety and efficacy. These application notes provide detailed protocols for assessing the cytotoxicity of this compound on human cell lines using common in vitro assays: MTT for metabolic activity, LDH for membrane integrity, and Annexin V for apoptosis detection.

Section 1: Data Presentation - Cytotoxicity of this compound on Human Cell Lines

The following tables summarize quantitative data from various studies on the cytotoxic effects of this compound on different human cell lines.

Table 1: Summary of this compound Dihydrochloride Cytotoxicity Studies

Human Cell LineAssay TypeThis compound Concentration RangeKey FindingsReference
Osteoblast-like cells (Saos-2)MTT, Neutral Red0.1%Lower cytotoxicity compared to 2% Chlorhexidine and 2.5%/5.25% Sodium Hypochlorite.[1][1]
Primary Adult Human Normal Articular ChondrocytesWST-1, Trypan Blue0.001562% - 0.1%Dose-dependent decrease in cell viability and proliferation.[2][3][2][3]
Nasal Septum Squamous Carcinoma Cells (RPMI-2650)WST-10.00625% - 0.4%Dose- and time-dependent cytotoxicity.[4][4]
Human Umbilical Vein Endothelial Cells (HUVECs)WST-10.00625% - 0.4%Showed less resistance to this compound compared to RPMI-2650 cells.[4][4]
Primary Human Gingival Fibroblasts (HGFIBs)Cytotoxicity AssayNot specifiedLower cytotoxic effect compared to Chlorhexidine.[5][6][5][6]
Primary Human Nasal Epithelial Cells (HNEPCs)Cytotoxicity AssayNot specifiedLower cytotoxic effect compared to Chlorhexidine.[5][6][5][6]
Human Periodontal Ligament (hPDL) CellsMTT, Neutral Red0.1%Less cytotoxic than 2% Chlorhexidine and 2.5% Sodium Hypochlorite.[7][8][7][8]

Table 2: IC50 Values of this compound Dihydrochloride on Human Cell Lines

Human Cell LineAssay TypeIC50 ValueExposure TimeReference
Primary Adult Human Normal Articular ChondrocytesWST-1Lower than Chlorhexidine GluconateNot specified[3]
RPMI-2650WST-1> 0.1%12 hours[4]
RPMI-2650WST-1Approx. 0.05%24 hours[4]
HUVECsWST-1< 0.00625%12 and 24 hours[4]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]

Section 2: Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[10]

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound dihydrochloride stock solution

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)[10][12]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for suspension cells, 1x10^4 to 1.5x10^5 for adherent cells) in 100 µL of complete culture medium per well.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 12, 24, or 48 hours) at 37°C and 5% CO2.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used.[10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_exposure Incubate (e.g., 24h) add_this compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the supernatant.[14]

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound dihydrochloride stock solution

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (e.g., 1% Triton X-100) for positive control

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for:

    • Background Control: Medium only.

    • Vehicle Control: Cells treated with medium only.

    • High Control (Maximum LDH release): Cells treated with lysis buffer 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes. Carefully transfer 50-100 µL of the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[14][15]

  • Data Analysis: Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of high control - Absorbance of vehicle control)] x 100

LDH_Workflow cluster_setup Setup & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_cells Seed & Treat Cells incubate Incubate seed_cells->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reagent Add LDH Reagent Mix transfer_supernatant->add_reagent incubate_rt Incubate RT (30 min) add_reagent->incubate_rt read_absorbance Read Absorbance (490nm) incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Protocol 3: Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.[16] Annexin V, a protein with high affinity for PS, is fluorescently labeled. Propidium Iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.[16]

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound dihydrochloride stock solution

  • 6-well plates or T25 flasks

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with desired concentrations of this compound for the specified time.[16]

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 670 x g for 5 minutes.[16]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.[16]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[16]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

Apoptosis_Signaling_Simplified PS_Externalization PS_Externalization Annexin_V Annexin_V PS_Externalization->Annexin_V Membrane_Compromise Membrane_Compromise PI_Staining PI_Staining Membrane_Compromise->PI_Staining

References

Application Notes and Protocols for the Decolonization of Methicillin-Resistant Staphylococcus aureus (MRSA) using Octenidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant challenge in both healthcare and community settings, leading to a wide range of infections that are difficult to treat due to antibiotic resistance. Decolonization of individuals carrying MRSA is a crucial strategy to prevent infections and curtail its transmission. Octenidine dihydrochloride, a cationic antiseptic, has emerged as a promising agent for MRSA decolonization. It exhibits a broad spectrum of antimicrobial activity, including against multidrug-resistant bacteria, and is characterized by its rapid onset of action and good skin and mucous membrane tolerability. These application notes provide a comprehensive overview of the use of this compound for MRSA decolonization, including its mechanism of action, clinical efficacy, and detailed protocols for its application.

Mechanism of Action

This compound's antimicrobial effect is attributed to its chemical structure, which allows it to interact with the negatively charged components of microbial cell walls and membranes. This interaction leads to the disruption of the cell membrane, causing leakage of intracellular contents and ultimately cell death.[1] Its cationic properties enable it to bind effectively to the surfaces of both Gram-positive and Gram-negative bacteria.[1] Studies have indicated that low-level exposure to this compound does not readily select for resistance in MRSA.[2]

Clinical Efficacy

The efficacy of this compound in MRSA decolonization has been evaluated in various clinical settings, with reported eradication rates varying based on the study design, patient population, and the specific protocol employed. Literature reviews have noted MRSA decolonization rates ranging from 6% to 75%.[3][4][5] One study utilizing this compound-based products for a 7-day multifaceted decontamination regimen in hospitalized MRSA-positive patients achieved a complete decontamination rate of 67%.[6] In a study focused on preoperative decolonization in patients undergoing total joint arthroplasty, an this compound-based protocol resulted in a 76.6% decolonization rate for S. aureus, which included a small number of MRSA cases.[5][7]

Comparatively, this compound has shown efficacy similar to chlorhexidine for MRSA decolonization, with the added benefit of fewer adverse effects.[3][4] However, for nasal decolonization, some studies suggest that mupirocin may be more effective than this compound.[8][9] The emergence of mupirocin resistance has positioned this compound as a valuable alternative for nasal decolonization in regions with high resistance rates.[4][10]

Data Presentation

Table 1: Summary of Clinical Studies on this compound for MRSA Decolonization

Study/ReferenceStudy DesignPatient PopulationThis compound ProtocolComparatorMRSA Eradication RateKey Findings
Literature Review (Krishna & Gibb)[3][4]Review of 4 observational studiesVaried (including patients with wound colonization)VariedNot specified6% - 75%This compound appears as effective as chlorhexidine with fewer adverse effects.
Danilevicius et al.[6]Prospective study36 hospitalized MRSA-positive patients7-day cycle of this compound-based products (nasal, perineum, and wound swabs)None67%This compound-based products are highly efficient for multifaceted MRSA decontamination.
The Efficacy of an this compound Decolonisation Protocol...[5][7]Prospective case series183 patients undergoing total joint arthroplasty (32 S. aureus positive, 2 MRSA)5-day body wash and nasal gelNone76.6% (for S. aureus)This compound is effective in reducing S. aureus colonization preoperatively.
Allport et al.[8][9]Retrospective cohort study3200 MSSA-positive patients undergoing primary hip and knee replacements5-day nasal this compoundMupirocin, Neomycin50.0% (for MSSA)Mupirocin and neomycin were more effective than this compound for MSSA nasal decolonization.
Aung et al.[10]Controlled before-after studyInpatients in extended-care hospitals5-day intranasal this compound for MRSA-colonizers, with universal daily antiseptic bathingUniversal chlorhexidine bathing aloneSignificant reduction in MRSA prevalenceTopical intranasal this compound with universal antiseptic bathing can reduce MRSA colonization.

Experimental Protocols

Protocol 1: General Skin and Hair Decolonization

This protocol is designed for whole-body decolonization of MRSA in colonized patients.

Materials:

  • This compound-containing body wash solution (e.g., Octenisan®)

  • Clean washcloths and towels

  • Warm water

Procedure:

  • The decolonization regimen should be followed for a minimum of five consecutive days.[11][12]

  • During a daily bath or shower, wet the entire body and hair.

  • Apply the this compound body wash solution directly to the skin and hair. Use approximately 30 ml of the product.[11]

  • Pay special attention to areas where MRSA is commonly found, such as the axillae (armpits), groin, perineum, and feet.[11]

  • Lather the solution over the entire body, including the hair and scalp.

  • Allow the this compound solution to remain on the skin and hair for at least one to three minutes to ensure adequate contact time.[11][12]

  • Thoroughly rinse the body and hair with warm water.

  • Dry the body with a clean towel. A fresh towel should be used each day of the treatment.

  • It is recommended to use clean bed linen and clothing daily during the decolonization period.[13]

Protocol 2: Nasal Decolonization

This protocol is for the eradication of MRSA from the anterior nares.

Materials:

  • This compound-based nasal gel (e.g., Octenisan® nasal gel)

  • Cotton swabs (optional)

Procedure:

  • The treatment should be applied two to three times daily for five consecutive days.[11]

  • Before application, wash hands thoroughly.

  • Dispense a small amount of the this compound nasal gel (about the size of a match head) onto a clean fingertip or a cotton swab.[11]

  • Gently apply the gel to the inner surface of each nostril.

  • After application, pinch the sides of the nose together and gently massage to distribute the gel throughout the nasal vestibule.[11]

  • Wash hands after application.

Protocol 3: Wound Decolonization

This protocol should be performed by or under the guidance of a healthcare professional.

Materials:

  • Sterile saline solution or other appropriate wound cleanser

  • This compound-based wound antiseptic solution or gel

  • Sterile gauze and dressings

Procedure:

  • Gently clean the wound with a sterile saline solution to remove any debris or exudate.

  • Apply the this compound-based wound antiseptic solution or gel directly to the wound bed.

  • Ensure the entire wound surface is in contact with the antiseptic.

  • The contact time will depend on the specific product formulation; refer to the manufacturer's instructions.

  • Cover the wound with a sterile dressing.

  • The frequency of dressing changes and reapplication of the this compound antiseptic will depend on the clinical condition of the wound and should be determined by a healthcare professional.

Mandatory Visualizations

MRSA_Decolonization_Workflow cluster_screening Patient Screening cluster_result Screening Result cluster_decolonization Decolonization Protocol (5-7 Days) cluster_post Post-Decolonization Patient Patient Admission/ Pre-operative Assessment Screening Nasal/Skin Swab for MRSA Patient->Screening Result MRSA Positive? Screening->Result Nasal Nasal Decolonization (this compound Gel) Result->Nasal Yes Skin Skin/Hair Decolonization (this compound Body Wash) Result->Skin Yes Wound Wound Care (this compound Antiseptic) Result->Wound Yes, if applicable Negative MRSA Negative Result->Negative No Rescreen Re-swab for MRSA Nasal->Rescreen Skin->Rescreen Wound->Rescreen Outcome MRSA Negative/ Proceed with Procedure Rescreen->Outcome

Caption: Workflow for MRSA screening and decolonization using this compound.

Octenidine_Mechanism_of_Action cluster_this compound This compound Dihydrochloride cluster_mrsa MRSA Cell cluster_interaction Interaction & Disruption cluster_outcome Outcome This compound Positively Charged This compound Molecule Binding Electrostatic Binding This compound->Binding CellWall Negatively Charged Cell Wall & Membrane Cytoplasm Intracellular Components CellWall->Binding Disruption Membrane Disruption & Increased Permeability Binding->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Lysis Cell Lysis & Death Leakage->Lysis

References

Application Notes and Protocols: Octenidine Hydrochloride in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for the use of octenidine hydrochloride in topical formulations. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of antiseptic and antimicrobial topical products.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is a cationic antiseptic agent known for its broad-spectrum antimicrobial activity and favorable safety profile in topical applications.[1][2][3] It is a bispyridine compound that is sparingly soluble in water but soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and methanol.[4][5]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
Chemical NameN,N'-(1,10-decanediyldi-1(4H)-pyridinyl-4-ylidene)bis(1-octanamine) dihydrochloride[6]
Molecular FormulaC₃₆H₆₄Cl₂N₄[6][7]
Molecular Weight623.83 g/mol [6][7]
AppearanceWhite to off-white solid[5]
SolubilitySparingly soluble in aqueous buffers. Soluble in ethanol (~30 mg/ml), DMSO (~5 mg/ml), and dimethyl formamide (~10 mg/ml).[4]
Mechanism of ActionDisrupts microbial cell membranes and interferes with cellular metabolism.[1][2][1][2]

Mechanism of Action

This compound hydrochloride's primary mechanism of action involves the disruption of microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of bacterial and fungal cell walls and membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[1][2][3] It has been shown to interfere with cellular metabolic enzymes, further compromising the microorganism's viability.[1]

Mechanism of Action of this compound Hydrochloride cluster_this compound This compound Hydrochloride cluster_microbe Microbial Cell cluster_effects Effects Oct This compound (Cationic) Membrane Negatively Charged Cell Membrane Oct->Membrane Electrostatic Interaction Enzymes Metabolic Enzymes Oct->Enzymes Interference Disruption Membrane Disruption Membrane->Disruption Contents Intracellular Contents Leakage Leakage of Contents Contents->Leakage Inhibition Enzyme Inhibition Enzymes->Inhibition Permeability Increased Permeability Disruption->Permeability Permeability->Leakage Death Cell Death Leakage->Death Inhibition->Death

Caption: Mechanism of action of this compound hydrochloride.

Antimicrobial Spectrum

This compound hydrochloride exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as fungi.[2][8] Its effectiveness is demonstrated by low Minimum Inhibitory Concentrations (MICs) against a variety of microorganisms.

Table 2: Antimicrobial Spectrum of this compound Hydrochloride (MIC Values)

MicroorganismMIC Range (µg/mL)Reference(s)
Staphylococcus aureus0.25 - 9.3[2]
Pseudomonas aeruginosa1 - 8[2]
Escherichia coli0.25 - 8[2]
Enterococcus faecalis4 - 16[2]
Streptococcus pneumoniae8 - 32[2]
Candida albicans0.3 - 1.8[2][9]
Candida auris0.39 - 0.78[10]
Candida glabrata0.39 - 0.78[10]
Candida tropicalis0.39 - 0.78[10]
Candida parapsilosis0.39 - 0.78[10]
Candida krusei0.39 - 0.78[10]

Cytotoxicity Profile

The cytotoxicity of this compound hydrochloride is an important consideration in the development of topical formulations. In vitro studies have shown dose-dependent cytotoxic effects on various cell types.

Table 3: In Vitro Cytotoxicity of this compound Hydrochloride

Cell TypeConcentration RangeKey FindingsReference(s)
Primary Human Articular Chondrocytes0.001562% - 0.1%Dose-dependent decrease in cell viability and proliferation.[11][12]
Human Gingival FibroblastsNot specifiedLower cytotoxic effect compared to Chlorhexidine.[13][14]
Human Nasal Epithelial CellsNot specifiedLower cytotoxic effect compared to Chlorhexidine.[13][14]
Human Skin ExplantsNot specifiedDid not alter skin architecture or viability of skin cells after 48 hours.[15][16]
RPMI-2650 (Human Nasal Mucosa)0.00625% - 0.4%Minimal cytotoxic and apoptotic effects.[17]
Human Umbilical Vein Endothelial Cells (HUVECs)0.00625% - 0.4%Induced apoptosis.[17]

Formulation Considerations

This compound hydrochloride is formulated into various topical products, including aqueous solutions, gels, and creams, typically at concentrations ranging from 0.1% to 2.0%.[5] The compatibility of this compound hydrochloride with other excipients is crucial for developing stable and effective formulations.

Table 4: Compatibility of this compound Hydrochloride with Common Topical Excipients

Excipient CategoryExamplesCompatibility NotesReference(s)
SolventsPropylene Glycol, EthanolOften used to dissolve this compound hydrochloride.[4]
Gelling AgentsHydroxyethyl CelluloseCompatible for forming hydrogels.[18]
Emollients/Ointment BasesWool Wax Alcohols, PetrolatumCan be incorporated into ointment and cream formulations.[18]
EmulsifiersGlycerol Monostearate, Lameform TGISuitable for creating o/w and w/o emulsions.[18]
HumectantsGlycerolCommonly used in topical formulations.[18]
PreservativesPhenoxyethanolOften used in combination with this compound to enhance antimicrobial activity.[5]

Experimental Protocols

Protocol: Antimicrobial Efficacy Testing of Topical Formulations

This protocol outlines a method for evaluating the antimicrobial effectiveness of a topical formulation containing this compound hydrochloride, adapted from standard preservative efficacy testing guidelines.[4][19][20]

Workflow for Antimicrobial Efficacy Testing cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Culture Prepare Microbial Cultures (e.g., S. aureus, P. aeruginosa, C. albicans) Prep_Inoculum Standardize Inoculum (~1x10^8 CFU/mL) Prep_Culture->Prep_Inoculum Inoculate Inoculate Samples with Microbial Suspension (Final conc. 1x10^5-1x10^6 CFU/mL) Prep_Inoculum->Inoculate Prep_Sample Prepare Test Formulation Samples Prep_Sample->Inoculate Incubate Incubate at 20-25°C Inoculate->Incubate Sample Sample at 0, 7, 14, 28 days Incubate->Sample Plate Plate Samples and Enumerate Colonies Sample->Plate Calculate Calculate Log Reduction Plate->Calculate Compare Compare to Acceptance Criteria Calculate->Compare

Caption: Workflow for antimicrobial efficacy testing.

Materials:

  • Test formulation containing this compound hydrochloride

  • Microbial cultures (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231)

  • Appropriate culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Sterile saline solution

  • Sterile containers for the product

  • Incubator (20-25°C)

  • Equipment for serial dilutions and plate counting

Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganisms on appropriate agar plates.

    • Harvest the microorganisms and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Product:

    • Dispense the test formulation into sterile containers.

    • Inoculate each container with a standardized microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.

  • Incubation:

    • Store the inoculated containers at 20-25°C for 28 days.

  • Sampling and Enumeration:

    • At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container.

    • Perform serial dilutions of the sample and plate onto appropriate agar media.

    • Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms.

  • Data Analysis:

    • Calculate the log reduction in microbial concentration from the initial count at each time point.

    • Compare the results to the acceptance criteria outlined in relevant pharmacopeias (e.g., USP <51>). For topically used products, a common criterion is not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14 days' count at 28 days for bacteria. For yeast and molds, no increase from the initial calculated count at 14 and 28 days is often required.[19]

Protocol: Quantitative Analysis of this compound Hydrochloride in Topical Formulations by HPLC

This protocol provides a general framework for the quantitative analysis of this compound hydrochloride in topical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[21][22][23][24]

Workflow for HPLC Analysis of this compound HCl cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Std Prepare Standard Solutions of this compound HCl Inject Inject Standards and Samples into HPLC Prep_Std->Inject Prep_Sample Extract this compound HCl from Formulation Prep_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (e.g., 285 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify this compound HCl in Samples Cal_Curve->Quantify Validate Validate Method (ICH Guidelines) Quantify->Validate

Caption: Workflow for HPLC analysis of this compound HCl.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column

  • This compound hydrochloride reference standard

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffer reagents (e.g., orthophosphoric acid, triethylamine)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of an acidic buffer and an organic solvent (e.g., 0.1% orthophosphoric acid and methanol in a 45:55 v/v ratio, with pH adjusted to 6.5 with triethylamine).[22]

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 285 nm[21]

  • Injection Volume: 20 µL

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a quantity of this compound hydrochloride reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Preparation of Sample Solutions:

    • Accurately weigh a quantity of the topical formulation and disperse or dissolve it in a suitable solvent. The extraction procedure will depend on the formulation matrix (e.g., cream, gel).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and measure the peak areas of this compound hydrochloride.

  • Quantification:

    • Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

    • Determine the concentration of this compound hydrochloride in the sample solutions from the calibration curve.

  • Method Validation:

    • Validate the analytical method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Stability and Storage

Topical formulations containing this compound hydrochloride should undergo stability testing to establish an appropriate shelf-life and storage conditions.[25][26][27] Stability studies should evaluate the physical, chemical, and microbiological properties of the product over time under various environmental conditions (e.g., temperature, humidity, light).[25][26]

Safety Considerations

This compound hydrochloride is generally well-tolerated in topical applications.[1] However, skin irritation, including redness, itching, or a burning sensation, can occur.[12] Allergic reactions are rare but possible.[12] It is important to avoid contact with the eyes.[12] For any new formulation, appropriate safety and toxicological studies should be conducted.

References

Application Notes and Protocols for Studying Octenidine Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octenidine dihydrochloride (OCT) is a cationic antiseptic agent widely used for skin, mucous membrane, and wound disinfection.[1] It possesses broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][2] Its mechanism of action involves disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death.[2] While resistance to this compound was long considered unlikely due to its non-specific mode of action, recent studies have shown that bacteria, particularly Pseudomonas aeruginosa, Staphylococcus aureus, and Proteus mirabilis, can develop tolerance or reduced susceptibility following prolonged or repeated exposure.[3][4][5][6] Understanding the mechanisms behind this adaptation is crucial for preserving the efficacy of this important antiseptic and for developing strategies to mitigate resistance development.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the molecular and phenotypic bases of this compound resistance.

Section 1: Key Mechanisms of this compound Resistance

Current research points to several key mechanisms through which bacteria adapt to this compound. These mechanisms are not mutually exclusive and can act synergistically.

  • Efflux Pump Overexpression: The most prominently cited mechanism is the upregulation of efflux pumps, which actively transport this compound out of the bacterial cell.

    • In Gram-negative bacteria like P. aeruginosa and P. mirabilis, mutations in the TetR-family transcriptional repressor SmvR are frequently observed.[4][6][7] These mutations lead to the de-repression and subsequent overexpression of the SmvA efflux pump, a member of the Major Facilitator Superfamily (MFS), which expels cationic compounds like this compound.[6][7][8]

    • In S. aureus, mutations within the NorA or NorB efflux pumps have also been suggested as a potential mechanism of biocide tolerance.[5]

  • Cell Membrane Remodeling: Alterations to the composition and properties of the bacterial cell membrane can reduce this compound's ability to bind and disrupt it.

    • In P. aeruginosa, mutations in genes such as pssA and pgsA , which are involved in phospholipid biosynthesis, have been linked to higher levels of this compound tolerance, often in conjunction with smvR mutations.[3][7]

  • Other Genetic Adaptations: Mutations in other genes have been identified in this compound-adapted strains, although their precise roles can be strain-specific.

    • In P. mirabilis, mutations in mipA (MltA interacting protein) and the response regulator rppA have been identified in strains adapted to cationic biocides.[6][8]

The diagram below illustrates the central role of the SmvR/SmvA efflux system in mediating this compound resistance in Gram-negative bacteria.

cluster_membrane Bacterial Cell OCT_out This compound (extracellular) SmvA SmvA Efflux Pump OCT_out->SmvA Expulsion OCT_in This compound (intracellular) OCT_out->OCT_in Entry SmvA->OCT_in Efflux SmvR_active Active SmvR Repressor smvA_gene smvA gene SmvR_active->smvA_gene Represses transcription Mutation Mutation in smvR SmvR_active->Mutation Selective Pressure SmvR_inactive Inactive SmvR smvA_gene->SmvA Expression Mutation->SmvR_active Inactivates Start Parental Strain (Wild-Type) MIC_Initial Determine Baseline MIC Start->MIC_Initial Adaptation Serial Passage in Increasing [OCT] MIC_Initial->Adaptation Isolate Isolate Single Colonies of Adapted Strain Adaptation->Isolate Daily Transfer MIC_Final Confirm MIC of Adapted Isolate Isolate->MIC_Final WGS Whole Genome Sequencing (WGS) Isolate->WGS Pheno Phenotypic Assays (Biofilm, etc.) Isolate->Pheno qRT Gene Expression Analysis (qRT-PCR) Isolate->qRT Compare Compare Adapted vs. Parental Strain MIC_Final->Compare WGS->Compare Pheno->Compare qRT->Compare Resistance Reduced this compound Susceptibility Efflux Efflux Pump Overexpression Resistance->Efflux Membrane Membrane Remodeling Resistance->Membrane Other Other Genetic Adaptations Resistance->Other SmvR Mutation in smvR Efflux->SmvR NorAB Mutation in norA/B Efflux->NorAB PssA Mutation in pssA Membrane->PssA PgsA Mutation in pgsA Membrane->PgsA MipA Mutation in mipA Other->MipA RppA Mutation in rppA Other->RppA SmvA Increased smvA expression SmvR->SmvA

References

Octenidine as an Antiseptic for Medical Device Sterilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octenidine dihydrochloride is a cationic antiseptic agent known for its broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as fungi and enveloped viruses. Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. While extensively used for skin, mucous membrane, and wound antisepsis, its application as a primary sterilant for medical devices is an area of ongoing investigation. This document provides a summary of the available data, application notes, and protocols based on current scientific literature.

Disclaimer: The information provided herein is for research and informational purposes only. The use of this compound for medical device sterilization requires thorough validation in accordance with regulatory standards (e.g., FDA, ISO) for the specific device and intended use.

Antimicrobial Efficacy of this compound

This compound exhibits rapid and persistent antimicrobial activity. The following tables summarize its efficacy against various microorganisms.

Table 1: Bactericidal and Fungicidal Activity of this compound
MicroorganismTypeEffective ConcentrationContact TimeLog ReductionCitation
Staphylococcus aureus (incl. MRSA)Gram-positive bacteria1-2 mg/L15 min>2[1]
Enterococcus faecalis (incl. VRE)Gram-positive bacteria1-2 mg/L15 min>2[1]
Escherichia coliGram-negative bacteria1-2 mg/L15 min>2[1]
Pseudomonas aeruginosaGram-negative bacteria1-2 mg/L15 min>2[1]
Candida albicansFungus1-2 mg/L15 min>2[1]
Table 2: Sporicidal Activity of this compound

A significant challenge for chemical sterilants is the inactivation of bacterial spores. Limited data is available on the sporicidal activity of this compound. One study investigated the efficacy of this compound hydrochloride (in 70% ethanol) against Clostridioides difficile spores on stainless steel surfaces.

MicroorganismConcentration of this compound HCl (in 70% Ethanol)Contact TimeLog ReductionCitation
Clostridioides difficile spores1%10 minNot specified[2][3]
Clostridioides difficile spores3%10 min2[2][3]
Clostridioides difficile spores5%10 min4[2][3]
Table 3: Virucidal Activity of this compound

This compound has demonstrated efficacy against enveloped viruses. However, its activity against more resistant, non-enveloped viruses is limited, which is a significant consideration for its use as a broad-spectrum sterilant.

Virus TypeEfficacyCitation
Enveloped viruses (e.g., Herpes Simplex Virus, HIV)Effective[4][5]
Non-enveloped viruses (e.g., Poliovirus, Adenovirus)Generally considered ineffective[4][5]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the disruption of the microbial cell membrane. As a dicationic molecule, it interacts with negatively charged components of the cell envelope, such as phospholipids and lipopolysaccharides (LPS) in bacteria. This interaction leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

cluster_this compound This compound Dihydrochloride cluster_microbe Microbial Cell This compound This compound (Cationic) membrane Cell Membrane (Negatively Charged) This compound->membrane Electrostatic Interaction contents Intracellular Contents membrane->contents Membrane Disruption & Increased Permeability death Cell Death contents->death Leakage start Start inoculate Inoculate Stainless Steel Discs with C. difficile Spores start->inoculate dry Air Dry Inoculum inoculate->dry apply Apply this compound Solution (1%, 3%, 5% in 70% EtOH) dry->apply contact 10-minute Contact Time apply->contact neutralize Neutralize with Dey-Engley Broth contact->neutralize recover Recover Spores (Vortex/Sonicate) neutralize->recover plate Serial Dilution & Plating recover->plate incubate Anaerobic Incubation (37°C, 48-72h) plate->incubate enumerate Enumerate CFU incubate->enumerate calculate Calculate Log Reduction enumerate->calculate end End calculate->end start Start prepare Prepare Material Coupons (e.g., Stainless Steel, PVC) start->prepare immerse Immerse Coupons in This compound & Control Solutions prepare->immerse incubate Incubate at Defined Temperature and Duration immerse->incubate remove Remove Coupons at Time Intervals incubate->remove rinse Rinse and Dry Coupons remove->rinse inspect Visual Inspection (Corrosion, Cracking, etc.) rinse->inspect test Mechanical Testing (Optional) inspect->test compare Compare with Control test->compare end End compare->end

References

Application Notes and Protocols for the Quantification of Octenidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octenidine dihydrochloride is a cationic antiseptic agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and lipophilic viruses.[1][2] It is widely used for skin, mucosa, and wound disinfection.[3] Due to its increasing use in clinical and pharmaceutical settings, robust and reliable analytical methods are essential for its quantification in various biological matrices. These methods are crucial for pharmacokinetic studies, toxicological assessments, and ensuring product efficacy and safety.[4]

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Analytical Methods Overview

The quantification of this compound in complex biological matrices requires sensitive and selective analytical techniques. The choice of method often depends on the required sensitivity, the nature of the biological matrix, and the specific application.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and robust technique for quantifying this compound, particularly at higher concentrations. The method separates this compound from other components in the sample based on its physicochemical properties, and the UV detector measures its concentration based on its light absorbance at a specific wavelength.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, capable of detecting and quantifying very low concentrations of this compound.[3] It couples the separation power of liquid chromatography with the mass-to-charge ratio detection of mass spectrometry, providing excellent selectivity and low detection limits.[6] This makes it the method of choice for bioanalytical studies requiring high sensitivity.[3]

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for this compound determination.

Table 1: LC-MS/MS Method for this compound Quantification

AnalyteMatrixMethodLLOQLLODLinearity RangeReference
This compoundHand Wound TissueUHPLC-MS/MS10 pg/mL/mg~1 pg/mL/mgNot Specified[1][3]

Table 2: HPLC-UV Methods for this compound Quantification

AnalyteMatrixMethodLLOQLODLinearity RangeReference
This compoundIn Vitro Skin Permeation BufferHPLC-UV600 ng/mL243.1 ng/mL600 - 10,000 ng/mL[7]
This compound DihydrochlorideBulk and Pharmaceutical PreparationsRP-HPLC-UVNot SpecifiedNot Specified10 - 100 µg/mL[5][8]

Experimental Protocols

Protocol 1: Quantification of this compound in Tissue Samples by UHPLC-MS/MS

This protocol is based on the method developed for the analysis of this compound in human hand wound tissue.[3][9]

1. Sample Preparation

  • Thaw frozen tissue samples gently at room temperature.

  • To a known weight of tissue (e.g., 10 mg), add a 1:1 (v/v) mixture of acetonitrile:methanol as the extraction solvent.

  • Homogenize the sample using five stainless steel balls for 5 minutes at 25 Hz.[9]

  • Centrifuge the homogenized sample at 20,000 x g for 5 minutes at 4°C.[9]

  • Collect the supernatant and dilute it 100-fold with the extraction solvent prior to analysis.[9]

  • Prepare calibration standards and quality controls in the same extraction solvent.[9]

2. Chromatographic Conditions

  • System: Acquity I-Class system (Waters) or equivalent.[9]

  • Column: Cortecs UPLC C18 (2.1 mm × 50 mm, 1.6 µm).[9]

  • Column Temperature: 50°C.[9]

  • Mobile Phase A: Acetonitrile:Water (1:1, v/v) with 10 mM ammonium format and 0.15% (v/v) formic acid.[9]

  • Mobile Phase B: Acetonitrile:Water (9:1, v/v) with 10 mM ammonium format and 0.15% (v/v) formic acid.[9]

  • Flow Rate: As appropriate for the column and system.

  • Injection Volume: 1 µL.[9]

  • Gradient: A suitable gradient to ensure separation of this compound from matrix components.

3. Mass Spectrometric Conditions

  • System: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S, Waters).[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Parent Ion (m/z): 276.5 (double-charged).[1]

  • Fragment Ion (m/z): 95.11 (double-charged).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Quantification of this compound in In Vitro Skin Permeation Samples by HPLC-UV

This protocol is adapted from a study on the percutaneous permeation of this compound.[7]

1. Sample Preparation

  • Collect samples from the receptor compartment of the diffusion cell at specified time points.

  • If necessary, replace the collected volume with fresh buffer.

  • Samples can be directly injected into the HPLC system if they are free of particulates. If not, centrifuge or filter the samples before injection.

2. Chromatographic Conditions

  • System: Standard HPLC system with a UV-VIS detector.[7]

  • Column: LichroCART 125-4, C18 (5 µm).[7]

  • Pre-column: LichroCART 4-A, C18 (5 µm).[7]

  • Column Temperature: 40°C.[7]

  • Mobile Phase: 80% Methanol and 20% McIlvaine-buffer (pH 2.2).[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Detection Wavelength: 280 nm.[7]

  • Injection Volume: 100 µL.[7]

3. Quantification

  • Generate a calibration curve using external standards of known this compound concentrations.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.[7]

Visualizations

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_analysis Sample Analysis cluster_post_analysis Post-Analysis Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Sample_Collection Sample Collection Method_Validation->Sample_Collection Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS or HPLC Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: General workflow for bioanalytical method development and sample analysis.

Octenidine_Tissue_Analysis_Workflow Start Tissue Sample Collection Thawing Gentle Thawing Start->Thawing Extraction Add Acetonitrile:Methanol (1:1) Thawing->Extraction Homogenization Homogenize with Stainless Steel Balls Extraction->Homogenization Centrifugation Centrifuge at 20,000 x g Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Dilution 100-fold Dilution Supernatant_Collection->Dilution Analysis Inject into UHPLC-MS/MS Dilution->Analysis

References

Application Note: Experimental Design for Evaluating the Synergistic Effect of Octenidine with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapies that pair existing antibiotics with non-antibiotic adjuvants to enhance their efficacy. Octenidine dihydrochloride (OCT) is a broad-spectrum antiseptic agent with a rapid and potent bactericidal effect. Its mechanism of action involves the disruption of microbial cell membranes, a process to which bacteria are less likely to develop resistance.[1][2]

As a cationic surfactant, this compound binds to the negatively charged components of bacterial cell walls and membranes, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[1][3][4] This membrane-permeabilizing effect presents a compelling rationale for investigating its synergistic potential with conventional antibiotics. By disrupting the primary defensive barrier of bacteria, this compound may facilitate the entry of antibiotics into the cell, thereby lowering the effective concentration required for bactericidal or bacteriostatic activity and potentially resensitizing resistant strains.

This application note provides detailed experimental protocols for researchers to systematically evaluate the synergistic effects of this compound in combination with various antibiotics against both planktonic bacteria and bacterial biofilms.

Proposed Synergistic Mechanism of Action

The primary proposed mechanism for synergy between this compound and antibiotics is the disruption of the bacterial cell envelope by this compound, which facilitates the intracellular access and accumulation of the partner antibiotic. This allows the antibiotic to reach its molecular target at a higher concentration than it would alone.

G Proposed Synergistic Mechanism cluster_cell Bacterial Cell OCT This compound Membrane Outer Membrane Periplasmic Space Inner (Cytoplasmic) Membrane OCT->Membrane:f0 1. Binds to and disrupts membrane ABX Antibiotic ABX->Membrane:f0 Limited entry Cytoplasm Cytoplasm (Antibiotic Target Site) Membrane:f2->Cytoplasm 2. Increased permeability allows antibiotic influx G start Start mic Determine individual MICs of this compound and Antibiotic start->mic plate Prepare 96-well plate with serial dilutions of both agents mic->plate inoculate Inoculate with standardized bacterial suspension (e.g., 5x10^5 CFU/mL) plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read plate to find MIC of each agent in combination incubate->read calculate Calculate FIC Index: ΣFIC = (MICA_combo/MICA_alone) + (MICB_combo/MICB_alone) read->calculate interpret Interpret Result: Synergy (≤0.5) Additive (>0.5-1) Indifference (>1-4) Antagonism (>4) calculate->interpret end_node End interpret->end_node G start Start prep Prepare flasks with broth containing: 1. No drug (Control) 2. This compound alone 3. Antibiotic alone 4. Combination start->prep inoculate Inoculate flasks to ~10^6 CFU/mL prep->inoculate incubate Incubate with shaking at 37°C inoculate->incubate sample Collect aliquots at time points (0, 2, 4, 8, 24h) incubate->sample plate Perform serial dilutions and plate for viable counts (CFU/mL) sample->plate plot Convert CFU/mL to Log10 and plot against time plate->plot analyze Analyze curves: Synergy = ≥2 log10 decrease vs. most active single agent plot->analyze end_node End analyze->end_node G start Start grow Grow bacterial biofilm in 96-well plate for 24h start->grow wash1 Remove planktonic cells and wash with PBS grow->wash1 treat Add fresh media containing test agents (alone & combo) wash1->treat incubate Incubate for another 24h treat->incubate quantify Quantify remaining biofilm incubate->quantify cv Crystal Violet Staining (Measures Biomass) quantify->cv cfu Scrape, Resuspend, Plate (Measures Viable Cells - CFU) quantify->cfu end_node End cv->end_node

References

Troubleshooting & Optimization

challenges in octenidine delivery for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octenidine (OCT) in in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Precipitation of this compound in Physiological Solutions

Question: My this compound dihydrochloride solution is precipitating when I dilute it in phosphate-buffered saline (PBS) for my in vivo experiment. What can I do?

Answer:

This is a common issue due to the low aqueous solubility of this compound, especially at physiological pH. Here are several troubleshooting steps:

  • pH Adjustment: this compound's solubility is pH-dependent. Try adjusting the pH of your vehicle. However, be mindful of the physiological compatibility of the final formulation for your in vivo model.

  • Alternative Solvents: While aiming to avoid organic solvents, a small percentage of a biocompatible co-solvent might be necessary. Consider options like polyethylene glycol (PEG) or propylene glycol. Always perform preliminary toxicity studies with the vehicle alone.

  • Formulation Strategies: The most robust solution is to use a formulation designed to enhance this compound's solubility. Consider the following:

    • Lipid-Based Formulations: Encapsulating this compound in lipid aggregates or nanoparticles can significantly improve its solubility and stability in aqueous environments.[1][2]

    • Polymeric Nanoparticles: Formulating this compound into biocompatible and biodegradable polymers can create stable nanoparticle suspensions suitable for in vivo use.[3]

    • Cyclodextrins: These can form inclusion complexes with hydrophobic drugs like this compound, enhancing their aqueous solubility.[4]

  • Use of Iso-octenidine: If feasible for your research, consider synthesizing or obtaining iso-octenidine, an isomer of this compound with a reported three-fold higher water solubility.[5]

Issue 2: Observed In Vivo Toxicity or Severe Inflammatory Response

Question: I am observing severe skin irritation, edema, or other toxic reactions in my animal model after applying my this compound formulation. How can I mitigate this?

Answer:

This compound-mediated toxic reactions can occur and may even mimic bacterial infections.[6] Here’s how to troubleshoot this:

  • Avoid Pressurized Application: Do not use pressurized flushing for deep or poorly drained wounds, as this can lead to tissue necrosis.[6][7]

  • Formulation without Irritating Excipients: Commercial formulations like Octenisept® contain phenoxyethanol, which can be irritating.[1][2] Developing a formulation without such components is a key advantage. Lipid-based formulations are an excellent alternative as phospholipids are generally well-tolerated.[1][2]

  • Controlled Release Formulations: Employing delivery systems like hydrogels or nanoparticles can provide a sustained, localized release of this compound, potentially reducing the high initial concentrations that can lead to toxicity.

  • Dose-Response Study: Conduct a thorough dose-response study to determine the minimum effective concentration of this compound for your application. This will help minimize off-target effects.

  • Histological Analysis: Perform histological analysis of the treated tissues to differentiate between an inflammatory response due to the formulation and a true toxic reaction. This compound has been shown to have anti-inflammatory properties in some contexts.[8]

Issue 3: Difficulty in Quantifying this compound in Biological Samples

Question: I am struggling to get reliable and reproducible measurements of this compound concentrations in tissue samples from my in vivo study. What methods are recommended?

Answer:

Quantifying this compound in complex biological matrices is challenging. A sensitive and specific analytical method is crucial.

  • Recommended Analytical Method: The gold standard for quantifying this compound in tissue is ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) .[6][9] This method offers high sensitivity and specificity.

  • Sample Preparation: Proper sample preparation is critical for accurate quantification. This typically involves:

    • Homogenization of the tissue sample.

    • Extraction of this compound from the tissue matrix using an appropriate organic solvent.

    • A solvent exchange step to a solvent compatible with the LC-MS/MS system.

  • Method Validation: It is essential to validate the analytical method according to international guidelines, assessing parameters such as linearity, selectivity, accuracy, precision, and the lower limit of quantification (LLOQ).[6]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound in vivo?

A1: The primary challenges stem from this compound's physicochemical properties and potential for toxicity:

  • Low Aqueous Solubility: this compound is a hydrophobic compound, making it difficult to formulate in aqueous solutions for parenteral or topical administration without using potentially irritating organic solvents.[1][2]

  • Toxicity Concerns: Although it has a good biocompatibility profile for topical applications, systemic administration or application to deep, undrained wounds can lead to severe toxic reactions.[6][7][10]

  • Interaction with Biological Components: As a cationic molecule, this compound can interact with negatively charged biological molecules, which can affect its bioavailability and efficacy.

  • Drug Delivery and Targeting: Achieving sustained and targeted delivery to the site of action (e.g., a biofilm-infected wound) while minimizing systemic exposure is a significant hurdle.

Q2: What are the most promising formulation strategies for in vivo this compound delivery?

A2: Several strategies are being explored to overcome the challenges of this compound delivery:

  • Lipid-Based Nanoparticles: These formulations use phospholipids to encapsulate this compound, improving its solubility and biocompatibility while avoiding irritating excipients like phenoxyethanol.[1][2]

  • Polymeric Drug Delivery Systems: Biodegradable polymers can be used to create nanoparticles or other drug delivery systems for sustained release of this compound.[3]

  • Hydrogels: this compound-based hydrogels are effective for wound healing applications, providing a moist environment and controlled release of the antiseptic.[8][11]

  • Solid Formulations for Oral Delivery: For applications in the oral cavity, lozenges have been developed to provide prolonged local exposure to this compound for treating oral pathogens.[12]

Q3: Is there a risk of bacteria developing resistance to this compound?

A3: The risk of developing resistance to this compound is considered very low.[13][14] This is because this compound has a non-specific mode of action, disrupting the entire cellular membrane of microorganisms rather than targeting a specific molecular pathway that can be easily mutated.[1][2]

Q4: What in vivo models are commonly used to study this compound delivery?

A4: The choice of in vivo model depends on the research question:

  • Wound Healing Models: Porcine (pig) models are often used for wound healing studies due to the similarity of pig skin to human skin.[15][16] Mouse models of infected wounds are also common.[17]

  • Infection Models: Mouse models of systemic or localized infections are used to evaluate the antimicrobial efficacy of this compound formulations. For candidiasis, the Galleria mellonella (wax moth larvae) infection model has been used, though it's important to note that intraperitoneal injection in mice can be fatal due to toxicity.[10]

Data Presentation

Table 1: In Vivo Wound Healing Efficacy of this compound Formulations

Treatment GroupWound Size Reduction (%)Study Duration (days)Animal ModelReference
Modern wound-phase-adapted dressings alone14.642Human (VLUs)[11]
This compound wound gel + modern dressings64.142Human (VLUs)[11]
This compound wound gel alone96.242Human (VLUs)[11]
This compound irrigation + basic dressing (washout period)Significant improvement28Human (VLUs)[18]

VLU: Venous Leg Ulcer

Table 2: Minimum Inhibitory/Bactericidal Concentrations (MIC/MBC) of this compound

MicroorganismMIC (mg/L)MBC (mg/L)Reference
Escherichia coli1.95 - 7.81.95 - 7.8[19]
Pseudomonas aeruginosa1.95 - 7.81.95 - 7.8[19]
Proteus mirabilis1.95 - 7.81.95 - 7.8[19]
Candida albicansVariesVaries[10]
Staphylococcus aureusVariesVaries[20]

Experimental Protocols

Protocol 1: Preparation of Lipid-Based this compound Nanoparticles

This protocol is a generalized method based on the principles described in the literature for creating phenoxyethanol-free this compound formulations.[1][2]

  • Materials: this compound dihydrochloride, phospholipids (e.g., soy lecithin), chloroform, ethanol, deionized water.

  • Procedure:

    • Dissolve this compound dihydrochloride and phospholipids in an equimolar ratio in a mixture of chloroform and ethanol.

    • Evaporate the organic solvents under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film with deionized water by gentle rotation.

    • The resulting suspension contains lipid aggregates encapsulating this compound.

    • Characterize the resulting nanoparticles for size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Wound Healing Study in a Porcine Model

This protocol is a summary of the methodology used in porcine wound healing studies with this compound.[15][16]

  • Animal Model: Domestic pigs are typically used. All procedures must be approved by an institutional animal care and use committee.

  • Wound Creation: Under general anesthesia, create full-thickness excisional wounds on the paravertebral area of the pig using a dermatome or biopsy punch.

  • Treatment Groups:

    • Control (e.g., saline or vehicle without this compound)

    • Test formulation (e.g., this compound hydrogel, nanoparticle suspension)

    • Reference product (e.g., commercial antiseptic)

  • Treatment Application: Apply the assigned treatment to the wounds daily or as required by the study design. Wounds can be left open or covered with a semi-occlusive dressing.

  • Assessment:

    • Wound Area Measurement: Trace the wound margins onto a transparent film at regular intervals and calculate the area.

    • Clinical Scoring: Evaluate inflammation parameters such as redness, swelling, and exudate.

    • Histological Analysis: Collect biopsies at the end of the study to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

Protocol 3: Quantification of this compound in Tissue by LC-MS/MS

This protocol outlines the key steps for analyzing this compound concentrations in tissue samples.[6][9]

  • Sample Collection and Storage: Collect tissue samples from the in vivo study and store them at -80°C until analysis.

  • Sample Preparation:

    • Weigh a portion of the frozen tissue sample.

    • Homogenize the tissue in a suitable buffer.

    • Add an internal standard.

    • Perform liquid-liquid or solid-phase extraction to isolate this compound from the tissue homogenate.

    • Evaporate the extraction solvent and reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor the specific parent and fragment ion transitions for this compound and the internal standard in positive ion mode.

  • Data Analysis: Quantify the concentration of this compound in the tissue sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Visualizations

Octenidine_Delivery_Challenges cluster_Challenges Core Challenges cluster_Solutions Formulation Solutions Solubility Low Aqueous Solubility Lipid_NP Lipid Nanoparticles Solubility->Lipid_NP Improves Polymer_NP Polymeric Nanoparticles Solubility->Polymer_NP Improves Iso_OCT Iso-Octenidine Solubility->Iso_OCT Improves Toxicity Potential In Vivo Toxicity Toxicity->Lipid_NP Reduces Hydrogels Hydrogels Toxicity->Hydrogels Reduces Delivery Sustained & Targeted Delivery Delivery->Lipid_NP Enables Delivery->Polymer_NP Enables Delivery->Hydrogels Enables

Caption: Overcoming this compound's in vivo delivery challenges through advanced formulation strategies.

Octenidine_Experimental_Workflow cluster_Analysis Formulation 1. Formulation Development (e.g., Nanoparticles, Hydrogel) InVitro 2. In Vitro Characterization (Size, Stability, MIC) Formulation->InVitro InVivo 3. In Vivo Study (Wound Healing, Infection Model) InVitro->InVivo Analysis 4. Endpoint Analysis InVivo->Analysis Histology Histology Quantification OCT Quantification (LC-MS/MS) Efficacy Efficacy Assessment (Wound Closure, CFU)

Caption: A typical experimental workflow for the in vivo evaluation of novel this compound formulations.

Octenidine_Mechanism OCT This compound (Cationic) Interaction Electrostatic Interaction OCT->Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: The non-specific membrane disruption mechanism of action for this compound.

References

Technical Support Center: Optimizing Octenidine Concentration for Effective Biofilm Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octenidine dihydrochloride (OCT) for biofilm removal.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound against bacterial biofilms?

This compound is a cationic antiseptic that works by disrupting the cell membranes of microorganisms.[1] Its positively charged molecules are attracted to the negatively charged components of bacterial cell walls, such as teichoic and lipoteichoic acids in Gram-positive bacteria.[2] This interaction, combined with its lipophilic properties, allows this compound to embed itself into the lipid bilayer of the bacterial membrane, creating pores and increasing permeability.[1][2] This disruption leads to the leakage of essential intracellular components, ultimately causing cell death.[1] this compound has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1]

Q2: I am seeing inconsistent results in my biofilm eradication experiments with this compound. What are some common factors that could be causing this variability?

Inconsistent results when testing this compound's efficacy against biofilms can be attributed to several factors:

  • Biofilm Age and Maturity: Mature biofilms are inherently more resistant to antimicrobial agents. Ensure your experimental protocol standardizes the biofilm growth period to maintain consistency.

  • Bacterial Strain: Different bacterial species and even different strains of the same species can exhibit varying susceptibility to this compound. For example, Pseudomonas aeruginosa biofilms are known to be particularly robust.[3][4]

  • Surface Material: The material on which the biofilm is grown can influence its structure and this compound's effectiveness. Biofilms on surfaces like urinary catheters or stainless steel may respond differently than those on polystyrene plates.[5]

  • Presence of Organic Matter: The presence of serum proteins or other organic materials can sometimes interfere with the activity of antiseptics.[5][6]

  • Inadequate Neutralization: Residual this compound in the experimental setup can continue to act on the bacteria, leading to an overestimation of its efficacy. Ensure a proper neutralization step is included in your protocol.

Q3: What is a typical starting concentration range for this compound when targeting bacterial biofilms?

The effective concentration of this compound can vary significantly depending on the target microorganism, the surface material, and the contact time. For initial experiments, a range of 0.5 mM to 10 mM is a reasonable starting point for mature biofilms.[5] For preventing biofilm formation, concentrations as low as 0.5 mM to 2 mM have been shown to be effective against staphylococcal biofilms.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: Is this compound cytotoxic to mammalian cells? What precautions should I take in my in vitro models?

While this compound is used as a topical antiseptic, it can exhibit cytotoxicity to mammalian cells at higher concentrations. Toxicity studies have shown that it is not absorbed through mucous membranes.[5][6] When using in vitro models that include mammalian cell lines, it is essential to determine the cytotoxic concentration of this compound for those specific cells and ensure that the concentrations used for biofilm eradication are not harmful to the cell layer.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in biofilm density across replicates. Inconsistent inoculation volume or bacterial concentration. Uneven temperature distribution during incubation.Ensure a standardized and homogenous bacterial suspension for inoculation. Use a calibrated pipette and mix the suspension thoroughly before each use. Ensure the incubator provides uniform temperature distribution.
This compound appears ineffective against the target biofilm. The this compound concentration is too low. The contact time is too short. The biofilm is highly mature and resistant. The target organism is inherently resistant (e.g., P. aeruginosa).Perform a dose-response study with a broader range of this compound concentrations. Increase the exposure time of the biofilm to this compound.[7] Consider using a combination therapy or a different antimicrobial agent for highly resistant biofilms.
Difficulty in quantifying remaining viable bacteria after treatment. Incomplete removal of the biofilm from the surface. Inadequate disaggregation of bacterial clumps from the biofilm matrix.Use a combination of physical (e.g., scraping, sonication) and enzymatic methods to detach and disperse the biofilm. Ensure thorough vortexing or sonication to break up bacterial aggregates before plating for colony-forming unit (CFU) counts.
False-positive results (no growth) in control groups. Contamination of media or reagents with antimicrobial substances. Errors in the serial dilution and plating process.Use fresh, sterile media and reagents. Review and practice the serial dilution and plating technique to ensure accuracy.

Data Presentation

Table 1: Effective Concentrations of this compound for Biofilm Prevention

Target MicroorganismSurfaceConcentrationOutcome
S. aureus, MRSA, VRSAPolystyrene, Stainless Steel1 mM>3.0 log CFU/mL reduction on contact
S. aureus, MRSA, VRSAPolystyrene, Stainless Steel2 mMComplete inactivation of planktonic cells upon exposure
E. coliCatheter Segments250 mg/LComplete prevention of biofilm formation
P. mirabilisCatheter Segments62.5 mg/LAlmost complete abolishment of biofilm formation
P. aeruginosaCatheter Segments500 mg/LComplete prevention of biofilm formation

Table 2: Effective Concentrations of this compound for Eradication of Mature Biofilms

Target MicroorganismSurfaceConcentrationContact TimeOutcome
S. aureus, MRSA, VRSAUrinary Catheters5 mM60 minComplete elimination
S. aureus, MRSA, VRSAUrinary Catheters10 mM15 minNo biofilm detected
S. aureusPolystyreneUndiluted (0.1% OCT)1 minComplete eradication
P. aeruginosaPolystyreneUndiluted (0.1% OCT)30 minComplete eradication
L. monocytogenesPolystyrene, Stainless Steel10 mM5 minComplete inactivation
L. monocytogenesPolystyrene, Stainless Steel20 mM10 sComplete inactivation
E. coli, P. mirabilisCatheter Segments250 mg/L24 hDisruption of formed biofilm
P. aeruginosaCatheter Segments500 mg/L24 hIncomplete destruction of formed biofilm

Experimental Protocols

1. Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol is adapted from standard methodologies for assessing the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[8][9]

  • Biofilm Formation:

    • Dilute an overnight culture of the test microorganism to a density of 1 x 10^5 CFU/mL in a suitable growth medium.

    • Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate.

    • Incubate the plate for 24 hours at 37°C to allow for biofilm formation.

    • After incubation, carefully aspirate the medium to remove non-adherent cells.

    • Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove any remaining planktonic bacteria.

  • Application of this compound:

    • Prepare serial dilutions of this compound in a fresh growth medium.

    • Add 100 µL of each this compound dilution to the wells containing the pre-formed biofilms. Include a positive control (biofilm with no this compound) and a negative control (no biofilm, no this compound).

    • Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Viable Cells:

    • After incubation, aspirate the this compound-containing medium.

    • Wash the wells three times with sterile PBS.

    • Add 100 µL of fresh growth medium to each well and physically disrupt the biofilm by scraping and vigorous pipetting.

    • Perform serial dilutions of the resulting bacterial suspension and plate onto appropriate agar plates.

    • Incubate the plates for 24-48 hours and count the colony-forming units (CFUs).

    • The MBEC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥ 3-log) in CFU counts compared to the positive control.

2. Biofilm-Oriented Antiseptics Test (BOAT)

The BOAT method assesses the efficacy of antiseptics against biofilms in clinically relevant contact times.[7][9]

  • Biofilm Formation:

    • Grow a 24-hour culture of the test microorganism in an appropriate liquid medium.

    • Dilute the bacterial suspension to 1 x 10^5 cells/mL.

    • Transfer 100 µL of the suspension into three adjacent wells of a 96-well polystyrene plate.

  • Antiseptic Treatment:

    • After 24 hours of incubation to allow for biofilm formation, remove the growth medium.

    • Add the working solution of the this compound-containing antiseptic to the wells for specific contact times (e.g., 1, 15, and 30 minutes).[7]

  • Neutralization and Viability Assessment:

    • After the designated contact time, add a neutralizing agent to stop the action of the this compound.

    • Add a viability indicator dye (e.g., resazurin) and incubate.

    • A color change indicates the presence of viable bacteria. The absence of a color change signifies complete eradication of the biofilm.

Visualizations

MBEC_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment This compound Treatment cluster_analysis Analysis A Prepare Bacterial Inoculum (1x10^5 CFU/mL) B Inoculate 96-well Plate A->B C Incubate for 24h at 37°C B->C D Wash to Remove Planktonic Cells C->D F Add this compound to Biofilm D->F E Prepare Serial Dilutions of this compound E->F G Incubate for 24h F->G H Wash and Disrupt Biofilm G->H I Serial Dilution and Plating H->I J Incubate and Count CFUs I->J K Determine MBEC J->K

Caption: Workflow for Determining Minimum Biofilm Eradication Concentration (MBEC).

Octenidine_Mechanism cluster_this compound This compound Molecule cluster_bacterium Bacterial Cell cluster_interaction Interaction & Disruption OCT This compound (OCT) Positively Charged Cationic Surfactant Binding Electrostatic Attraction and Binding OCT->Binding CellWall Bacterial Cell Wall/Membrane Negatively Charged Surface CellWall->Binding Membrane Lipid Bilayer Insertion Insertion into Lipid Bilayer Membrane->Insertion Cytoplasm Intracellular Components (Ions, Nucleotides) Leakage Leakage of Cytoplasmic Contents Cytoplasm->Leakage Binding->Insertion Disruption Membrane Disruption & Pore Formation Insertion->Disruption Disruption->Leakage Death Cell Death Leakage->Death

References

troubleshooting inconsistent results in octenidine susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in octenidine susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent across experiments?

Inconsistent MIC values for this compound can arise from several experimental variables that are not always strictly controlled. Key factors include:

  • Inoculum Effect: The initial concentration of bacteria can significantly impact the apparent MIC. Higher bacterial concentrations may require more this compound to achieve complete inhibition of growth.[1]

  • Solvent/Buffer System: The solvent used to dissolve this compound can influence its availability and activity. For instance, dissolving this compound in phosphate or Hepes buffers may result in higher MIC values compared to dissolving it in water.[1]

  • Presence of Organic Material: The efficacy of this compound can be reduced in the presence of organic materials like albumin and blood, which can bind to the antiseptic and make it unavailable to the bacterial cells.[2][3]

  • Plasticware Adsorption: Cationic molecules like this compound can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well and leading to artificially high MIC values.

  • Lack of Standardized Protocol: There is no universally standardized method or consensus breakpoints for this compound susceptibility testing, unlike for many antibiotics.[4][5] This leads to variations in methodologies between laboratories.

Q2: I'm observing a gradual increase in this compound tolerance in my bacterial cultures over time. What could be the cause?

Prolonged exposure to sub-lethal concentrations of this compound can lead to bacterial adaptation and the selection of mutants with reduced susceptibility.[6] This has been observed in species like Pseudomonas aeruginosa, Enterobacter spp., and Citrobacter spp.[6] The mechanisms behind this can include:

  • Mutations in Efflux Pump Regulators: Mutations in genes that regulate efflux pumps, such as smvR, can lead to increased extrusion of this compound from the bacterial cell.[6][7]

  • Changes in Cell Membrane Composition: While the primary mechanism of this compound is membrane disruption, some studies suggest that bacteria may alter their membrane composition as a protective measure.[8]

  • Biofilm Formation: Bacteria within a biofilm can exhibit increased tolerance to antimicrobial agents, including this compound.

Q3: Does reduced susceptibility to this compound confer cross-resistance to antibiotics?

The evidence for cross-resistance is species-dependent. Some studies have shown that mutations selected by this compound exposure can lead to decreased susceptibility to certain antibiotics. For example, Citrobacter species with mutations in RamR and MarR following this compound exposure showed increased MICs for ciprofloxacin.[6] However, other studies have found that while adaptation to chlorhexidine can confer cross-resistance to colistin, adaptation to this compound does not have a significant impact on the efficacy of other tested antimicrobials.[7]

Q4: What is the expected MIC range for this compound against common pathogens?

The MIC of this compound is generally low, but can vary depending on the bacterial species and the testing conditions. For most species, activity is observed at concentrations from approximately 1 to several µg/mL.[9]

Troubleshooting Guides

Issue: High Variability in MIC/MBC Values

If you are experiencing significant variability in your Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) results, consider the following troubleshooting steps.

Troubleshooting Workflow

G start High MIC/MBC Variability check_inoculum Verify Inoculum Preparation and Standardization start->check_inoculum check_inoculum->start Inconsistent Inoculum check_solvent Standardize this compound Solvent/Buffer check_inoculum->check_solvent Inoculum Consistent check_solvent->start Solvent Variable check_plates Evaluate Microtiter Plate Type check_solvent->check_plates Solvent Standardized check_plates->start Plate Adsorption Suspected check_organic Assess Impact of Organic Load check_plates->check_organic Plates Optimized check_organic->start Organic Load Variable resolve Consistent Results check_organic->resolve Organic Load Controlled

Caption: Troubleshooting workflow for high MIC/MBC variability.

Detailed Steps:

  • Standardize Inoculum Preparation: Ensure a consistent method for preparing your bacterial inoculum. Use a spectrophotometer to adjust the turbidity (e.g., to a 0.5 McFarland standard) and perform colony counts to verify the CFU/mL. A significant "inoculum effect" has been reported, where higher bacterial concentrations lead to higher MICs.[1]

  • Control for Solvent Effects: The solvent used for this compound can alter its efficacy. For maximum consistency, prepare this compound stock solutions in water. If buffers are necessary, be aware that PBS and Hepes have been shown to increase the IC100% of this compound compared to water.[1] Document the solvent used in all experiments.

  • Minimize Plastic Adsorption: Consider using low-binding microtiter plates to reduce the sequestration of the cationic this compound molecules.

  • Account for Organic Load: If your experimental conditions include serum, blood, or high concentrations of protein, be aware that these can inhibit this compound activity.[2][3] When comparing results, ensure the organic load is consistent.

Issue: Suspected Bacterial Adaptation to this compound

If you observe a consistent upward trend in this compound MICs over time, your bacterial population may be adapting.

Adaptation Investigation Workflow

G start Suspected this compound Adaptation passage Passage Cultures in this compound-Free Media start->passage retest_mic Re-test MIC of Passaged Cultures passage->retest_mic retest_mic->start MIC reverts to baseline (Transient tolerance) wgs Perform Whole Genome Sequencing retest_mic->wgs MIC remains elevated analyze Analyze for Mutations (e.g., smvR, ramR) wgs->analyze conclusion Mechanism of Adaptation Identified analyze->conclusion

Caption: Workflow to investigate suspected bacterial adaptation.

Detailed Steps:

  • Confirm Stability of Reduced Susceptibility: To determine if the increased MIC is due to stable genetic changes, subculture the tolerant isolates on this compound-free agar for several passages (e.g., 10 passages) and then re-determine the MIC.[10] If the MIC remains elevated, it suggests a stable adaptation.

  • Genotypic Analysis: If adaptation is stable, consider whole-genome sequencing of the adapted strains and comparison to the parental strain. Look for mutations in genes known to be associated with biocide tolerance, such as those encoding efflux pump regulators (smvR, ramR, marR) or components of two-component regulatory systems.[6][7]

  • Phenotypic Assays: In parallel with genotypic analysis, you can perform assays to investigate potential mechanisms. For example, use an efflux pump inhibitor to see if it restores susceptibility to this compound.

Quantitative Data Summary

Table 1: Influence of Bacterial Concentration and Solvent on this compound Inhibitory Concentration (IC100%) against E. coli

Bacterial Concentration (CFU/mL)IC100% in Water (mg/L)IC100% in PBS (mg/L)IC100% in Hepes (mg/L)
1 x 10⁶124
2.5 x 10⁸488

Data adapted from a study on the influence of experimental setups on this compound efficacy.[1]

Table 2: Example MICs of this compound Against Various Bacterial Species

Bacterial SpeciesMIC Range (µg/mL)Growth Medium
Staphylococcus aureus0.5 - >32Broth microdilution
Pseudomonas aeruginosa4 - >64Broth microdilution
Klebsiella pneumoniae2 - 8Mueller-Hinton Broth
Escherichia coli2.25 ± 0.95Mueller-Hinton Broth
Enterobacter cloacae1.95 - 3.9Tryptic Soy Broth

Note: These values are compiled from multiple studies and reflect the variability due to different methodologies and strains.[9][11][12]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination (Based on EUCAST recommendations)

This protocol is adapted from methodologies described in the literature for testing biocide susceptibility.[11]

  • Prepare this compound Stock Solution: Dissolve this compound dihydrochloride in sterile, deionized water to create a concentrated stock solution.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth medium). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Culture bacteria overnight on an appropriate agar plate. Resuspend colonies in broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a continuation of the MIC determination.[11]

  • Subculture from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Plate Aliquots: Spot-inoculate the aliquots onto a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤1-2 colonies growing on the agar).

Signaling Pathways and Logical Relationships

This compound's Proposed Mechanism of Action

G oct This compound (Cationic) interaction Electrostatic Interaction and Adhesion oct->interaction membrane Bacterial Cell Membrane (Anionic Phospholipids) membrane->interaction disruption Membrane Disruption interaction->disruption leakage Cytoplasmic Leakage disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action for this compound.

This compound, a cationic antiseptic, is thought to act primarily through electrostatic interactions with the negatively charged components of the bacterial cell membrane, such as cardiolipin and phosphoglycerolipids.[8] This interaction leads to the disruption of the membrane, causing leakage of cytoplasmic contents and ultimately cell death.[8]

References

Technical Support Center: Optimizing Clinical Applications of Octenidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the limitations of octenidine in clinical and preclinical research.

Troubleshooting Guide

Issue 1: Reduced or Inconsistent Antimicrobial Efficacy

Potential Cause A: Presence of Organic Matter

While this compound's efficacy is generally considered to be less affected by organic matter than some other antiseptics, high concentrations of proteins and other biological materials can potentially interfere with its action.

Troubleshooting Steps:

  • Quantify Organic Load: If possible, estimate the concentration of organic material (e.g., proteins, blood, pus) in your experimental system.

  • Increase this compound Concentration: If significant organic load is unavoidable, consider a dose-response experiment to determine if a higher concentration of this compound can overcome the interference.

  • Pre-washing Step: In clinical or simulated-use models, a pre-washing step with a suitable buffer or saline to reduce the organic burden before applying this compound may enhance its efficacy.

  • Standardized Efficacy Testing: To confirm an interaction with organic matter in your specific setup, perform a standardized efficacy test under both "clean" and "dirty" conditions (simulating the presence of organic matter). A detailed protocol is provided in the "Experimental Protocols" section.

Potential Cause B: Incompatibility with Anionic Surfactants

This compound is a cationic surfactant. If your experimental setup includes anionic surfactants (e.g., in buffers, cell culture media supplements, or cleaning agents), they can neutralize this compound, reducing its antimicrobial activity.

Troubleshooting Steps:

  • Review all Reagents: Carefully check the composition of all solutions and materials that come into contact with this compound for the presence of anionic surfactants (e.g., sodium dodecyl sulfate (SDS), soaps).

  • Perform a Simple Incompatibility Test:

    • Prepare a solution of this compound at the working concentration.

    • Prepare a solution of the suspected interfering anionic surfactant.

    • Mix the two solutions and observe for any precipitation or cloudiness, which would indicate an interaction.

  • Substitute Reagents: If an incompatibility is suspected or confirmed, replace the anionic surfactant with a non-ionic or cationic alternative.

Potential Cause C: High Bacterial Load

At very high bacterial concentrations, the number of this compound molecules may be insufficient to effectively kill all the microorganisms.

Troubleshooting Steps:

  • Quantify Bacterial Load: Determine the bacterial concentration (CFU/mL) in your system.

  • Adjust this compound-to-Bacterium Ratio: If the bacterial load is exceptionally high, you may need to increase the this compound concentration. Studies have shown that the inhibitory concentration of this compound increases with higher bacterial counts.[1]

  • Mechanical Reduction of Bioburden: In wound models or similar applications, consider debridement or washing to lower the initial bacterial count before applying this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic to human cells?

A: this compound does exhibit cytotoxicity, but it is concentration and contact-time dependent. Several in vitro studies have shown that at clinically relevant concentrations, this compound has a more favorable cytotoxicity profile compared to other antiseptics like chlorhexidine, showing less of a negative effect on fibroblasts and epithelial cells.[2][3] However, it is crucial to use this compound within the recommended concentration range and to be aware of the susceptibility of the specific cell type in your experiment.

Q2: Can bacteria develop resistance to this compound?

A: The development of stable, high-level resistance to this compound is considered unlikely due to its non-specific, multi-target mechanism of action, which involves the disruption of the bacterial cell membrane.[4][5] However, some studies have reported an increase in the minimum inhibitory concentration (MIC) of certain bacterial species, such as Pseudomonas aeruginosa, after prolonged, low-level exposure. This adaptation may involve mutations in genes that regulate efflux pumps. It is important to use appropriate concentrations of this compound to ensure complete eradication and to minimize the potential for adaptation.

Q3: What is the mechanism of action of this compound?

A: this compound is a cationic surfactant that interacts with the negatively charged components of bacterial and fungal cell walls and membranes. This interaction disrupts the membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[6][7] Its mechanism is considered a rapid, physical disruption rather than a metabolic inhibition, which contributes to its broad spectrum of activity and low potential for resistance development.

Q4: Can I use this compound in combination with other antimicrobial agents?

A: Combining this compound with other antimicrobials should be approached with caution and requires empirical testing. As a cationic agent, it can be inactivated by anionic compounds. The compatibility and potential for synergistic or antagonistic effects with other antimicrobials should be evaluated on a case-by-case basis through in vitro testing.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismMIC Range (mg/L)Reference
Staphylococcus aureus0.5 - 2[8]
Staphylococcus epidermidis0.0125% (125 mg/L)[9]
Pseudomonas aeruginosa≤128[10]
Escherichia coli1 - 4 (dependent on cell density)[1]
Enterococcus faecalisNot specified, but effective[11]
Candida albicansNot specified, but effective[11]

Table 2: Cytotoxicity of this compound Compared to Other Antiseptics

Cell TypeAntisepticConcentrationContact TimeCell Viability (% of Control)Reference
Human Gingival FibroblastsOctenidol (OCT)Undiluted15 min~60%[2][3]
Human Gingival FibroblastsChlorhexidine (CHX)0.2%15 min~20%[2][3]
Human Nasal Epithelial CellsOctenidol (OCT)Undiluted15 min~50%[2][3]
Human Nasal Epithelial CellsChlorhexidine (CHX)0.2%15 min~10%[2][3]
Human Articular ChondrocytesThis compound0.0125%Not specified~80%[12]
Human Articular ChondrocytesChlorhexidine0.0125%Not specified~60%[12]

Experimental Protocols

Protocol 1: Assessing Antimicrobial Efficacy in the Presence of Organic Matter (Modified from EN 13727)

This protocol is designed to evaluate the bactericidal activity of this compound under conditions simulating the presence of organic material ("dirty conditions").

Materials:

  • This compound dihydrochloride solution

  • Test microorganism suspension (e.g., Staphylococcus aureus ATCC 6538) at a concentration of 1.5–5.0 x 10⁸ CFU/mL

  • Bovine Serum Albumin (BSA) solution (e.g., 3 g/L) and/or defibrinated sheep blood to simulate organic load

  • Neutralizer solution (a solution that inactivates this compound without harming the bacteria, e.g., a solution containing lecithin and polysorbate 80)

  • Tryptic Soy Agar (TSA) plates

  • Sterile hard water or buffer (e.g., PBS)

Procedure:

  • Preparation of Test Solutions:

    • Prepare the this compound solution at the desired test concentration.

    • Prepare the organic load solution (e.g., BSA in sterile water).

  • Test Procedure ("Dirty Conditions"):

    • In a sterile tube, mix 1 mL of the organic load solution with 1 mL of the bacterial suspension. Allow a contact time of 2 minutes.

    • Add 8 mL of the this compound test solution. Start a timer for the desired contact time (e.g., 1, 5, 15 minutes).

    • At the end of the contact time, transfer 1 mL of the mixture to 9 mL of the neutralizer solution. Mix well and allow a neutralization time of 5 minutes.

  • Enumeration of Survivors:

    • Perform serial dilutions of the neutralized sample in a suitable diluent.

    • Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate.

  • Controls:

    • "Clean Conditions" Control: Repeat the test procedure, replacing the organic load solution with sterile water or buffer.

    • Viability Control: Repeat the test procedure, replacing the this compound solution with sterile water or buffer to determine the initial bacterial count.

    • Neutralizer Efficacy Control: Verify that the neutralizer effectively inactivates this compound and is not toxic to the test microorganism.

  • Incubation and Calculation:

    • Incubate the TSA plates at 37°C for 24-48 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each sample.

    • Calculate the log reduction in bacterial count for both clean and dirty conditions compared to the viability control. A significant decrease in log reduction under dirty conditions indicates interference from the organic matter.

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound dihydrochloride stock solution

  • 96-well microtiter plate

  • Test microorganism suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL), then diluted to yield a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile diluent (e.g., water or PBS)

Procedure:

  • Prepare this compound Dilutions:

    • In the 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations. Leave the last well as a growth control (no this compound).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well, including the growth control.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

  • Controls:

    • Growth Control: A well containing only broth and inoculum. This well should show turbidity.

    • Sterility Control: A well containing only broth. This well should remain clear.

Mandatory Visualizations

Octenidine_Mechanism cluster_bacteria Bacterial Cell CellWall Cell Wall (Negatively Charged) CellMembrane Cell Membrane CellWall->CellMembrane Disruption of Membrane Integrity Cytoplasm Cytoplasm CellMembrane->Cytoplasm Leakage of Cellular Contents CellDeath Cell Death Cytoplasm->CellDeath Leads to This compound This compound (Cationic) This compound->CellWall Electrostatic Attraction

Caption: Mechanism of action of this compound against a bacterial cell.

Troubleshooting_Workflow Start Start: Reduced this compound Efficacy CheckOrganic Presence of Organic Matter? Start->CheckOrganic CheckAnionic Presence of Anionic Surfactants? CheckOrganic->CheckAnionic No IncreaseConc Increase this compound Concentration CheckOrganic->IncreaseConc Yes PreWash Introduce Pre-Washing Step CheckOrganic->PreWash Yes CheckLoad High Bacterial Load? CheckAnionic->CheckLoad No ReplaceReagent Replace with Non-ionic/ Cationic Reagent CheckAnionic->ReplaceReagent Yes CheckLoad->IncreaseConc Yes ReduceLoad Reduce Initial Bacterial Load CheckLoad->ReduceLoad Yes End Efficacy Restored CheckLoad->End No IncreaseConc->End PreWash->End ReplaceReagent->End

Caption: Troubleshooting workflow for reduced this compound efficacy.

References

Technical Support Center: Strategies to Prevent Octenidine Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the development of octenidine resistance in bacteria. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: Is the development of bacterial resistance to this compound a significant concern?

A1: While this compound is a highly effective antiseptic with a broad spectrum of activity, the potential for bacterial adaptation and reduced susceptibility is a valid concern, particularly with prolonged, low-level exposure.[1][2] Studies have shown that certain bacterial species, such as Pseudomonas aeruginosa, can adapt to this compound, leading to increased tolerance.[1][3] However, clinically relevant resistance leading to treatment failure has not been widely reported.[4]

Q2: Which bacterial species are most prone to developing reduced susceptibility to this compound?

A2: Research has primarily focused on nosocomial pathogens. Pseudomonas aeruginosa has demonstrated a notable ability to adapt to this compound in laboratory settings.[1][3] Other Gram-negative bacteria, including Citrobacter and Enterobacter species, have also been shown to develop tolerance.[2] In Gram-positive bacteria like Staphylococcus aureus, increased usage of antiseptics has been associated with reduced susceptibility, though the link is more established with chlorhexidine than this compound.[5]

Q3: What are the primary mechanisms of this compound resistance?

A3: The main mechanism of reduced susceptibility to this compound is the overexpression of efflux pumps, which actively transport the antiseptic out of the bacterial cell. This is often caused by mutations in regulatory genes that control the expression of these pumps. For instance, in Pseudomonas aeruginosa, mutations in the smvR gene, a TetR family repressor, have been linked to increased this compound tolerance.[2] Similarly, mutations in ramR and marR have been identified in Citrobacter and Enterobacter species following this compound exposure.[6]

Q4: Can this compound exposure lead to cross-resistance with antibiotics?

A4: There is some evidence of cross-resistance, although it appears to be species-dependent. In some studies, P. aeruginosa that adapted to this compound also showed increased tolerance to chlorhexidine.[1][3] One study reported that in one strain of P. aeruginosa, adaptation to this compound led to increased MICs of antipseudomonal drugs.[1][3] However, another study on P. aeruginosa found that long-term exposure to this compound resulted in mutations in efflux pump regulators but did not select for cross-resistance to other antiseptics or antibiotics.[7] For Citrobacter species, increased tolerance to this compound has been linked to increased resistance to ampicillin, piperacillin, and chloramphenicol.[6]

Q5: What are the best practices to prevent the development of this compound resistance in a research setting?

A5: To minimize the risk of selecting for this compound-tolerant strains in the laboratory, it is crucial to:

  • Use appropriate concentrations: Always use this compound at concentrations well above the minimum inhibitory concentration (MIC) for the target organisms. Sub-lethal concentrations are more likely to promote adaptation.

  • Avoid prolonged exposure to low concentrations: Continuous exposure to sub-inhibitory levels of this compound should be avoided in experimental setups unless specifically studying adaptation.

  • Implement strict aseptic techniques: Prevent the contamination of stock solutions and experimental cultures with potentially resistant environmental bacteria.

  • Regularly monitor susceptibility: Periodically test the MIC of your bacterial strains to detect any changes in susceptibility over time.

  • Alternate antiseptics: If feasible for the experimental design, consider rotating the use of different classes of antiseptics to reduce selective pressure.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible MIC results for this compound.

  • Question: Why am I getting variable MIC values for the same bacterial strain in different experiments?

  • Answer: Inconsistent MIC results can stem from several factors:

    • Inoculum preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment. A higher or lower inoculum size can affect the MIC value.

    • Media composition: The composition of the culture medium can influence the activity of this compound. Use a consistent, recommended medium like Mueller-Hinton Broth (MHB).

    • Incubation conditions: Maintain consistent incubation time (16-20 hours) and temperature (35 ± 2 °C).[8]

    • This compound solution stability: Prepare fresh dilutions of this compound for each experiment, as the stability of diluted solutions may vary.

    • Plate reading: Ensure a consistent method for reading the plates, either visually or with a plate reader. The endpoint is the lowest concentration with no visible growth.

Issue 2: No bacterial growth in the positive control well.

  • Question: My positive control (bacteria in broth without this compound) is not showing any growth. What could be the problem?

  • Answer: Lack of growth in the positive control invalidates the experiment. Potential causes include:

    • Inactive inoculum: The bacterial culture used for the inoculum may have been non-viable. Use a fresh, actively growing culture.

    • Incorrect media: The chosen medium may not support the growth of the specific bacterial strain.

    • Incubation issues: The incubator may not be functioning at the correct temperature or atmosphere.

    • Contamination of media: The broth may have been contaminated with an inhibitory substance.

Issue 3: Suspected cross-resistance to antibiotics after this compound exposure.

  • Question: After repeatedly exposing my bacterial cultures to this compound, they seem to be more resistant to certain antibiotics. How can I confirm this?

  • Answer: To investigate potential cross-resistance, you should:

    • Perform baseline susceptibility testing: Determine the MICs of the relevant antibiotics for the parental (unexposed) bacterial strain.

    • Expose the strain to this compound: Grow the bacteria in the presence of sub-lethal concentrations of this compound for a defined period or through serial passage.

    • Isolate and re-test: Isolate single colonies from the this compound-exposed population and re-determine the MICs of the same panel of antibiotics.

    • Compare MIC values: A significant increase (typically ≥4-fold) in the antibiotic MIC for the this compound-exposed strain compared to the parental strain suggests the development of cross-resistance.

    • Consider genetic analysis: If cross-resistance is confirmed, whole-genome sequencing can be used to identify mutations in genes associated with resistance, such as those encoding efflux pumps.

Data Presentation

Table 1: Increase in this compound Tolerance in Various Bacterial Species Following Exposure

Bacterial SpeciesFold Increase in MIC/MBCExperimental ConditionsReference
Pseudomonas aeruginosaUp to 32-foldContinuous exposure to increasing concentrations of this compound in the laboratory.[1],[3]
Pseudomonas aeruginosaUp to 8-foldExposure of a multi-species community to a diluted this compound formulation in a simulated clinical setting.[1],[3]
Pseudomonas aeruginosa~16-foldLong-term exposure in a simulated sink trap environment.[2]
Citrobacter spp.Not specified, but increased tolerance observedLong-term exposure in a simulated sink trap environment.[2]
Enterobacter spp.Not specified, but increased tolerance observedLong-term exposure in a simulated sink trap environment.[2]

Experimental Protocols

Protocol: Determination of this compound Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing.[9][10]

1. Materials:

  • This compound dihydrochloride powder

  • Sterile, 96-well, round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile test tubes and pipettes

  • Incubator (35 ± 2 °C)

2. Preparation of this compound Stock Solution:

  • Accurately weigh the this compound dihydrochloride powder and dissolve it in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Store the stock solution at an appropriate temperature as recommended by the manufacturer, protected from light.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD600 of 0.08-0.13 for E. coli). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Preparation of Microtiter Plate:

  • In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.125 µg/mL).

  • Typically, add 100 µL of CAMHB to wells 2-12. Add 200 µL of the working this compound solution to well 1.

  • Perform serial dilutions by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard the final 100 µL from the last dilution well.

  • The final volume in each well should be 100 µL.

  • Include a positive control well (100 µL of CAMHB with no this compound) and a negative control well (100 µL of CAMHB with no bacteria).

5. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum (prepared in step 3) to each well containing this compound and the positive control well. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Do not add bacteria to the negative control well.

  • Seal the plate to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[8]

6. Interpretation of Results:

  • After incubation, examine the plate for bacterial growth. The positive control well should be turbid, and the negative control well should be clear.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity or pellet at the bottom of the well).

Mandatory Visualization

octenidine_resistance_mechanism cluster_gene Bacterial Chromosome cluster_cell Bacterial Cell cluster_mutation Adaptation Pathway smvR_gene smvR gene (Repressor) smvR_protein SmvR Repressor Protein smvR_gene->smvR_protein Transcription & Translation smvA_gene smvA gene (Efflux Pump) smvA_protein SmvA Efflux Pump smvA_gene->smvA_protein Transcription & Translation smvR_protein->smvA_gene Binds & Represses Transcription This compound This compound smvA_protein->this compound Expulsion This compound->smvA_protein Efflux mutation Mutation in smvR gene mutation->smvR_gene derepression De-repression of smvA gene mutation->derepression Leads to overexpression Overexpression of SmvA Efflux Pump derepression->overexpression Results in overexpression->smvA_protein Increased Amount

Caption: Efflux pump-mediated this compound resistance in P. aeruginosa.

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Plate with Serial Dilutions of this compound prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

References

refining protocols for octenidine efficacy testing against specific pathogens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for testing the efficacy of octenidine against specific pathogens.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during in vitro testing of this compound.

Question: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent or higher than expected?

Answer: Several factors can influence MIC results for this compound. Consider the following:

  • Organic Load: this compound's efficacy can be significantly reduced in the presence of organic materials like proteins, blood, or serum.[1][2][3] Its cationic molecules can bind to negatively charged organic components, reducing the effective concentration available to act on microbial cells. For instance, testing under "dirty conditions" (e.g., with 3 g/L albumin and 3 mL/L sheep blood) may require higher concentrations of this compound compared to "clean conditions" (0.3 g/L albumin).[1][3]

  • Solvent/Buffer System: The buffer used to dissolve this compound can impact its activity. Studies have shown that more this compound may be required to inhibit growth when it is dissolved in phosphate or HEPES buffers compared to water.[4] This is crucial when comparing results across different experiments that may use varied diluents.

  • Inoculum Concentration: A higher initial concentration of bacteria (CFU/mL) will require a higher concentration of this compound to achieve complete inhibition.[4] Ensure your inoculum is standardized according to established guidelines (e.g., CLSI or EUCAST) for consistent results.[5][6]

  • Binding to Plastics: As a cationic surfactant, this compound can adsorb to negatively charged surfaces, including some plastics used in labware (e.g., certain 96-well plates). This can lower the effective concentration in the wells. Consider using low-binding plates if you suspect this is an issue.

Question: How can I prevent antiseptic carryover in my time-kill kinetics assay?

Answer: Effective neutralization of this compound is critical for accurate time-kill results. Without it, residual antiseptic transferred to the agar plate can continue to inhibit growth, leading to an overestimation of its killing rate.

  • Use a Validated Neutralizer: A universal neutralizer is often required. Common components include lecithin (to neutralize quaternary ammonium compounds), polysorbate 80 (Tween 80), saponin, and sodium thiosulfate.[7][8] A combination of these can inactivate the cationic this compound.

  • Validate the Neutralizer: Before starting the assay, you must perform a validation test to ensure the chosen neutralizer is effective against the specific concentration of this compound used and is not toxic to the test microorganisms.[9]

  • Dilution: While dilution is part of the process, it may not be sufficient on its own to eliminate the antimicrobial activity of a potent, substantive agent like this compound. Combining dilution with a chemical neutralizer is the most robust approach.

Question: My results for this compound efficacy against biofilms are not reproducible. What should I check?

Answer: Biofilm testing is inherently more variable than planktonic testing. Key factors to control include:

  • Biofilm Formation: Ensure a mature and consistent biofilm has formed before applying this compound. This typically requires 24 hours of incubation.[10][11] The ability of strains to form biofilms can vary, so it's important to use strong biofilm-forming strains for these assays.

  • Washing Steps: When washing unbound cells, be gentle to avoid dislodging the biofilm. Inconsistent washing can lead to highly variable results.

  • Quantification Method: Different methods for quantifying biofilm (e.g., crystal violet staining, TTC/MTT metabolic assays, or CFU counts after sonication) measure different things (biomass, metabolic activity, or viable cells, respectively).[11][12] Choose the method most relevant to your research question and apply it consistently. For example, a 0.1% this compound solution has been shown to be effective against S. aureus and E. coli biofilms on polypropylene mesh.[11]

Question: What is the appropriate storage and handling for this compound dihydrochloride?

Answer: this compound dihydrochloride is generally stable when stored correctly. Stock solutions can typically be stored at -20°C for one month or -80°C for up to six months.[11] It is recommended to keep it sealed and away from moisture. For in vivo experiments, it's best to prepare fresh working solutions daily.[11]

Data Presentation: this compound Efficacy

The following tables summarize the in vitro efficacy of this compound against common pathogens. Note that values can vary based on the specific strain and testing conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Planktonic Bacteria & Yeast

PathogenStrain TypeMIC Range (µg/mL)Reference(s)
Staphylococcus aureusMRSA≥2[13]
Staphylococcus aureusGeneral400[14]
Staphylococcus epidermidisGeneral0.0125% (125 µg/mL)[15]
Pseudomonas aeruginosaGeneral3.9 - 7.8[12]
Escherichia coliGeneralVaries with conditions[4]
Candida albicansGeneral<1.5 µM for 99% reduction[16]

Table 2: Efficacy of this compound Against Bacterial Biofilms

PathogenBiofilm Eradication Concentration / ConditionsContact TimeReference(s)
Staphylococcus aureus10 mM0 minutes (immediate)[17]
Staphylococcus aureus0.1% Solution30 minutes[10][18]
Pseudomonas aeruginosa0.1% Solution30 minutes[10][18]
Multi-drug Resistant Strains0.05% - 0.1% (w/v)15s - 20 min[19]

Experimental Protocols & Visualizations

Mechanism of Action

This compound is a cationic surfactant that acts by disrupting microbial cell membranes. Its positively charged molecules bind to the negatively charged components of the bacterial cell wall and membrane, leading to a loss of structural integrity, leakage of cellular contents, and ultimately, cell death.[17] This non-specific, physical mode of action is considered a reason for the low likelihood of resistance development.

cluster_0 This compound Action A Cationic this compound Molecules B Binding to Negatively Charged Microbial Cell Surface A->B C Insertion into Lipid Bilayer B->C D Membrane Disruption & Increased Permeability C->D E Leakage of Intracellular Contents (Ions, Metabolites) D->E F Cell Death E->F

Caption: Mechanism of action for this compound leading to microbial cell death.

Protocol 1: Broth Microdilution for MIC Determination

This protocol outlines the determination of this compound's MIC against a bacterial strain in a 96-well plate format, adapted from CLSI and EUCAST guidelines.[5][20]

Materials:

  • This compound dihydrochloride

  • Sterile solvent (e.g., deionized water)

  • 96-well flat-bottom microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Tryptic Soy Broth)

  • Bacterial culture in log phase

  • Spectrophotometer

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a sterile solvent to create a high-concentration stock solution. Further dilutions will be made from this stock.

  • Prepare Inoculum: Culture the test organism overnight. Dilute the culture in fresh broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[5]

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Mix well and transfer 100 µL from the first column to the second, creating a 2-fold serial dilution.

    • Repeat this process across the plate to generate a range of concentrations. Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). This brings the final volume to 200 µL and halves the this compound concentration in each well.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no this compound.

    • Sterility Control: Wells containing broth only.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[5]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth, as observed by the naked eye or a plate reader.[5][20]

cluster_1 MIC Determination Workflow A Prepare this compound Stock & Serial Dilutions in Plate C Inoculate Wells (~5x10^5 CFU/mL final) A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Include Growth & Sterility Controls C->D E Incubate Plate (37°C, 16-24h) D->E F Read Results: Identify Lowest Concentration with No Growth E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

Protocol 2: Time-Kill Kinetics Assay

This protocol assesses the rate at which this compound kills a specific pathogen.

Materials:

  • This compound solution at desired concentration (e.g., 2x, 4x MIC)

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Validated neutralizing broth (e.g., Dey-Engley Broth or custom formulation)

  • Sterile saline or PBS for serial dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation: Prepare flasks containing the bacterial inoculum in broth. One flask will serve as a no-treatment control.

  • Initiate Assay: At time zero (T=0), add this compound to the test flasks to achieve the final desired concentration. Add an equal volume of sterile water or solvent to the control flask.

  • Sampling Over Time: At predetermined time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 1 mL) from each flask.

  • Neutralization: Immediately transfer the aliquot into a tube containing a specified volume (e.g., 9 mL) of neutralizing broth to stop the action of the this compound.

  • Plating: Perform 10-fold serial dilutions of the neutralized suspension in sterile saline or PBS.

  • Enumeration: Plate a known volume of each dilution onto agar plates. Incubate the plates for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

cluster_2 Time-Kill Assay Workflow A Add this compound to Standardized Inoculum (T=0) B Withdraw Aliquot at Specific Time Points A->B C Immediately Add to Neutralizing Broth B->C D Perform Serial Dilutions C->D E Plate Dilutions onto Agar D->E F Incubate and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G cluster_3 Troubleshooting Logic for Inconsistent MICs A Inconsistent MIC Results? B Check for Organic Load (e.g., serum in media) A->B C Standardize Inoculum (Verify McFarland/CFU) A->C D Evaluate Solvent/Buffer (Water vs. PBS/HEPES) A->D E Consider Plate Type (Test low-binding plates) A->E

References

Managing Octenidine Interference in Cellular Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of the antiseptic agent Octenidine (OCT) in common cellular assays. Understanding and mitigating these effects are crucial for obtaining accurate and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my cellular assays?

A1: this compound is a cationic surfactant and antiseptic agent.[1] Its primary mechanism of action involves disrupting the integrity of cell membranes.[1] This property, along with its positive charge, can lead to several types of interference in cellular assays:

  • Membrane Permeabilization: OCT can create pores in the cell membrane, leading to the leakage of intracellular components and allowing the entry of extracellular substances that are normally excluded.[1]

  • Interaction with Assay Reagents: As a cationic molecule, OCT can interact with negatively charged assay components, such as fluorescent dyes or enzyme substrates, potentially altering their function or spectral properties.

  • Direct Effects on Cellular Enzymes: OCT can directly interact with and modulate the activity of intracellular enzymes, which are often the basis of viability and cytotoxicity assays.[1][2]

Q2: Which cellular assays are most likely to be affected by this compound?

A2: Assays that are particularly susceptible to interference by OCT include:

  • Cell Viability/Cytotoxicity Assays:

    • Tetrazolium Salt-Based Assays (MTT, XTT, WST-1): These assays rely on the reduction of tetrazolium salts by cellular dehydrogenases. OCT's membrane-disrupting effects can lead to the leakage of these enzymes or alter their activity, resulting in inaccurate viability readings.

    • Lactate Dehydrogenase (LDH) Assays: As OCT directly damages cell membranes, it will cause the release of LDH into the culture medium, leading to a false-positive signal for cytotoxicity.

  • Fluorescence-Based Assays:

    • Fluorescent Dyes: OCT can interact with fluorescent dyes, potentially causing quenching (reduction) or enhancement of the fluorescent signal.[2]

  • Reporter Gene Assays:

    • Luciferase and Beta-Galactosidase Assays: The activity of these reporter enzymes can be directly inhibited or enhanced by surfactants like OCT.[3][4]

Q3: At what concentrations is this compound likely to cause interference?

A3: The concentration at which OCT interferes with an assay is dependent on the cell type, assay principle, and the specific experimental conditions. However, based on available data, it is advisable to be cautious when using OCT at concentrations at or above its cytotoxic levels. It is crucial to determine the threshold for interference in your specific assay system by running appropriate controls.

Troubleshooting Guides

Issue 1: Unexpected Results in Tetrazolium Salt-Based Viability Assays (MTT, XTT, WST-1)
Symptom Potential Cause Troubleshooting Steps & Mitigation Strategies
Artificially low cell viability (False Positive Cytotoxicity) 1. Direct inhibition of cellular dehydrogenases: OCT may directly inhibit the enzymes responsible for reducing the tetrazolium salt. 2. Leakage of dehydrogenases: Membrane permeabilization by OCT can cause the enzymes to leak out of the cells, making them unavailable to reduce the substrate.1. Perform a cell-free control: Incubate OCT with a solution of the tetrazolium salt and a reducing agent (like NADH or a cell lysate) to see if OCT directly inhibits the reduction reaction. 2. Use a different viability assay: Switch to an assay with a different mechanism, such as a resazurin-based assay or a direct cell counting method (e.g., Trypan Blue exclusion). 3. Reduce incubation time with OCT: Minimize the exposure of cells to OCT before adding the assay reagent. 4. Wash cells before adding the assay reagent: Gently wash the cells with fresh media or PBS to remove residual OCT before performing the assay.
Artificially high cell viability (False Negative Cytotoxicity) 1. Direct reduction of the tetrazolium salt: It is possible, though less likely for cationic compounds, that OCT could directly reduce the tetrazolium salt, leading to a color change independent of cell viability. 2. Enhanced enzyme activity: At certain concentrations, cationic surfactants can sometimes enhance the activity of certain enzymes.[1][2]1. Perform a cell-free control: Incubate OCT directly with the tetrazolium salt in culture medium to check for direct reduction. 2. Validate with an orthogonal method: Confirm the viability results using a different assay, such as ATP measurement (e.g., CellTiter-Glo®) or a protease-based viability assay.
Issue 2: Inconsistent or Unreliable Readings in Fluorescence-Based Assays
Symptom Potential Cause Troubleshooting Steps & Mitigation Strategies
Quenching or Enhancement of Fluorescent Signal 1. Direct interaction with the fluorescent dye: The cationic nature of OCT can lead to interactions with anionic fluorescent dyes, causing changes in their spectral properties.[2] 2. Altered dye uptake or efflux: OCT's effect on membrane integrity can change the intracellular concentration of the fluorescent dye.1. Perform a dye-only control: In a cell-free system, mix OCT with the fluorescent dye at the concentrations used in the experiment and measure the fluorescence to assess direct quenching or enhancement. 2. Choose a spectrally distinct dye: If interference is observed, consider using a fluorescent probe with different chemical properties or spectral characteristics. 3. Wash cells thoroughly: Before imaging or reading the fluorescence, wash the cells to remove extracellular OCT. 4. Fix and permeabilize cells (for endpoint assays): For fixed-cell imaging, this can help standardize dye access and reduce the impact of OCT on membrane transport.
Issue 3: Aberrant Results in Reporter Gene Assays (Luciferase, β-Galactosidase)
Symptom Potential Cause Troubleshooting Steps & Mitigation Strategies
Inhibition or enhancement of reporter enzyme activity Direct effect on the enzyme: Surfactants can denature proteins or alter their conformation, leading to a change in enzymatic activity.[3][4]1. Perform a cell-free enzyme assay: Add OCT to a purified preparation of the reporter enzyme (luciferase or β-galactosidase) and its substrate to determine if there is a direct inhibitory or enhancing effect. 2. Use a different reporter system: Consider switching to a reporter with a different enzymatic mechanism or a fluorescent protein reporter. 3. Lyse cells before adding substrate: For endpoint assays, lysing the cells and then adding the substrate to the lysate can help dilute the OCT concentration and minimize its direct effect on the enzyme.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on different human cell lines as determined by various cellular assays. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Cell LineAssay TypeOCT ConcentrationObserved EffectReference
Human Periodontal Ligament (hPDL) cellsMTT0.1%Less cytotoxic compared to 2% Chlorhexidine and 2.5% NaOCl.[5]
L929 cellsMTT0.1%Less cytotoxic compared to 2.5% NaOCl and 5% Ca(OCl)2.[5]

Experimental Protocols

Protocol 1: Cell-Free Assay to Test for Direct Interference with Tetrazolium Salt Reduction

Objective: To determine if this compound directly interferes with the chemical reduction of a tetrazolium salt (e.g., MTT, XTT, WST-1) in the absence of viable cells.

Materials:

  • 96-well plate

  • Test concentrations of this compound

  • Tetrazolium salt solution (e.g., MTT at 0.5 mg/mL)

  • Cell culture medium

  • Reducing agent (e.g., NADH at 1 mM or a fresh cell lysate)

  • Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with 0.04 N HCl)

  • Plate reader

Procedure:

  • In a 96-well plate, set up the following conditions in triplicate:

    • Negative Control: Culture medium only.

    • Positive Control: Culture medium + reducing agent.

    • OCT Control: Culture medium + various concentrations of OCT.

    • Test Condition: Culture medium + reducing agent + various concentrations of OCT.

  • Add the tetrazolium salt solution to all wells.

  • Incubate the plate under the same conditions as your cellular assay (e.g., 37°C for 1-4 hours).

  • If using MTT, add the solubilization buffer and mix to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT).

Interpretation:

  • If the "OCT Control" wells show a color change, OCT is directly reducing the tetrazolium salt.

  • If the absorbance in the "Test Condition" wells is significantly lower than the "Positive Control" wells, OCT is inhibiting the chemical reduction of the tetrazolium salt.

Protocol 2: Validating Cellular Assay Data in the Presence of a Membrane-Disrupting Agent

Objective: To confirm that the observed effects in a cellular assay are due to the biological activity of the test compound and not an artifact of assay interference.

Procedure:

  • Primary Assay: Perform your primary cellular assay (e.g., MTT, fluorescent viability stain) with a dose-response of this compound.

  • Orthogonal Assay: Select a secondary assay that relies on a different biological principle to measure the same endpoint. For example:

    • If your primary assay is a metabolic assay (MTT, WST-1), use a direct cell counting method (Trypan Blue exclusion) or an ATP-based assay (e.g., CellTiter-Glo®).

    • If your primary assay measures membrane integrity (LDH), confirm with a metabolic assay.

  • Run in Parallel: Perform both the primary and orthogonal assays under identical experimental conditions (cell seeding density, drug treatment duration, etc.).

  • Compare Results: Analyze the dose-response curves from both assays. If the results are concordant, it provides greater confidence that the observed effect is a true biological response. Significant discrepancies suggest that one of the assays is subject to interference.

Visualizations

OCT_Interference_Pathway cluster_assays Affected Assays OCT This compound (Cationic Surfactant) CellMembrane Cell Membrane OCT->CellMembrane Disrupts Integrity AssayReagent Assay Reagent (e.g., Tetrazolium, Fluorescent Dye) OCT->AssayReagent Direct Interaction IntracellularEnzyme Intracellular Enzyme (e.g., Dehydrogenase) OCT->IntracellularEnzyme Direct Inhibition/Enhancement CellMembrane->IntracellularEnzyme Leakage LDH LDH Assay CellMembrane->LDH False Positive Fluorescence Fluorescence Assays AssayReagent->Fluorescence Quenching/Enhancement MTT MTT/XTT/WST-1 IntracellularEnzyme->MTT Altered Reduction Luciferase Luciferase Assays IntracellularEnzyme->Luciferase Altered Activity

Caption: Potential mechanisms of this compound interference in cellular assays.

Troubleshooting_Workflow Start Unexpected Assay Result with OCT CheckAssayType Is the assay sensitive to membrane disruption or surfactants? Start->CheckAssayType RunControls Run Cell-Free and Orthogonal Assay Controls CheckAssayType->RunControls Yes Analyze Re-analyze Data CheckAssayType->Analyze No Interference Interference Confirmed RunControls->Interference Discrepancy Found NoInterference No Interference Detected RunControls->NoInterference Results Concordant Mitigate Apply Mitigation Strategies: - Wash cells - Reduce incubation time - Change assay type Interference->Mitigate NoInterference->Analyze Mitigate->Start

Caption: A logical workflow for troubleshooting this compound interference.

References

Technical Support Center: Enhancing the Residual Antimicrobial Effect of Octenidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the enhancement of octenidine's residual antimicrobial properties.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound (OCT)?

A1: this compound dihydrochloride is a cationic surfactant that exerts its antimicrobial effect by disrupting the cell membranes of microorganisms.[1] Its positively charged molecules are attracted to the negatively charged microbial cell membranes.[1] Upon binding, this compound inserts into the lipid bilayer, which disrupts the membrane's structural integrity and increases its permeability.[1][2] This leads to the leakage of essential intracellular components, interference with cellular metabolism, and ultimately, cell death.[1] This non-specific physical mode of action is considered the basis for its broad antimicrobial spectrum and the low likelihood of resistance development.[2]

Q2: How does the residual antimicrobial effect of this compound compare to chlorhexidine (CHX)?

A2: Both this compound and chlorhexidine, typically in alcohol-based solutions, provide a residual antimicrobial effect.[3] However, studies have shown that this compound can have a statistically significant superior long-term effect. For instance, one study on skin flora demonstrated a higher log reduction for OCT after four applications over 24 hours compared to CHX.[3] Another study on reconstructed human epidermis found that RHE-associated OCT was more effective against Staphylococcus aureus than equimolar concentrations of CHG.[4][5]

Q3: What strategies can be employed to prolong the residual effect of this compound?

A3: To enhance and prolong the residual antimicrobial activity of this compound, researchers can explore various formulation strategies:

  • Polymer-Based Systems: Incorporating OCT into hydrogel films or coating medical devices with OCT-containing polymers can provide sustained release.[6][7] For example, integrating OCT into a glycerol-enhanced gum karaya hydrogel film demonstrated sustained release and antibacterial action.[6]

  • Nanoparticle Encapsulation: Encapsulating this compound into bioresorbable polymer microparticles or nanoparticles, such as poly(D,L-lactide) (PDLLA) and poly(D,L-lactide-co-glycolide) (PLGA), can achieve a tunable and extended release.[8][9] This approach protects the drug and allows for a controlled release profile, characterized by an initial burst followed by a slower, sustained release.[10]

  • Combination with Other Agents: While this compound is potent, combining it with other agents can sometimes yield synergistic effects. For instance, it is often formulated with phenoxyethanol to provide a broader and more sustained antimicrobial effect.[11] However, some studies have found that adding carriers like chitosan did not enhance, and in some cases reduced, the antimicrobial efficacy.[12]

Q4: Is there a risk of microbial resistance to this compound?

A4: The development of resistance to this compound is considered unlikely due to its non-specific mechanism of action, which involves the physical disruption of cell membranes.[2] This contrasts with many antibiotics that target specific molecular pathways, which can be more easily bypassed through genetic mutation.[13] While some tolerance has been reported in specific isolates at high MIC values, widespread resistance of practical relevance has not been a significant concern.[14][15]

Troubleshooting Guides

Issue 1: My this compound formulation shows insufficient efficacy against biofilms.

Possible Cause Troubleshooting Step Rationale/Supporting Evidence
Inadequate Contact Time Increase the exposure time of the formulation on the biofilm.This compound's efficacy is time-dependent. Studies show that a sufficient contact time (e.g., >10 minutes) is needed to suppress S. aureus biofilms.[11][16] For some applications, an immediate effect requires a higher concentration.[17]
Poor Penetration of Matrix Consider adding a surfactant or enzyme to the formulation to help break down the extracellular polymeric substance (EPS) matrix.Biofilms are protected by a self-produced EPS matrix which can prevent antiseptics from reaching the embedded cells.[18]
Sub-optimal Concentration Increase the concentration of this compound in the formulation.Studies have demonstrated that this compound prevents biofilm formation in a concentration-dependent manner. For complete prevention, concentrations of at least 250 mg/L may be required for some uropathogens.[18]
Formulation Instability Check the stability and pH of your formulation.This compound is stable over a wide pH range (1.6–12.2), but interactions with other formulation components could affect its availability.[13][19]

Issue 2: The formulation exhibits cytotoxicity in cell-based assays.

Possible Cause Troubleshooting Step Rationale/Supporting Evidence
High this compound Concentration Titrate the this compound concentration to find the optimal balance between antimicrobial efficacy and cell viability.While generally considered biocompatible, high concentrations of this compound can reduce keratinocyte viability.[4][5][15] Studies have identified concentrations below which cellular viability is not significantly affected.[8]
Formulation Excipients Evaluate the cytotoxicity of individual excipients in your formulation.Other components, such as alcohols or penetration enhancers, may contribute to overall cytotoxicity. For example, phenoxyethanol is often used with OCT but has its own cytotoxic profile.[4]
Sustained-Release Profile is Too Fast Modify the formulation to slow down the release rate (e.g., by using a higher molecular weight polymer for encapsulation).A high initial burst release can lead to cytotoxic concentrations. A slower, more controlled release can maintain an effective antimicrobial level while remaining below the cytotoxic threshold.[8][10]

Quantitative Data Summary

Table 1: Comparative Efficacy of this compound (OCT) vs. Other Antiseptics

Antiseptic Test Organism Metric Result Source
OCT (0.1%) vs. CHG (0.144%) S. aureus Log₁₀ Reduction (on RHE, 24h) >5-log₁₀ (OCT) [5][15]
OCT (0.1%) vs. CHG (0.144%) P. aeruginosa Log₁₀ Reduction (on RHE, 24h) ~2-log₁₀ (OCT) [5][15]
OCT vs. CHX Resident Skin Flora Log Reduction (24h) 2.21 (OCT) vs. 1.37 (CHX) [3]
OCT (0.1% Mouthwash) Plaque Formation % Inhibition vs. Placebo ~39% - 92.9% [20][21]

| OCT (0.1% Mouthwash) | Gingivitis | % Reduction vs. Placebo | ~36.4% - 68.4% |[20] |

Table 2: Minimum Inhibitory/Bactericidal Concentrations (MIC/MBC) of this compound

Antiseptic Test Organism Metric Concentration (mg/L) Source
This compound S. aureus, E. coli, P. aeruginosa, etc. MIC₄₈ / MBC₂₄ 16 - 32 [17]
This compound P. aeruginosa MIC 7.8 [18]

| This compound | E. coli | MIC | 1.95 |[18] |

Experimental Protocols

Protocol 1: Assessing Residual Antimicrobial Efficacy on Skin (Modified Williamson & Kligman Method)

This protocol is based on the methodology used to compare the long-term efficacy of skin antiseptics.[3]

  • Subject Recruitment: Select healthy volunteers with no skin lesions or allergies to the test products.

  • Test Site Demarcation: Mark standardized areas on the forearms of the volunteers.

  • Baseline Sampling: Before application, sample the resident skin flora from the test sites using a scrub cup technique with a sterile, non-bactericidal buffer.

  • Product Application: Apply a standardized volume of the this compound formulation to the test site and allow it to dry completely as per the manufacturer's instructions.

  • Post-Application Sampling (Immediate Effect): Immediately after the application period, sample the skin flora from the treated area as described in step 3.

  • Residual Effect Sampling (24h): After 24 hours, sample the same test site again to determine the remaining microbial load.

  • Microbial Enumeration: Plate the collected samples onto appropriate culture media (e.g., Tryptic Soy Agar). Incubate under standard conditions and count the colony-forming units (CFU).

  • Data Analysis: Calculate the log₁₀ reduction in CFU from the baseline for both the immediate and 24-hour time points. Compare the log reduction values of different formulations using appropriate statistical tests (e.g., Student's t-test).

Protocol 2: In Vitro Biofilm Eradication Assay

This protocol provides a general framework for testing the efficacy of this compound formulations against established biofilms.

  • Biofilm Formation:

    • Select a relevant microbial strain (e.g., S. aureus, P. aeruginosa).[16][18]

    • Grow the strain in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

    • Dispense the bacterial culture into the wells of a 96-well microtiter plate.

    • Incubate the plate for 24-48 hours to allow for biofilm formation.

  • Treatment Application:

    • Gently wash the wells with a sterile buffer (e.g., Phosphate Buffered Saline) to remove planktonic (free-floating) cells.

    • Add the this compound test formulation to the wells at various concentrations. Include a negative control (buffer only) and a positive control (a known effective antiseptic).

    • Incubate for the desired contact time (e.g., 5 min, 1 hour, 24 hours).

  • Efficacy Assessment (Choose one or more):

    • Metabolic Activity (e.g., XTT/MTT Assay): Wash the wells and add a metabolic dye. The color change, measured with a plate reader, corresponds to the viability of the remaining cells.

    • Biomass Staining (e.g., Crystal Violet Assay): Stain the remaining biofilm biomass with crystal violet, solubilize the dye, and measure the absorbance.

    • CFU Quantification: Scrape the biofilm from the wells, resuspend the cells in buffer, perform serial dilutions, and plate for CFU counting to determine the log reduction.

  • Data Analysis: Compare the results from the treated wells to the negative control to determine the percentage reduction in biofilm viability/biomass or the log reduction in CFU.

Visualizations

Octenidine_Mechanism cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid1 Phospholipid Lipid2 Phospholipid Lipid3 Phospholipid Disruption Lipid2->Disruption 2. Insertion & Membrane Disruption Lipid4 Phospholipid OCT This compound (Positively Charged) OCT->Lipid2 1. Electrostatic Attraction & Binding Contents Cellular Contents (Ions, Metabolites) Contents->OCT 3. Leakage of Contents Death Cell Death Disruption->Lipid3

Caption: Mechanism of action of this compound on a bacterial cell membrane.

Workflow_Residual_Effect cluster_formulation Phase 1: Formulation cluster_invitro Phase 2: In Vitro Testing cluster_exvivo Phase 3: Ex Vivo / In Vivo Testing A Define Goal: Sustained Release vs. High Substantivity B Select Strategy: Polymer Matrix, Nanoparticle, Hydrogel, etc. A->B C Develop & Optimize Formulation Prototype B->C D Drug Release Profiling (e.g., Dialysis Method) C->D E Antimicrobial Efficacy (MIC/MBC, Time-Kill Assay) D->E F Biofilm Eradication Assay E->F G Cytotoxicity Assay (e.g., on Keratinocytes) F->G H Residual Efficacy on Reconstructed Human Epidermis (RHE) G->H Iterate/Optimize I In Vivo Skin Model (e.g., Pig or Rodent) H->I J Clinical Evaluation (Human Volunteers) I->J J->C Feedback Loop for Further Optimization Troubleshooting_Tree Start Start: Low Residual Efficacy Observed Q1 Is the initial antimicrobial activity (immediate effect) low? Start->Q1 A1_Yes Increase OCT concentration. Verify formulation stability & pH. Q1->A1_Yes Yes A1_No Initial activity is high, but effect diminishes quickly. Q1->A1_No No Q2 What is the formulation type? A1_No->Q2 A2_Solution Add film-forming polymer to increase substantivity. Q2->A2_Solution Aqueous/Alcoholic Solution A2_Sustained Modify release kinetics. (e.g., change polymer MW, crosslinking density) Q2->A2_Sustained Sustained-Release (e.g., Nanoparticles) A2_Other Consider encapsulation or hydrogel matrix. Q2->A2_Other Other

References

Validation & Comparative

A Comparative In Vitro Analysis of Octenidine and Chlorhexidine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the antimicrobial and cytotoxic profiles of two widely used antiseptics, octenidine dihydrochloride and chlorhexidine gluconate, based on available in vitro experimental data.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vitro performance of this compound and chlorhexidine. The following sections detail their antimicrobial efficacy against a range of pathogens, their cytotoxic effects on human cell lines, and their potential impact on wound healing processes, supported by experimental data and methodologies.

Antimicrobial Efficacy: A Head-to-Head Comparison

This compound dihydrochloride (OCT) and chlorhexidine gluconate (CHX) are both cationic antiseptic agents renowned for their broad-spectrum antimicrobial activity. In vitro studies consistently demonstrate their effectiveness against a wide array of bacteria and fungi.

This compound has been shown to be a potent antimicrobial agent, often exhibiting lower minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) compared to chlorhexidine against several microorganisms.[1][2] For instance, one study found the MIC of this compound against S. epidermidis to be 0.0125%, whereas the MIC for chlorhexidine was 0.05%[2]. Another comparative study determined that for chlorhexidine, this compound, and polyhexanide, comparable concentrations of 16–32 mg/L were required for the inhibition or killing of the most resistant test organisms[1]. However, the MIC for this compound (8 mg/L) was lower than that of chlorhexidine (32 mg/L)[1].

Both antiseptics have demonstrated efficacy against biofilms, which are notoriously difficult to eradicate. Studies have shown that both this compound and chlorhexidine can inhibit the metabolic activity of bacteria within biofilms[3]. One study highlighted that this compound and chlorhexidine showed the greatest level of bacterial metabolic inhibition and were statistically equivalent[3].

Table 1: Comparative Antimicrobial Efficacy (MIC/MBC) of this compound and Chlorhexidine
MicroorganismThis compound (mg/L)Chlorhexidine (mg/L)Reference
Staphylococcus aureus8 (MIC)32 (MIC)[1]
Enterococcus faecalis16 (MIC)32 (MIC)[1]
Escherichia coli8 (MIC)16 (MIC)[1]
Pseudomonas aeruginosa32 (MIC)32 (MIC)[1]
Candida albicans8 (MIC)16 (MIC)[1]
S. epidermidis125 (MIC, as 0.0125%)500 (MIC, as 0.05%)[2]

Cytotoxicity Profile: Impact on Human Cells

While potent antimicrobial activity is desirable, the cytotoxic effect of an antiseptic on host cells is a critical factor in its overall safety and utility. In vitro cytotoxicity studies on human cell lines, such as fibroblasts and epithelial cells, provide valuable insights into the potential for tissue damage.

Several studies have indicated that chlorhexidine can be more cytotoxic than this compound at similar concentrations. One study on human articular chondrocytes found that chlorhexidine gluconate was less toxic than this compound dihydrochloride at the same concentration[4]. However, another study comparing a new this compound mouth rinse to a 0.2% chlorhexidine solution found that this compound had a lower cytotoxic effect on gingival fibroblasts and epithelial cells[5]. The IC50, the concentration at which 50% of cell viability is inhibited, has been reported to be lower for this compound (0.01047%) compared to chlorhexidine (0.06014%) in a study on primary adult human normal articular chondrocytes, suggesting higher toxicity for this compound in that specific cell type[1]. These conflicting findings highlight the importance of considering the specific cell type and experimental conditions when evaluating cytotoxicity.

Table 2: Comparative Cytotoxicity Data (IC50) of this compound and Chlorhexidine
Cell LineThis compound (%)Chlorhexidine (%)Reference
Primary Adult Human Normal Articular Chondrocytes0.010470.06014[1]

In Vitro Wound Healing: Effects on Cell Migration

The ability of an antiseptic to not impede the natural wound healing process is crucial. In vitro scratch assays are commonly used to assess the impact of substances on cell migration, a key component of wound healing.

A study investigating the effects of postoperative care agents on human gingival fibroblasts found that both chlorhexidine and hyaluronic acid maintained the migration ability of cells better than this compound dihydrochloride at 48 hours[6]. This suggests that at certain concentrations, this compound may have a more inhibitory effect on fibroblast migration compared to chlorhexidine.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC values are determined to assess the antimicrobial efficacy of the test substances.

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare standardized microbial suspension dilution Prepare serial two-fold dilutions of this compound and Chlorhexidine in microtiter plates start->dilution inoculation Inoculate each well with the microbial suspension dilution->inoculation incubation Incubate plates at 37°C for 24-48 hours inoculation->incubation mic_determination Determine MIC: Lowest concentration with no visible growth incubation->mic_determination mbc_determination Subculture from wells with no visible growth onto agar plates mic_determination->mbc_determination mbc_incubation Incubate agar plates at 37°C for 24 hours mbc_determination->mbc_incubation mbc_result Determine MBC: Lowest concentration with no bacterial growth on agar mbc_incubation->mbc_result

Caption: Workflow for MIC and MBC determination.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_measurement Measurement seed_cells Seed cells in a 96-well plate and incubate add_agents Treat cells with various concentrations of this compound and Chlorhexidine seed_cells->add_agents incubate_treatment Incubate for a defined period (e.g., 24 hours) add_agents->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO, isopropanol) incubate_mtt->add_solubilizer read_absorbance Measure absorbance using a microplate reader add_solubilizer->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Scratch Assay for In Vitro Wound Healing

The scratch assay is a straightforward method to study cell migration in vitro.

Scratch_Assay_Workflow cluster_preparation Preparation cluster_treatment_imaging Treatment & Imaging cluster_analysis Analysis cell_monolayer Grow a confluent cell monolayer in a culture plate create_scratch Create a 'scratch' in the monolayer with a pipette tip cell_monolayer->create_scratch wash_cells Wash to remove detached cells create_scratch->wash_cells add_media Add fresh media with or without this compound/Chlorhexidine wash_cells->add_media image_t0 Capture initial image of the scratch (T=0) add_media->image_t0 incubate_cells Incubate and capture images at regular intervals image_t0->incubate_cells measure_width Measure the width of the scratch over time incubate_cells->measure_width calculate_migration Calculate the rate of cell migration and wound closure measure_width->calculate_migration

Caption: Workflow for the in vitro scratch assay.

Conclusion

Both this compound and chlorhexidine are highly effective antiseptics with broad-spectrum antimicrobial activity. In vitro data suggests that this compound may have a superior antimicrobial profile in some instances, with lower concentrations required to inhibit and kill microorganisms. The cytotoxicity of these agents appears to be cell-type dependent, with conflicting reports on which is the less toxic agent. Regarding wound healing, limited in vitro evidence suggests chlorhexidine may be less inhibitory to fibroblast migration than this compound.

Ultimately, the choice between this compound and chlorhexidine for a specific application will depend on a careful consideration of the desired antimicrobial efficacy, the potential for cytotoxicity to the relevant host tissues, and the impact on the healing process. Further in vivo studies are necessary to fully elucidate the clinical performance of these two important antiseptics.

References

In Vivo Showdown: Octenidine and Povidone-Iodine Antiseptics Face Off

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The critical choice of an antiseptic for surgical and wound care applications demands rigorous, evidence-based evaluation. This guide provides an objective in vivo comparison of two widely used antiseptics: octenidine dihydrochloride and povidone-iodine. By examining key performance indicators from peer-reviewed animal and human studies, this document aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions.

Performance Evaluation: Bacterial Reduction and Efficacy

The in vivo antiseptic efficacy of this compound and povidone-iodine has been scrutinized across various models, including wound contamination and skin disinfection. The following tables summarize the quantitative outcomes from these studies, offering a clear comparison of their bacterial load reduction capabilities.

Table 1: Efficacy in Acinetobacter baumannii Contaminated Wounds in Rats

Treatment GroupInitial Bacterial Load (Median CFU)Post-Irrigation OutcomeRegrowth after 3 Hours
This compound dihydrochloride1.22 × 10⁵3-log to 5-log reductionNo regrowth in 5-log reduction group
Povidone-iodine1.22 × 10⁵3-log to 5-log reductionNo regrowth in 5-log reduction group
Normal Saline1.22 × 10⁵No reductionN/A

CFU: Colony-Forming Units. Data from a study on contaminated wounds in Wistar rats.[1][2]

Statistically, there was no significant difference in the mean number of colonies between the this compound and povidone-iodine groups immediately after irrigation (p = 0.535).[1][2]

Table 2: Efficacy in Skin Disinfection Prior to Venous Catheter Insertion in Newborns

AntisepticMean Bacterial Reduction (%)
Povidone-iodine (10%)97.54%
This compound97.52%
Alcohol (70%)89.07%

Data from a study on skin disinfection in newborn infants. There were no significant differences in mean CFU reductions among the three antiseptic groups (P=0.299).[3][4][5][6]

Table 3: Efficacy in Pseudomonas aeruginosa-Contaminated Burn Wounds in Rats

Treatment GroupOutcome
This compound dihydrochlorideMost effective in eliminating P. aeruginosa in tissues compared to other agents.
PolyhexanideEffective against P. aeruginosa, but less so than this compound.
Povidone-iodineEffective against P. aeruginosa, with no significant difference compared to polyhexanide.

This study concluded that this compound dihydrochloride was the most effective antiseptic agent in the treatment of P. aeruginosa-contaminated burn wounds in this animal model.[7]

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the methodologies of the key in vivo experiments are detailed below.

Protocol 1: Antiseptic Efficacy in a Rat Model of Acinetobacter baumannii Wound Contamination[1][2]
  • Animal Model: Twenty-four Wistar rats were utilized for the study.

  • Wound Creation and Contamination: Wounds were surgically created on the backs of the rats. A suspension of Acinetobacter baumannii was then inoculated into these wounds.

  • Grouping: The rats were divided into three groups:

    • Group 1: Wound irrigation with normal saline (Control).

    • Group 2: Wound irrigation with this compound dihydrochloride.

    • Group 3: Wound irrigation with povidone-iodine.

  • Antiseptic Application: Three hours post-inoculation, the wounds were irrigated with the respective cleansing solution for 30 seconds.

  • Microbiological Assessment:

    • Swab cultures were taken from each wound before and immediately after irrigation to determine bacterial colony counts.

    • Tissue cultures were collected 5 hours after irrigation to assess for bacterial regrowth.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Procedure cluster_assessment Assessment Animal_Model Wistar Rats (n=24) Wound_Creation Surgical wound on the back Animal_Model->Wound_Creation Contamination Inoculation with A. baumannii Wound_Creation->Contamination Group_NS Normal Saline Group_OCT This compound Group_PVP Povidone-Iodine Swab_Pre Pre-irrigation swab Contamination->Swab_Pre Irrigation Wound irrigation for 30s (3h post-inoculation) Swab_Post Post-irrigation swab Irrigation->Swab_Post Swab_Pre->Irrigation Tissue_Culture Tissue culture (5h post-irrigation) Swab_Post->Tissue_Culture G cluster_setup Study Setup cluster_groups Antiseptic Groups cluster_sampling Microbiological Sampling cluster_analysis Analysis Population Newborn Infants (n=90) Group_Alc 70% Alcohol Group_PVP 10% Povidone-Iodine Group_OCT This compound Swab1 Baseline Swab (Before Application) Population->Swab1 Swab2 Post-Application Swab (After Drying) Swab3 5-Minute Post-Application Swab Swab2->Swab3 Inoculation Inoculation on Blood Agar Swab3->Inoculation Incubation 18h Incubation at 37°C Inoculation->Incubation CFU_Count CFU Counting Incubation->CFU_Count G cluster_extracellular Extracellular cluster_cell Bacterial Cell PVP_I_Complex Povidone-Iodine Complex Free_Iodine Free Iodine (I₂) PVP_I_Complex->Free_Iodine releases Cell_Wall Cell Wall Free_Iodine->Cell_Wall penetrates Proteins Proteins Free_Iodine->Proteins oxidizes Nucleic_Acids Nucleic Acids (DNA/RNA) Free_Iodine->Nucleic_Acids oxidizes Fatty_Acids Fatty Acids Free_Iodine->Fatty_Acids oxidizes Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Cell_Death Cell Death Proteins->Cell_Death Nucleic_Acids->Cell_Death Fatty_Acids->Cell_Death G cluster_extracellular Extracellular cluster_cell Bacterial Cell This compound This compound (Cationic) Cell_Wall Cell Wall (Negatively Charged) This compound->Cell_Wall electrostatic attraction Cell_Membrane Cell Membrane (Negatively Charged) This compound->Cell_Membrane inserts into lipid bilayer Cell_Wall->Cell_Membrane Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

References

validating the safety profile of octenidine in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety profile of octenidine with other commonly used antiseptics, namely chlorhexidine and povidone-iodine. The information presented is based on available preclinical experimental data to assist researchers and drug development professionals in making informed decisions.

Executive Summary

This compound demonstrates a favorable preclinical safety profile characterized by low acute toxicity and generally lower cytotoxicity compared to chlorhexidine in certain cell lines. While it is classified as a skin irritant, the available data from preclinical models suggest a negligible to mild irritation potential. This guide summarizes key quantitative data, provides detailed experimental methodologies for the cited studies, and visualizes the mechanism of action of this compound.

Data Presentation

Table 1: Acute Toxicity Profile
AntisepticAnimal ModelRoute of AdministrationLD50 (mg/kg)Toxicity Class
This compound Dihydrochloride RatOral800Harmful if swallowed
This compound Hexafluorosilicate RatOral555.05Moderately toxic (Class IV)
Chlorhexidine RatOral180Toxic

Note: Toxicity classes are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Different salt forms of this compound may exhibit varying toxicity profiles.

Table 2: In Vitro Cytotoxicity Profile
AntisepticCell LineAssayIC50
This compound L929 (mouse fibroblasts)MTTNot explicitly found
Human Gingival FibroblastsMTTLower than Chlorhexidine
Human Nasal Epithelial CellsMTTLower than Chlorhexidine
Chlorhexidine L929 (mouse fibroblasts)MTTSignificant reduction in cell viability at 0.2%
Human Gingival FibroblastsMTTHigher than this compound
Human Nasal Epithelial CellsMTTHigher than this compound
Povidone-Iodine L929 (mouse fibroblasts)MTTReported to be >20 times better tolerated than this compound and Chlorhexidine

Note: IC50 is the half maximal inhibitory concentration. Direct comparison of IC50 values should be made with caution as experimental conditions such as exposure time and specific assay protocols can vary between studies. Some studies indicate that this compound has a lower cytotoxic potential compared to chlorhexidine on human gingival fibroblasts and nasal epithelial cells.[1][2]

Table 3: Skin Irritation Profile
AntisepticAnimal ModelTest GuidelinePrimary Dermal Irritation Index (PDII)Classification
This compound containing product RabbitOECD 4040.25Negligible irritant
Test substance (unspecified) RabbitOECD 4040.00Non-irritant
Chlorhexidine RabbitOECD 404Data not explicitly found-
Povidone-Iodine RabbitOECD 404Data not explicitly found-

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of antiseptics is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General Protocol:

  • Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts, human gingival fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of the antiseptic solutions (this compound, chlorhexidine, povidone-iodine) in a suitable cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test antiseptics. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value, the concentration of the antiseptic that causes a 50% reduction in cell viability, can then be determined.

Acute Dermal Irritation/Corrosion Test (OECD 404)

This test, commonly known as the rabbit skin irritation test, assesses the potential of a substance to cause skin irritation or corrosion.

General Protocol:

  • Animal Preparation: Use healthy, young adult albino rabbits. About 24 hours before the test, closely clip the fur on the dorsal area of the trunk.

  • Test Substance Application: Apply a 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance to a small area (about 6 cm²) of the clipped skin. Cover the application site with a gauze patch and a semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Removal and Observation: After 4 hours, remove the dressing and any residual test substance.

  • Scoring: Examine the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Score the reactions based on a standardized scale (e.g., Draize scale).

  • Calculation of PDII: The Primary Dermal Irritation Index (PDII) is calculated from the erythema and edema scores. The classification of the substance as a non-irritant, slight irritant, moderate irritant, or severe irritant is based on the PDII score.

Mechanism of Action and Experimental Workflow Visualization

This compound's Mechanism of Action on Bacterial Cell Membranes

The primary antimicrobial action of this compound involves the disruption of the bacterial cell membrane. As a cationic surfactant, it interacts with the negatively charged components of the bacterial cell envelope, leading to a loss of membrane integrity and subsequent cell death.

Octenidine_Mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound (Cationic) OuterMembrane Outer Membrane (Negatively Charged) This compound->OuterMembrane Electrostatic Interaction InnerMembrane Inner (Cytoplasmic) Membrane OuterMembrane->InnerMembrane Membrane Perturbation & Disruption CellDeath Cell Death InnerMembrane->CellDeath Leakage of Cellular Contents

Caption: Mechanism of action of this compound on bacterial cells.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of an antiseptic agent using an in vitro cell-based assay.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., Fibroblasts, Keratinocytes) start->cell_culture treatment Treatment with Antiseptic Dilutions cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation assay Viability Assay (e.g., MTT) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: Workflow for in vitro cytotoxicity assessment.

References

Assessing the Long-Term Efficacy of Octenidine in Preventing Surgical Site Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of surgical site infections (SSIs) is a critical aspect of patient care and a significant focus in the development of new antiseptic agents. Among the available options, octenidine dihydrochloride (OCT) has emerged as a potent antiseptic with a broad spectrum of antimicrobial activity. This guide provides an objective comparison of the long-term efficacy of this compound with other commonly used antiseptics, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Comparative Efficacy of Antiseptics in Preventing Surgical Site Infections

The long-term efficacy of topical antiseptics in preventing SSIs is a subject of ongoing research. While direct long-term comparative studies are limited and often heterogeneous in their methodologies, the existing evidence provides valuable insights into the performance of this compound relative to alternatives such as chlorhexidine gluconate (CHG) and povidone-iodine (PVP-I).

Quantitative Data Summary

The following tables summarize quantitative data from various clinical studies, highlighting SSI rates associated with the use of this compound, chlorhexidine, and povidone-iodine. It is important to note that direct comparison of these figures should be done with caution due to variations in study design, patient populations, follow-up durations, and surgical procedures.

Table 1: Surgical Site Infection Rates in Cardiac Surgery

AntisepticStudy/Patient PopulationSSI Rate (%)Follow-up Duration
This compound Before-and-after cohort study (CABG)[1]13.3Not specified
Control (no antiseptic wash)[1]15.4Not specified
Povidone-iodine Randomized Clinical Trial (Cardiac Surgery)[2]5.11 year
Chlorhexidine Randomized Clinical Trial (Cardiac Surgery)[2]5.51 year

CABG: Coronary Artery Bypass Graft

Table 2: Surgical Site Infection Rates in Orthopedic Surgery

AntisepticStudy/Patient PopulationSSI Rate (%)Follow-up Duration
This compound Pre- and post-intervention study (Elective orthopedic surgery)Not specifiedNot specified
Povidone-iodine Randomized Clinical Trial (Lower limb trauma surgery)Not specifiedNot specified
Chlorhexidine Randomized Clinical Trial (Lower limb trauma surgery)Not specifiedNot specified

Table 3: General Surgery and Other Procedures

AntisepticStudy/Patient PopulationSSI Rate (%)Follow-up Duration
This compound/Povidone-iodine Retrospective study (Hernia repair) - Double layer (PVP-I/OCT)[3]2.8Not specified
Povidone-iodine Retrospective study (Hernia repair) - Single layer[3]6.8Not specified
Povidone-iodine Randomized Clinical Trial (Abdominal Surgery)[2]5.130 days
Chlorhexidine Randomized Clinical Trial (Abdominal Surgery)[2]5.530 days
Chlorhexidine Meta-analysis (various clean surgeries)[4]Lower than PVP-I (RR 0.75)Not specified
Povidone-iodine Meta-analysis (various clean surgeries)[4]Higher than CHGNot specified

RR: Risk Ratio

Experimental Protocols

The methodologies for preoperative skin antisepsis can vary between institutions and clinical trials. Below are generalized protocols for the application of this compound, chlorhexidine, and povidone-iodine based on common practices described in the literature.

This compound-Based Preoperative Skin Preparation Protocol
  • Patient Cleansing: Patients may be instructed to shower with an this compound-containing wash lotion for one to five days prior to surgery.[5]

  • Nasal Decolonization: In some protocols, particularly for high-risk patients, an this compound-based nasal gel is applied to the nostrils 2-3 times a day for five days leading up to the surgery.[5]

  • Surgical Site Preparation:

    • The surgical site and surrounding area are generously scrubbed with a sterile sponge or applicator soaked in an aqueous this compound solution (e.g., 0.1% this compound dihydrochloride).

    • The solution is applied for a prescribed duration, typically 2-5 minutes, ensuring the entire area is thoroughly wetted.

    • The area is then blotted dry with a sterile towel or allowed to air dry completely before the surgical incision is made.

Chlorhexidine Gluconate (CHG)-Based Preoperative Skin Preparation Protocol
  • Patient Cleansing: Patients may be advised to wash with a CHG-impregnated cloth or solution the night before and the morning of the surgery.

  • Surgical Site Preparation:

    • A sterile applicator containing a solution of CHG (commonly 2%) in alcohol (e.g., 70% isopropyl alcohol) is used.

    • The solution is applied to the surgical site using a back-and-forth motion for at least 30 seconds.

    • The prepared area is allowed to air dry completely for at least three minutes before draping and incision. This drying time is crucial for the antiseptic to take full effect and to minimize the risk of flammability.[6]

Povidone-Iodine (PVP-I)-Based Preoperative Skin Preparation Protocol
  • Surgical Site Preparation:

    • A sterile scrub brush or sponge is used to apply a PVP-I scrub solution (e.g., 7.5% or 10%) to the surgical site. The area is scrubbed for a recommended duration, often 2-5 minutes.

    • The scrub solution is then wiped away with a sterile towel.

    • A PVP-I paint solution is then applied to the same area and allowed to air dry. The "paint" is not wiped off before surgery.

Signaling Pathways and Mechanisms of Action

Beyond its direct antimicrobial properties, this compound has been shown to modulate aspects of the wound healing process. Its anti-inflammatory and protease-inhibitory capacities may contribute to improved healing outcomes and reduced risk of infection.[7][8]

Antimicrobial Mechanism of Action

This compound's primary antimicrobial effect is the disruption of microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of bacterial and fungal cell walls and membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.

This compound This compound (Cationic) Binding Electrostatic Binding This compound->Binding MicrobialCell Microbial Cell Membrane (Negatively Charged) MicrobialCell->Binding Disruption Membrane Disruption Binding->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Figure 1: Antimicrobial Mechanism of this compound.

Modulation of Inflammatory and Wound Healing Pathways

Recent research suggests that this compound can influence the inflammatory phase of wound healing. By downregulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), and matrix metalloproteinases (MMPs), this compound may help to create a more favorable environment for tissue repair.[7][8]

cluster_wound Wound/Tissue Injury cluster_inflammation Inflammatory Response cluster_healing Wound Healing Wound Wound/Tissue Injury ProInflammatory Pro-inflammatory Cytokines (IL-6, IL-8) Wound->ProInflammatory induces MMPs Matrix Metalloproteinases (MMPs) Wound->MMPs induces TissueRepair Tissue Repair and Remodeling ProInflammatory->TissueRepair modulates MMPs->TissueRepair modulates This compound This compound This compound->ProInflammatory inhibits This compound->MMPs inhibits

Figure 2: this compound's Influence on Wound Healing Pathways.

Conclusion

This compound is a valuable antiseptic for the prevention of surgical site infections, demonstrating broad-spectrum antimicrobial activity and a favorable safety profile. While the current body of evidence suggests its efficacy, particularly in reducing bacterial load and potentially improving wound healing through anti-inflammatory actions, there is a need for more large-scale, long-term, randomized controlled trials directly comparing this compound with other antiseptics across various surgical specialties. Such studies will be crucial in establishing definitive guidelines for its use and solidifying its role in the prevention of SSIs. Researchers and drug development professionals are encouraged to consider these factors in the design of future studies and the development of novel antiseptic formulations.

References

statistical analysis of comparative studies on octenidine's bactericidal activity

Author: BenchChem Technical Support Team. Date: November 2025

Octenidine dihydrochloride (OCT) has emerged as a significant antiseptic agent in clinical practice, valued for its broad-spectrum antimicrobial activity and favorable safety profile.[1][2][3] This guide provides a comprehensive statistical analysis of this compound's bactericidal performance in comparative studies, offering researchers, scientists, and drug development professionals a detailed overview of its efficacy against various pathogens and in comparison to other commonly used antiseptics such as chlorhexidine (CHX) and povidone-iodine (PVP-I).

Quantitative Analysis of Bactericidal Efficacy

The bactericidal efficacy of an antiseptic is quantified through various metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and bacterial load reduction under specific conditions. The following tables summarize the performance of this compound from multiple comparative studies.

Table 1: Comparative Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations (mg/L)
MicroorganismThis compound (OCT)Chlorhexidine (CHX)Povidone-Iodine (PVP-I)PolyhexanideTriclosan
Staphylococcus aureus0.25 - 9.3[4]16 - 32[5]-4 - 32[5]-
Pseudomonas aeruginosa1 - 8[4]16 - 32[5]-4 - 32[5]256 - 512[5]
Enterococcus faecalis4 - 16[4]----
Escherichia coli0.25 - 8[4]----
Candida albicans-----
General (Most Resistant) 8 (MIC₂₄), 16-32 (MBC₂₄) [5]32 (MIC₂₄), 16-32 (MBC₂₄) [5]1024 (MBC₂₄) [5]4 (MIC₂₄), 16-32 (MBC₂₄) [5]256-512 (MBC₂₄) [5]

Note: Values represent a range from different studies. Lower values indicate higher efficacy.

Table 2: Comparative Reduction in Bacterial Counts
Study TypeOrganism(s)This compound (OCT) PerformanceComparator PerformanceKey Findings
In Vitro (Root Canal)E. faecalisMore effective than 2% CHX at 200µm and 400µm depths.[6]2% CHX showed lower efficacy.[6]This compound demonstrated superior penetration and bactericidal action in dentinal tubules.[6]
In Vitro (Biofilm)Multidrug-resistant organisms84.5% ± 6.8% inhibition of bacterial metabolism.[7]CHX: 83.8% ± 9.8% inhibition.[7] Polyhexanide: 65.4% ± 21.8%.[7] Chloroxylenol: 53.4% ± 26.3%.[7]This compound and Chlorhexidine showed statistically equivalent and superior efficacy against biofilms compared to polyhexanide and chloroxylenol.[7]
In Vivo (Wound Model)A. baumannii3-log to 5-log reduction in colony counts.[8][9]PVP-I: 3-log to 5-log reduction.[8][9] Normal Saline: No reduction.[8][9]No significant difference in mean colony reduction between this compound and povidone-iodine immediately after irrigation.[8][9]
In Vivo (Skin Disinfection)Skin flora97.52% mean reduction in CFU/cm².[10][11]10% PVP-I: 97.54% reduction.[10][11] 70% Alcohol: 89.07% reduction.[10][11]No significant difference in mean CFU reduction between this compound and povidone-iodine.[10][11]
Clinical Trial (Mouthwash)Gingivitis & Periodontitis PatientsSignificantly greater reduction in Gingival Bleeding Index (GBI) and O'Leary Plaque Index (PI) compared to CHX.[12]0.2% CHX showed less reduction in GBI and PI.[12]This compound (0.1%) mouthwash was more effective than chlorhexidine in improving clinical periodontal parameters.[12]

Experimental Protocols

A detailed understanding of the methodologies employed in these comparative studies is crucial for the critical appraisal of the data.

Determination of MIC and MBC

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental measures of antimicrobial efficacy. These values are typically determined using standardized microdilution methods as outlined by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).

  • Methodology: A standardized inoculum of the test microorganism is introduced into a series of wells containing serial dilutions of the antiseptic. The plates are incubated under controlled conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antiseptic that visibly inhibits the growth of the microorganism.[5]

  • MBC Determination: To determine the MBC, aliquots are taken from the wells with no visible growth and plated onto antiseptic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum after incubation.[5]

Biofilm Viability Assay

Biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. The efficacy of antiseptics against biofilms is often assessed using viability assays.

  • Methodology:

    • Biofilm Formation: Clinical isolates of multidrug-resistant organisms are cultured in microtiter plates to allow for biofilm formation.

    • Antiseptic Treatment: The formed biofilms are then exposed to different concentrations of the antiseptic for a specified contact time.

    • Viability Assessment: The metabolic activity of the remaining viable bacteria within the biofilm is measured. A common method involves the use of resazurin, which is converted to the fluorescent resorufin by metabolically active cells. The percentage reduction in this conversion compared to untreated controls indicates the antiseptic's efficacy.[7]

In Vivo Wound Model

Animal models provide valuable insights into the in vivo performance of antiseptics. A common model involves the creation of contaminated wounds in rats.

  • Methodology:

    • Wound Creation and Inoculation: A standardized wound is created on the back of the animal model (e.g., Wistar rat), which is then inoculated with a specific bacterial strain, such as Acinetobacter baumannii.[8]

    • Antiseptic Irrigation: After a set incubation period to allow for bacterial colonization, the wounds are irrigated with the test antiseptic (e.g., this compound or povidone-iodine) or a control solution (e.g., normal saline) for a defined duration.[8]

    • Bacterial Quantification: Swab or tissue cultures are taken from the wound before and at various time points after irrigation to determine the colony-forming units (CFU) and assess the reduction in bacterial load.[8]

Visualizing Mechanisms and Workflows

Mechanism of Action of this compound

This compound's bactericidal activity is primarily attributed to its interaction with and disruption of the microbial cell envelope.[1][13][14] As a cationic surfactant, it electrostatically binds to the negatively charged components of the bacterial cell wall and membrane.[1][15] This interaction leads to a cascade of events culminating in cell death.

cluster_0 This compound Molecule cluster_1 Bacterial Cell Envelope cluster_2 Cellular Disruption and Death OCT This compound (Cationic) Outer_Membrane Outer Membrane (Gram-negative) OCT->Outer_Membrane Electrostatic Binding Metabolism_Inhibition Inhibition of Cellular Enzymes OCT->Metabolism_Inhibition Cell_Wall Cell Wall (Peptidoglycan) Outer_Membrane->Cell_Wall Penetration Inner_Membrane Inner (Cytoplasmic) Membrane Cell_Wall->Inner_Membrane Interaction Membrane_Disruption Membrane Integrity Loss Inner_Membrane->Membrane_Disruption Lipid Bilayer Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Metabolism_Inhibition->Cell_Death

Caption: Mechanism of this compound's Bactericidal Action.

General Experimental Workflow for Antiseptic Efficacy Testing

The evaluation of an antiseptic's bactericidal activity follows a structured experimental workflow, from initial screening to more complex model systems.

Start Selection of Test Microorganisms Inoculum_Prep Standardized Inoculum Preparation Start->Inoculum_Prep MIC_MBC In Vitro Susceptibility Testing (MIC/MBC Determination) Inoculum_Prep->MIC_MBC Time_Kill Time-Kill Kinetic Assays MIC_MBC->Time_Kill Biofilm_Model Biofilm Efficacy Models Time_Kill->Biofilm_Model In_Vivo_Model In Vivo Animal Models (e.g., Wound, Skin Disinfection) Biofilm_Model->In_Vivo_Model Data_Analysis Statistical Analysis of Results In_Vivo_Model->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for Antiseptic Efficacy.

References

Validating Octenidine's Mechanism of Action: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiseptic agent octenidine dihydrochloride (OCT) with a key alternative, chlorhexidine (CHX), focusing on the validation of their mechanisms of action through genetic and molecular biology techniques. Experimental data, detailed methodologies, and visual representations of key processes are presented to offer an objective analysis for research and development applications.

This compound's Primary Mechanism: Membrane Disruption

This compound is a cationic antiseptic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary mechanism of action is the rapid and non-specific disruption of microbial cell membranes.[3][4] As a dicationic surfactant, OCT electrostatically binds to the negatively charged components of the bacterial cell envelope, such as phospholipids and lipopolysaccharides (LPS).[1][2] Following this initial binding, the molecule's hydrophobic regions insert into the lipid bilayer, leading to a loss of structural integrity, increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[1][5][6]

This proposed mechanism of non-specific physical interaction with membrane lipids suggests that the development of microbial resistance would be less likely compared to antibiotics with specific molecular targets.[3][4]

cluster_membrane Bacterial Cell Membrane This compound This compound (OCT) (Cationic) binding Electrostatic Binding This compound->binding insertion Hydrophobic Insertion binding->insertion disruption Membrane Disruption insertion->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action for this compound (OCT).

Genetic Validation of this compound's Non-Specific Membrane Action

To scientifically validate the hypothesis that this compound's action is non-specific and targets the general structure of the cell membrane rather than a particular lipid component, genetic approaches utilizing bacterial mutants have been employed. These studies provide strong evidence supporting the proposed mechanism.

Experimental Approach: Susceptibility Testing of Lipid Mutants

A key genetic strategy involves testing the susceptibility of bacterial mutants that have specific alterations in their membrane lipid composition. If this compound targets a specific lipid, mutants lacking that lipid should exhibit increased resistance. Conversely, if the action is non-specific, these mutants should show susceptibility similar to the wild-type strain.

Studies on both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria have demonstrated that mutants lacking major anionic phospholipids, such as phosphatidylglycerol (PG) and cardiolipin (CL), remain as susceptible to this compound as their wild-type counterparts.[1][2][3] This indicates that OCT's efficacy is not dependent on a specific lipid head group, but rather on the overall physical properties of the lipid bilayer.[2][3]

cluster_prep Strain Preparation cluster_exp Susceptibility Testing cluster_analysis Data Analysis wt Wild-Type (WT) Bacterial Strain ko Generate Mutant (e.g., Recombineering) wt->ko Target Gene mic_wt Determine MIC of OCT for WT Strain wt->mic_wt mutant Lipid Synthesis Gene Knockout (e.g., pgsA, cls) mic_mutant Determine MIC of OCT for Mutant Strain mutant->mic_mutant ko->mutant compare Compare MIC Values mic_wt->compare mic_mutant->compare conclusion Conclusion: Susceptibility is independent of specific lipid head groups compare->conclusion If MIC_WT ≈ MIC_Mutant

Caption: Experimental workflow for validating OCT's mechanism using lipid mutants.

Quantitative Data: MIC of this compound against Wild-Type and Mutant Strains

The following table summarizes findings on the minimum inhibitory concentration (MIC) of this compound against E. coli strains with and without specific membrane lipids.

Bacterial StrainGenotype/PhenotypeThis compound MIC (µg/mL)Reference
E. coli ATCC 25922Wild-Type0.5 - 1.0[1]
E. coli BKT12pgsA mutant (lacks PG and CL)0.5 - 1.0[1]
E. coli BKT29cls mutant (lacks CL)0.5 - 1.0[1]

Data synthesized from referenced literature. MIC values can vary slightly based on experimental conditions.

The consistent MIC values across wild-type and lipid-deficient strains provide strong quantitative evidence for this compound's non-specific membrane-disrupting mechanism of action.[1]

Comparison with Chlorhexidine and Genetic Mechanisms of Tolerance

While both this compound and chlorhexidine are cationic antiseptics that target bacterial membranes, their interactions and the resulting microbial adaptation strategies show notable differences.[7][8]

Chlorhexidine: A Similar but Distinct Mechanism

Chlorhexidine (CHX) also acts by binding to negatively charged sites on the bacterial cell wall, leading to membrane destabilization and leakage.[7][8] At low concentrations, it is bacteriostatic, while at higher concentrations, it becomes bactericidal, causing the cytoplasm to congeal.[7]

Genetic Basis of Tolerance and Resistance

While true clinical resistance to this compound has not been described, laboratory studies have shown that bacteria can adapt to develop tolerance.[5][9] This adaptation is often linked to specific genetic mutations. Comparing these adaptive mechanisms provides further insight into the nuances of each antiseptic's action.

This compound Tolerance:

  • Primary Mechanism: Upregulation of the SmvA efflux pump, typically through mutations in its repressor gene, smvR.[9][10] This mechanism actively removes OCT from the cell.

  • Secondary (High-Level Tolerance): Additional mutations in genes involved in phospholipid synthesis, such as pssA (phosphatidylserine synthase) and pgsA (phosphatidylglycerophosphate synthase).[9] These mutations likely alter membrane composition or fluidity, reducing OCT's effectiveness. A synergistic effect is observed when both smvR and phospholipid synthase mutations are present.[9]

Chlorhexidine Resistance/Tolerance:

  • Primary Mechanism: Acquisition of plasmid-borne qac (quaternary ammonium compound) genes, which code for multidrug efflux pumps.[5][11]

  • Chromosomal Mutations: Mutations in two-component regulatory systems like phoPQ, which can alter the bacterial outer membrane (e.g., LPS modification) and confer cross-resistance to antibiotics like colistin.[11]

cluster_oct OCT Tolerance Mechanisms cluster_chx CHX Resistance Mechanisms oct This compound (OCT) oct_efflux Mutation in smvR (Efflux Pump Upregulation) oct->oct_efflux Primary Adaptation oct_mem Mutations in pssA/pgsA (Membrane Remodelling) oct->oct_mem Secondary Adaptation chx Chlorhexidine (CHX) chx_efflux Acquisition of qac genes (Efflux Pumps) chx->chx_efflux Primary Mechanism chx_mem Mutations in phoPQ (LPS Modification) chx->chx_mem Also Observed

Caption: Genetic mechanisms of tolerance/resistance to OCT and CHX.

Comparative Data on Acquired Tolerance

The following table summarizes the genetic basis and resulting increase in MIC for bacteria adapted to this compound.

OrganismGenetic Mutation(s)Fold Increase in OCT MICReference
P. aeruginosasmvR (single mutant)2-4 fold[9]
P. aeruginosasmvR + pgsA (double mutant)16-fold[9]
P. aeruginosasmvR + pssA (double mutant)32-fold[9]
P. mirabilissmvR inactivationAssociated with adaptation[10]

These data highlight that while bacteria can adapt to this compound, it often requires multiple synergistic mutations to achieve high-level tolerance, reinforcing the robustness of its primary membrane-disrupting action.[9] In contrast, chlorhexidine resistance can be conferred by the acquisition of a single mobile genetic element (qac genes).[5]

Experimental Methodologies

Generation of Gene Knockout Mutants

Bacterial gene knockouts, such as the lipid synthesis mutants used to validate this compound's mechanism, are typically generated using techniques like lambda Red recombineering.[12]

  • Construct Design: A linear DNA cassette containing an antibiotic resistance marker (e.g., kanamycin resistance) is generated by PCR. The PCR primers are designed with "homology arms" – short sequences (typically 50 bp) that match the regions immediately upstream and downstream of the target gene to be deleted.[12]

  • Preparation of Recombineering-Ready Cells: The recipient bacterial strain is transformed with a plasmid expressing the lambda Red recombinase system (proteins Gam, Exo, and Beta). Expression of these proteins is induced, making the cells capable of efficient homologous recombination.[12]

  • Transformation: The linear DNA cassette is introduced into the recombination-proficient cells via electroporation.

  • Recombination: The Red system mediates the replacement of the native target gene on the chromosome with the antibiotic resistance cassette.

  • Selection and Verification: Successful knockout mutants are selected by plating on media containing the corresponding antibiotic. The gene deletion is then confirmed using PCR and DNA sequencing.

Minimum Inhibitory Concentration (MIC) Determination

MIC testing is performed to quantify the susceptibility of a bacterial strain to an antimicrobial agent. The broth microdilution method is a standard procedure.[13][14]

  • Preparation: A serial two-fold dilution of the antiseptic (e.g., this compound) is prepared in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., wild-type or mutant strain) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is defined as the lowest concentration of the antiseptic that completely inhibits visible growth of the bacteria.[14]

Conclusion

Genetic approaches provide robust validation for the mechanism of action of this compound. Susceptibility testing of bacterial mutants with altered membrane compositions confirms that this compound acts via a non-specific disruption of the lipid bilayer, independent of specific lipid head groups.[1][2] This non-specific physical mechanism is a key advantage, as it makes the development of resistance less probable.

While bacteria can develop tolerance to this compound through genetic mutations, this typically involves a multi-step process targeting efflux pumps and membrane biosynthesis.[9] In comparison, resistance to chlorhexidine is frequently linked to the acquisition of mobile genetic elements that encode for efflux pumps, posing a greater risk for the spread of resistance. This detailed, genetics-led comparison underscores the potent and durable mechanism of this compound, making it a reliable antiseptic agent for a wide range of applications.

References

Safety Operating Guide

Navigating the Disposal of Octenidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of octenidine is a critical component of laboratory safety and environmental stewardship. As a substance with significant ecotoxicity, particularly to aquatic life, adherence to strict disposal protocols is essential to prevent environmental contamination and ensure regulatory compliance. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

This compound is classified as a hazardous substance due to its potential for causing skin and eye irritation, harm if swallowed, and its high toxicity to aquatic ecosystems.[1] Understanding these hazards is the first step in appreciating the necessity of specialized disposal procedures.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Core Principle: Prevent Environmental Release

The fundamental rule for this compound disposal is to prevent its entry into drains, sewage systems, or any water courses.[1][3] Studies have shown that long-term exposure to even low levels of this compound, such as from sink traps, can promote the selection of bacteria with increased tolerance to biocides and cross-resistance to antibiotics.[4][5][6] Therefore, this compound waste must be managed as regulated hazardous or special chemical waste.[3][7]

Step-by-Step Disposal Protocol

Step 1: Waste Segregation and Collection

  • At the point of generation, immediately segregate all this compound-containing waste from other waste streams. This includes pure this compound dihydrochloride, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips, containers).

  • Use designated, properly labeled, and sealed containers for collection.[3]

Step 2: Managing Spills and Accidental Releases

  • Ensure the area is well-ventilated and all ignition sources are removed.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including protective clothing, gloves, and eye protection.[3]

  • For Dry Spills: Use dry clean-up procedures to avoid generating dust.[3][7] Sweep the material into an airtight, labeled container for disposal.[7]

  • For Wet Spills: Absorb the spill with an inert, liquid-binding material (e.g., diatomite, universal binders).[2] Shovel or vacuum the absorbed material into a labeled container for disposal.[3]

  • Following cleanup, wash the area with large amounts of water and prevent the runoff from entering drains.[3] If contamination of waterways occurs, notify emergency services immediately.[3]

Step 3: Container Management

  • Uncleaned/Empty Containers: Do not dispose of uncleaned containers with household garbage.[1] They must be treated as hazardous waste and disposed of according to official regulations.[1]

  • Residue Management: For a container to be considered "empty" by regulatory standards, specific emptying practices must be followed. If these standards cannot be met, the container and its residue must be managed as hazardous waste.[8]

Step 4: Final Disposal

  • All collected this compound waste must be disposed of through an authorized hazardous waste collection service.[3]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific local, state, and federal regulations.[2][7]

  • A potential disposal method for this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[7] This must be performed by a licensed waste management facility.

Prohibited Disposal Methods

  • DO NOT dispose of this compound or its containers in regular trash.[1]

  • DO NOT allow this compound to enter the sewage system, drains, groundwater, or any water bodies.[1][3]

  • DO NOT crush or physically compromise tablets or capsules when preparing for disposal.[9]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not cited in safety and regulatory documents. Disposal procedures are dictated by governmental regulations (such as the EPA's Resource Conservation and Recovery Act - RCRA) rather than experimental findings.[10] The methods outlined above are based on compilations of safety data sheets and general chemical waste guidelines.

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Octenidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Octenidine.

This compound Hazard Profile

This compound dihydrochloride is a chemical compound that requires careful handling due to its potential health hazards. Understanding its properties is the first step toward ensuring a safe laboratory environment.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Harmful in contact with skin.
Acute Toxicity (Inhalation) Harmful if inhaled.
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Aquatic Hazard (Acute) Very toxic to aquatic life.
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE) for Handling this compound

Appropriate PPE is crucial to minimize exposure and ensure personal safety when working with this compound. The following table summarizes the recommended equipment.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[2]Conforming to EN 166 (EU) or NIOSH (US).[2]
Skin/Hands Chemical-impermeable gloves.[2]Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]
Body Fire/flame resistant and impervious clothing or a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2][3]
Respiratory A full-face respirator if exposure limits are exceeded or irritation is experienced.[2]NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Standard Operating Procedure for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Proceed with caution Don PPE Don PPE Select PPE->Don PPE Ensure proper fit Prepare work area Work in a well-ventilated area Don PPE->Prepare work area Weigh/measure this compound Weigh/measure this compound Prepare solution Prepare solution Weigh/measure this compound->Prepare solution Use appropriate equipment Decontaminate surfaces Decontaminate surfaces Prepare solution->Decontaminate surfaces Dispose of waste Dispose of waste Decontaminate surfaces->Dispose of waste Follow regulations Doff PPE Doff PPE Dispose of waste->Doff PPE In designated area Wash hands Wash hands Doff PPE->Wash hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Emergency Protocol: Accidental Exposure to this compound

In the event of accidental exposure, immediate and appropriate first-aid measures are critical. The following diagram details the necessary steps.

Emergency Protocol for Accidental this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Accidental Exposure Accidental Exposure Move to fresh air Move to fresh air Accidental Exposure->Move to fresh air Remove contaminated clothing Remove contaminated clothing Accidental Exposure->Remove contaminated clothing Rinse cautiously with water for several minutes Remove contact lenses if present and easy to do Accidental Exposure->Rinse cautiously with water for several minutes Rinse mouth Do NOT induce vomiting Accidental Exposure->Rinse mouth Give oxygen if breathing is difficult Give oxygen if breathing is difficult Move to fresh air->Give oxygen if breathing is difficult If needed Seek immediate medical attention Seek immediate medical attention Give oxygen if breathing is difficult->Seek immediate medical attention Consult a doctor Rinse skin with plenty of water Rinse skin with plenty of water Remove contaminated clothing->Rinse skin with plenty of water Thoroughly Seek medical attention if irritation persists Seek medical attention if irritation persists Rinse skin with plenty of water->Seek medical attention if irritation persists Consult a doctor Rinse cautiously with water for several minutes->Seek immediate medical attention Consult a doctor Call a POISON CENTER or doctor immediately Call a POISON CENTER or doctor immediately Rinse mouth->Call a POISON CENTER or doctor immediately Seek immediate medical attention

Caption: First-aid procedures for this compound exposure.

Operational and Disposal Plans

Handling and Storage:

  • Avoid all personal contact, including inhalation.[5]

  • Use in a well-ventilated area.[5]

  • Keep containers securely sealed when not in use.[5]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids/alkalis and strong oxidizing/reducing agents.[1][4]

  • Do not eat, drink, or smoke when using this product.[1][5]

  • Wash hands thoroughly after handling.[1][5]

Spill Management:

  • Minor Spills (Dry):

    • Remove all ignition sources.[5]

    • Clean up spills immediately.[5]

    • Use dry clean-up procedures and avoid generating dust.[5]

    • Collect residues and place them in a suitable, labeled container for waste disposal.[5]

  • Major Spills:

    • Alert emergency services and inform them of the location and nature of the hazard.[5]

    • Control personal contact by wearing appropriate protective clothing.[5]

    • Prevent spillage from entering drains or water courses.[5]

    • If the substance is dry, use dry clean-up procedures and avoid generating dust.[5]

    • If wet, vacuum or shovel up and place in labeled containers for disposal.[5]

    • Wash the area with large amounts of water and prevent runoff into drains.[5]

Disposal Plan:

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, closed, and suitable container labeled for chemical waste.

  • Disposal Method:

    • Dispose of the contents and container in accordance with local, state, and federal regulations.[1]

    • Do not allow the product to reach groundwater, water courses, or sewage systems.[6]

    • For laboratories and healthcare facilities, contracting with a licensed biomedical or chemical waste disposal company is the most common and recommended method.[7]

    • For individual or small quantities, check for local drug take-back programs.[7][8]

    • If a take-back program is not available, the waste may be disposed of in the trash after being mixed with an unappealing substance like dirt or cat litter and sealed in a plastic bag.[9] However, given this compound's high toxicity to aquatic life, this should be a last resort and professional disposal is strongly advised.

Experimental Protocols

Detailed, specific experimental protocols for handling this compound are not widely available in the public domain. The information provided in safety data sheets and by chemical suppliers offers general guidance for safe handling. Researchers must adapt these guidelines to their specific experimental setups, always prioritizing safety and adherence to institutional and regulatory standards. When developing a new protocol involving this compound, a thorough risk assessment should be conducted.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.